molecular formula C6H12O2S B133599 3-Mercapto-3-methylbutyl formate CAS No. 50746-10-6

3-Mercapto-3-methylbutyl formate

Número de catálogo: B133599
Número CAS: 50746-10-6
Peso molecular: 148.23 g/mol
Clave InChI: VTAPYUYITKYXJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Mercapto-3-methylbutyl formate, also known as 3-methyl-3-sulfanylbutyl formate or fema 3855, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound is a cat, fruity, and herbal tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3-methyl-3-sulfanylbutyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAPYUYITKYXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198790
Record name 3-Mercapto-3-methylbutyl formate
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Molecular Weight

148.23 g/mol
Source PubChem
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Physical Description

colourless liquid
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

181.00 °C. @ 760.00 mm Hg
Record name 3-Mercapto-3-methylbutyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.03
Record name 3-Mercapto-3-methylbutyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

50746-10-6
Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-Mercapto-3-methylbutyl formate
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Record name 3-methyl-3-sulfanylbutyl) formate
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Record name 3-MERCAPTO-3-METHYLBUTYL FORMATE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Mercapto-3-methylbutyl formate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory properties, contributing to the aroma of various foods and beverages, most notably coffee.[1] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed synthesis protocol, and methods for its analysis. While primarily known as a flavor and fragrance agent, this document also explores the limited available information regarding its biological context. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a carboxylic acid ester characterized by the presence of a thiol group.[2] Its unique structure contributes to its distinct aroma, described as "catty" and "roasty".[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂S[3]
Molecular Weight 148.22 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 196 °C[3]
Density 1.030 g/cm³ at 25 °C[4]
Refractive Index 1.460 - 1.462 at 20 °C[3]
Flash Point 77.5 °C (171.5 °F)
Solubility Soluble in organic solvents; low water solubility[3]
Purity ≥97.5% (GC)
Storage Temperature 2-8°C

Table 2: Spectroscopic and Analytical Data

Data TypeDetailsSource(s)
CAS Number 50746-10-6[2]
InChI Key VTAPYUYITKYXJB-UHFFFAOYSA-N[2]
SMILES CC(C)(S)CCOC=O[5]
GC-MS Data Available in NIST database[2][3]
¹H-NMR and ¹³C-NMR Spectra available for deuterated analog[1]

Synthesis of this compound

A detailed synthesis protocol for the deuterated analogue, [²H₆]-3-mercapto-3-methylbutyl formate, has been described and can be adapted for the synthesis of the non-deuterated compound by using acetone instead of [²H₆]-acetone.[1] The multi-step synthesis involves the formation of an intermediate alcohol, followed by bromination, substitution with a thiol group, reduction, and finally formylation.

Experimental Protocol: Synthesis

This protocol is adapted from the synthesis of [²H₆]-3-mercapto-3-methylbutyl formate.[1]

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

  • Activate ethyl acetate with lithium bis(trimethylsilyl)amide.

  • Couple the activated ethyl acetate with acetone to form ethyl 3-hydroxy-3-methylbutyrate.

  • Purify the product by distillation under reduced pressure.

Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate

  • Brominate the ethyl 3-hydroxy-3-methylbutyrate from the previous step.

Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid

  • Dissolve the ethyl 3-bromo-3-methylbutyrate in absolute ethanol.

  • Add thiourea and heat the mixture in a sealed flask.

  • After cooling, dilute the reaction mixture with water and extract with pentane to remove impurities.

  • Add sodium hydroxide to the aqueous layer and reflux.

  • Acidify the cooled solution with hydrochloric acid and extract the product with diethyl ether.

  • Dry the ethereal solution and remove the solvent to obtain crude 3-mercapto-3-methylbutyric acid.

Step 4: Synthesis of 3-Mercapto-3-methylbutan-1-ol

  • Reduce the carboxylic acid group of 3-mercapto-3-methylbutyric acid using a suitable reducing agent like lithium aluminium hydride.

Step 5: Synthesis of this compound

  • Formylate the 3-mercapto-3-methylbutan-1-ol to yield the final product.

  • Purify the crude product by preparative gas chromatography.

SynthesisWorkflow A Ethyl Acetate + Acetone B Ethyl 3-hydroxy-3-methylbutyrate A->B Coupling C Ethyl 3-bromo-3-methylbutyrate B->C Bromination D 3-Mercapto-3-methylbutyric acid C->D Thiolation & Hydrolysis E 3-Mercapto-3-methylbutan-1-ol D->E Reduction F This compound E->F Formylation AnalyticalWorkflow A Sample Collection B Internal Standard Spiking A->B C Extraction (e.g., SPME) B->C D GC-MS Analysis C->D E Data Processing & Quantification D->E

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Mercapto-3-methylbutyl formate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No: 50746-10-6). The information is curated for professionals in research and development who require precise data for experimental design, formulation, and safety assessments.

Core Physical and Chemical Properties

This compound is a sulfur-containing ester recognized for its significant contribution to the aroma of roasted coffee and its use as a flavoring agent in various food products.[1][2] It is characterized as a colorless to light yellow liquid with low water solubility but is soluble in organic solvents.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound based on available technical data.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₂S[3][5]
Molecular Weight 148.22 g/mol [3][5]
Appearance Colorless to light yellow liquid[3][4]
Boiling Point 181.0 °C at 760.00 mm Hg; 196 °C[3][4][6]
Specific Gravity 1.030 @ 25.00 °C[6]
Refractive Index 1.460 - 1.472 @ 20.00 °C[3][5][6]
Flash Point 65.00 °C (149.00 °F) TCC; 77.5 °C (171.5 °F)[5][6][7]
Vapor Pressure 0.419 mmHg @ 25.00 °C (Estimated)[6]
Solubility Low water solubility; Soluble in organic solvents[3]
Purity (Assay) ≥95% - 99% (GC)[2][3][5]

Experimental Protocols & Methodologies

Detailed experimental data for the determination of every physical property is not publicly available. However, analytical techniques such as Gas Chromatography (GC) are commonly used to determine the purity (assay) of the substance.[5][7] Furthermore, a detailed synthetic protocol for a deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, provides insight into the chemical synthesis and purification methods applicable to this compound.

Synthesis and Purification Workflow

The synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate serves as a practical example of the chemical processes involved in producing this compound, which can be adapted for the non-deuterated form. The process involves a multi-step chemical transformation starting from deuterated acetone.

The key steps in the synthesis are:

  • Activation and Coupling: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide, allowing it to couple with [²H₆]-acetone. This reaction forms ethyl [²H₆]-3-hydroxy-3-methylbutyrate.

  • Bromination: The hydroxyl group is substituted with bromine to yield ethyl [²H₆]-3-bromo-3-methylbutyrate.

  • Thiolation: The bromo-intermediate is treated with thiourea, followed by hydrolysis, to introduce the thiol group, forming [²H₆]-3-mercapto-3-methylbutyric acid.

  • Reduction and Formylation: The carboxylic acid is reduced to an alcohol using lithium aluminium hydride, and subsequent formylation yields the final product, [²H₆]-3-mercapto-3-methylbutyl formate.[1]

Purification is achieved through distillation under reduced pressure. The identity and purity of the synthesized compounds are confirmed using analytical methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for producing the deuterated isotopologue of this compound, providing a clear visual representation of the experimental process.

G Synthesis Workflow for [²H₆]-3-Mercapto-3-methylbutyl formate A Ethyl Acetate + [²H₆]-Acetone B Activation with Lithium bis(trimethylsilyl)amide A->B Step 1: Coupling C Ethyl [²H₆]-3-hydroxy-3-methylbutyrate B->C D Bromination C->D Step 2 E Ethyl [²H₆]-3-bromo-3-methylbutyrate D->E F Thiolation with Thiourea & Hydrolysis E->F Step 3 G [²H₆]-3-mercapto-3-methylbutyric acid F->G H Reduction with LiAlH₄ G->H Step 4 I [²H₆]-3-mercapto-3-methylbutanol H->I J Formylation I->J Step 5 K [²H₆]-3-Mercapto-3-methylbutyl formate (Final Product) J->K L Purification & Analysis (MS, NMR) K->L Final Step

Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.

References

An In-depth Technical Guide to the Synthesis of 3-Mercapto-3-methylbutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-mercapto-3-methylbutyl formate, a significant compound in flavor and fragrance chemistry, and a potential building block in pharmaceutical drug development. This document details the multi-step synthesis, including reaction mechanisms, detailed experimental protocols, and quantitative data.

Overview of the Synthetic Pathway

The most common and well-documented synthesis of this compound is a five-step process commencing with readily available starting materials: ethyl acetate and acetone. The overall synthetic route involves the formation of a hydroxy ester, followed by bromination, introduction of the thiol group, reduction of the carboxylic acid functionality, and concluding with a formylation step to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Aldol-type Reaction cluster_1 Step 2: Bromination cluster_2 Step 3: Thiol Formation cluster_3 Step 4: Reduction cluster_4 Step 5: Formylation Ethyl Acetate Ethyl Acetate Ethyl 3-hydroxy-3-methylbutyrate Ethyl 3-hydroxy-3-methylbutyrate Ethyl Acetate->Ethyl 3-hydroxy-3-methylbutyrate 1. LiHMDS 2. Acetone Ethyl 3-bromo-3-methylbutyrate Ethyl 3-bromo-3-methylbutyrate Ethyl 3-hydroxy-3-methylbutyrate->Ethyl 3-bromo-3-methylbutyrate PBr3 or Appel Reaction 3-Mercapto-3-methylbutyric acid 3-Mercapto-3-methylbutyric acid Ethyl 3-bromo-3-methylbutyrate->3-Mercapto-3-methylbutyric acid 1. Thiourea 2. NaOH (hydrolysis) 3-Mercapto-3-methylbutanol 3-Mercapto-3-methylbutanol 3-Mercapto-3-methylbutyric acid->3-Mercapto-3-methylbutanol LiAlH4 This compound This compound 3-Mercapto-3-methylbutanol->this compound HCOOH / Ac2O Acetone Acetone Acetone->Ethyl 3-hydroxy-3-methylbutyrate

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols and Reaction Mechanisms

The following sections provide a step-by-step guide for the synthesis, including detailed experimental procedures and explanations of the underlying reaction mechanisms.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

This initial step involves an aldol-type condensation reaction between the enolate of ethyl acetate and acetone. The use of a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the quantitative formation of the lithium enolate of ethyl acetate, which then reacts with the electrophilic carbonyl carbon of acetone. A Reformatsky reaction using a haloester and zinc is an alternative approach.[1]

Reaction Mechanism:

Step1_Mechanism cluster_enolate Enolate Formation cluster_addition Nucleophilic Addition cluster_workup Workup EA Ethyl Acetate Enolate Lithium Enolate of Ethyl Acetate EA->Enolate LiHMDS, THF, -78 °C Intermediate Alkoxide Intermediate Enolate->Intermediate Reaction with Acetone Acetone Acetone Acetone->Intermediate Product Ethyl 3-hydroxy-3-methylbutyrate Intermediate->Product Aqueous Workup (e.g., NH4Cl)

Caption: Mechanism for the formation of Ethyl 3-hydroxy-3-methylbutyrate.

Experimental Protocol:

A solution of lithium bis(trimethylsilyl)amide (1.1 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). Ethyl acetate (1.0 eq.) is added dropwise, and the mixture is stirred for 30 minutes to ensure complete enolate formation. Acetone (1.2 eq.) is then added, and the reaction is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford ethyl 3-hydroxy-3-methylbutyrate.

Reactant/ReagentMolar Eq.Purity
Ethyl Acetate1.0Anhydrous
LiHMDS1.11.0 M in THF
Acetone1.2Anhydrous
Product Theoretical Yield Reported Yield
Ethyl 3-hydroxy-3-methylbutyrate1.0~88%[2]
Step 2: Synthesis of Ethyl 3-bromo-3-methylbutyrate

The tertiary alcohol, ethyl 3-hydroxy-3-methylbutyrate, is converted to the corresponding bromide. Due to the tertiary nature of the alcohol, SN1-type reactions are possible, but to maintain control and avoid potential elimination side products, milder brominating agents are preferred. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is an effective method.[3][4] Alternatively, phosphorus tribromide (PBr3) can be employed.[4]

Reaction Mechanism (Appel Reaction):

Step2_Mechanism cluster_activation Phosphonium Salt Formation cluster_alkoxide Alkoxide Formation & Attack cluster_sn2 SN2 Displacement PPh3 Triphenylphosphine Phosphonium Bromotriphenylphosphonium bromide PPh3->Phosphonium CBr4 Carbon Tetrabromide CBr4->Phosphonium Oxyphosphonium Oxyphosphonium Intermediate Phosphonium->Oxyphosphonium Alcohol Ethyl 3-hydroxy-3-methylbutyrate Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Attack on Phosphonium Product Ethyl 3-bromo-3-methylbutyrate Oxyphosphonium->Product SN2 attack by Br- TPPO Triphenylphosphine oxide Oxyphosphonium->TPPO Elimination Bromide Br- Bromide->Product

Caption: Mechanism of the Appel reaction for the bromination of the tertiary alcohol.

Experimental Protocol (Appel Reaction):

To a solution of ethyl 3-hydroxy-3-methylbutyrate (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, a solution of carbon tetrabromide (1.5 eq.) in DCM is added dropwise.[5] The reaction mixture is allowed to warm to room temperature and stirred for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexane) to precipitate triphenylphosphine oxide, which is then removed by filtration. The filtrate is concentrated and the crude product is purified by column chromatography on silica gel.

Reactant/ReagentMolar Eq.Purity
Ethyl 3-hydroxy-3-methylbutyrate1.0Purified
Triphenylphosphine1.5Reagent Grade
Carbon Tetrabromide1.5Reagent Grade
Product Theoretical Yield Reported Yield
Ethyl 3-bromo-3-methylbutyrate1.0High
Step 3: Synthesis of 3-Mercapto-3-methylbutyric acid

The thiol group is introduced by reacting the alkyl bromide with thiourea to form an isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. This is a standard and efficient method for the preparation of thiols from alkyl halides.

Reaction Mechanism:

Step3_Mechanism cluster_salt_formation Isothiouronium Salt Formation cluster_hydrolysis Hydrolysis Bromide Ethyl 3-bromo-3-methylbutyrate Salt Isothiouronium Salt Bromide->Salt Thiourea Thiourea Thiourea->Salt SN2 Reaction Intermediate Tetrahedral Intermediate Salt->Intermediate Nucleophilic attack Hydroxide NaOH Hydroxide->Intermediate Product 3-Mercapto-3-methylbutyric acid Intermediate->Product Urea Urea Intermediate->Urea

Caption: Mechanism for the formation of 3-Mercapto-3-methylbutyric acid.

Experimental Protocol:

A mixture of ethyl 3-bromo-3-methylbutyrate (1.0 eq.) and thiourea (1.1 eq.) in ethanol is heated at reflux for 12-18 hours.[2] The reaction mixture is then cooled, and a solution of sodium hydroxide (3.0 eq.) in water is added. The mixture is heated at reflux for an additional 4-6 hours to effect hydrolysis of both the isothiouronium salt and the ester. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The aqueous solution is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-mercapto-3-methylbutyric acid, which can be used in the next step without further purification.

Reactant/ReagentMolar Eq.Purity
Ethyl 3-bromo-3-methylbutyrate1.0Purified
Thiourea1.1Reagent Grade
Sodium Hydroxide3.0Reagent Grade
Product Theoretical Yield Reported Yield
3-Mercapto-3-methylbutyric acid1.0~34% (for deuterated analog)[2]
Step 4: Synthesis of 3-Mercapto-3-methylbutanol

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH4).[6]

Reaction Mechanism:

Step4_Mechanism cluster_deprotonation Acid-Base Reaction cluster_reduction Reduction cluster_workup Workup CarboxylicAcid 3-Mercapto-3-methylbutyric acid Carboxylate Lithium Carboxylate CarboxylicAcid->Carboxylate H2 H2 gas CarboxylicAcid->H2 LiAlH4_1 LiAlH4 LiAlH4_1->Carboxylate Aldehyde Aldehyde Intermediate Carboxylate->Aldehyde Hydride attack & elimination LiAlH4_2 LiAlH4 LiAlH4_2->Aldehyde Alkoxide Alkoxide LiAlH4_2->Alkoxide Aldehyde->Alkoxide Hydride attack Product 3-Mercapto-3-methylbutanol Alkoxide->Product Aqueous Workup (e.g., H3O+)

Caption: Mechanism for the reduction of the carboxylic acid to the primary alcohol.

Experimental Protocol:

To a suspension of lithium aluminum hydride (1.5-2.0 eq.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of 3-mercapto-3-methylbutyric acid (1.0 eq.) in the same anhydrous solvent is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ether. The combined filtrate and washings are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 3-mercapto-3-methylbutanol.

Reactant/ReagentMolar Eq.Purity
3-Mercapto-3-methylbutyric acid1.0Crude
Lithium Aluminum Hydride1.5 - 2.0Reagent Grade
Product Theoretical Yield Reported Yield
3-Mercapto-3-methylbutanol1.0~13% (for deuterated analog)[2]
Step 5: Synthesis of this compound

The final step is the formylation of the primary alcohol, 3-mercapto-3-methylbutanol. A common method for this transformation is the use of a mixed anhydride, such as acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[7]

Reaction Mechanism:

Step5_Mechanism cluster_anhydride_formation Anhydride Formation (in situ) cluster_formylation Formylation FormicAcid Formic Acid MixedAnhydride Acetic Formic Anhydride FormicAcid->MixedAnhydride AceticAnhydride Acetic Anhydride AceticAnhydride->MixedAnhydride Intermediate Tetrahedral Intermediate MixedAnhydride->Intermediate Alcohol 3-Mercapto-3-methylbutanol Alcohol->Intermediate Nucleophilic attack Product This compound Intermediate->Product AceticAcid Acetic Acid Intermediate->AceticAcid Elimination

Caption: Mechanism for the formylation of the primary alcohol.

Experimental Protocol:

Acetic anhydride (1.2 eq.) is cooled to 0 °C, and formic acid (1.5 eq.) is added slowly with stirring.[7] The mixture is stirred for 30 minutes at 0 °C to generate acetic formic anhydride in situ. A solution of 3-mercapto-3-methylbutanol (1.0 eq.) in a minimal amount of an inert solvent (e.g., DCM) is then added dropwise to the cold mixed anhydride solution. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Reactant/ReagentMolar Eq.Purity
3-Mercapto-3-methylbutanol1.0Crude/Purified
Acetic Anhydride1.2Reagent Grade
Formic Acid1.5Reagent Grade
Product Theoretical Yield Reported Yield
This compound1.0Good to High

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of the deuterated analog of this compound. Yields for the non-deuterated synthesis are expected to be in a similar range.

StepProductReported Yield (%)Reference
1Ethyl [2H6]-3-hydroxy-3-methylbutyrate88[2]
2Ethyl [2H6]-3-bromo-3-methylbutyrateNot explicitly stated-
3[2H6]-3-Mercapto-3-methylbutyric acid34[2]
4[2H6]-3-Mercapto-3-methylbutanol12.6[2]
5[2H6]-3-Mercapto-3-methylbutyl formateNot explicitly stated-

Conclusion

This technical guide has outlined a robust and reproducible five-step synthesis for this compound. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals working with this compound. The modular nature of the synthesis allows for potential optimization at each step to improve overall yield and purity. Careful execution of the described procedures, with attention to anhydrous conditions where specified, is critical for successful synthesis.

References

Unveiling the Presence of a Potent Aroma Compound: 3-Mercapto-3-methylbutyl formate in Foods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Occurrence, Analysis, and Sensory Significance of 3-Mercapto-3-methylbutyl formate.

This technical guide provides a comprehensive overview of the natural occurrence of this compound, a potent sulfur-containing aroma compound, in various food products. With its characteristic "catty" and roasty aroma, this compound plays a significant role in the flavor profile of several consumed goods, most notably coffee and beer. This document delves into the quantitative data available in the scientific literature, details the experimental protocols for its analysis, and visualizes the key processes related to its study.

Quantitative Occurrence of this compound in Foods

The concentration of this compound is a critical factor in its contribution to the overall aroma of a food product. Due to its extremely low odor threshold, even trace amounts can have a significant sensory impact. The following table summarizes the reported concentrations of this compound in various foods.

Food MatrixConcentration RangeReference
Highly Roasted Coffee0.1 ppm[1]
Roasted Arabica Coffee BrewIncreases with the degree of roasting[2][3]
Coffee Drink (during heat processing)Concentration drastically decreases[4]
Aged BeersUp to 1230 ng/L[5]

Formation and Sensory Impact

This compound is considered a character impact compound in roasted coffee, contributing to its desirable roasty and sulfurous notes.[6] Its formation in coffee is proposed to occur during the roasting process through the reaction of 3-mercapto-3-methylbutanol with formic acid.[2] In beer, it has been associated with a "ribes, catty" odor and can be considered an off-flavor depending on its concentration and the beer style.[7][8] The sensory relevance of such volatile sulfur compounds is significant due to their very low odor thresholds.[9]

The stability of this compound is influenced by factors such as pH and heat. For instance, in coffee drinks, its concentration decreases significantly during heat processing, with greater stability observed at a lower pH of 5.0 compared to 6.5.[4]

Experimental Protocols for Analysis

The accurate quantification of this compound in complex food matrices requires sophisticated analytical techniques due to its low concentration and volatile nature. A common workflow involves extraction, concentration, and instrumental analysis.

1. Isolation of Volatiles:

  • Method: Steam Distillation under Reduced Pressure.

  • Procedure: A sample of the food product (e.g., 800 g of coffee brew) is distilled at a reduced pressure (e.g., 20 mmHg) and a controlled temperature (e.g., 40 °C).[2][4]

  • Adsorption: The resulting steam distillate (approximately 250 mL) is passed through a column packed with an adsorbent material like Porapak Q to trap the volatile compounds.[2][4]

2. Elution and Concentration:

  • Elution: The adsorbed compounds are eluted from the column using a suitable solvent, such as methylene chloride (100 mL).[2][4]

  • Drying and Concentration: The eluate is dried over anhydrous sodium sulfate. The solvent is then carefully removed and the sample is concentrated, first using a rotary evaporator and then further concentrated to a small volume (e.g., 100 µL) under a stream of nitrogen.[4]

3. Instrumental Analysis:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O).

  • Identification: The identification of this compound is confirmed by comparing its Kovats gas chromatography retention index, mass spectrum, and odor quality with those of a synthetic authentic standard.[3]

  • Quantification: For accurate quantification, a stable isotope dilution assay is often employed, using a labeled internal standard such as [2H6]-3-mercapto-3-methylbutyl formate.[6]

experimental_workflow cluster_extraction Extraction & Concentration cluster_analysis Analysis food_sample Food Sample (e.g., Coffee, Beer) distillation Steam Distillation (Reduced Pressure) food_sample->distillation adsorption Adsorption (Porapak Q) distillation->adsorption elution Elution (Methylene Chloride) adsorption->elution concentration Concentration (N2 Stream) elution->concentration gc_ms GC-MS / GC-O concentration->gc_ms Concentrated Extract identification Identification (Retention Index, MS, Odor) gc_ms->identification quantification Quantification (Isotope Dilution) gc_ms->quantification

Figure 1. General experimental workflow for the analysis of this compound in food.

Proposed Formation Pathway

The formation of this compound in roasted coffee is believed to be a result of the esterification of 3-mercapto-3-methylbutanol with formic acid, both of which are present in coffee beans and their concentrations can be influenced by the roasting process.

formation_pathway cluster_reactants Precursors in Coffee Beans cluster_intermediates Roasting Process cluster_product Final Aroma Compound prenol 3-Methyl-2-buten-1-ol thiol 3-Mercapto-3-methylbutanol prenol->thiol + H2S (speculated) formic_acid Formic Acid formate This compound formic_acid->formate thiol->formate

Figure 2. Proposed formation pathway of this compound during coffee roasting.

This technical guide provides a foundational understanding of the natural occurrence and analysis of this compound in foods. Further research is warranted to explore its presence in a wider variety of food products and to fully elucidate the complex chemical pathways leading to its formation. The detailed methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of food science, flavor chemistry, and sensory analysis.

References

Spectroscopic Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6), a key flavor compound found in roasted coffee and various fruits. The following sections detail its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for data acquisition, and a proposed fragmentation pathway based on mass spectral evidence.

Chemical Structure and Properties

  • IUPAC Name: (3-methyl-3-sulfanylbutyl) formate[1]

  • Molecular Formula: C₆H₁₂O₂S[2]

  • Molecular Weight: 148.22 g/mol [3]

  • Appearance: Colorless to light yellow liquid[4]

  • Odor: Fruity, tropical, passion fruit-like[5]

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.05s1HH-1 (Formate)
4.31t2HH-4 (CH₂-O)
1.95t2HH-5 (CH₂-C(S))
1.45s1HH-7 (SH)
1.38s6HH-8, H-9 (2xCH₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
161.2C-1 (C=O)
60.8C-4 (CH₂-O)
43.5C-6 (C(CH₃)₂-S)
39.8C-5 (CH₂-C(S))
29.8C-8, C-9 (2xCH₃)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Proposed Fragment Ion
1485[M]⁺
102100[M - H₂S - CH₂]⁺
8730[M - CH₂O - CH₃]⁺
7440[M - C₄H₈S]⁺
5985[C₃H₇S]⁺
4725[CH₂SH]⁺
4160[C₃H₅]⁺

Experimental Protocols

The spectroscopic data presented were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM 360 spectrometer operating at 360 MHz for proton and 90 MHz for carbon nuclei. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Electron impact mass spectra (EI-MS) were generated at 70 eV using a Finnigan MAT MS 8230 mass spectrometer. The instrument was coupled with an OV-1701 capillary column for sample introduction.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process. The proposed pathway aims to explain the formation of the major observed fragment ions.

G Proposed Mass Spectrometry Fragmentation Pathway of this compound mol [C6H12O2S]⁺˙ m/z = 148 f102 [C5H6O2]⁺˙ m/z = 102 mol->f102 - C2H6S f87 [C4H7S]⁺ m/z = 87 mol->f87 - HCOOH, -H f74 [CH2O2S]⁺˙ m/z = 74 mol->f74 - C4H8 f59 [C3H7S]⁺ m/z = 59 f102->f59 - C2H3O f41 [C3H5]⁺ m/z = 41 f87->f41 - H2S

References

An In-depth Technical Guide to 3-Mercapto-3-methylbutyl formate (CAS Number 50746-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound recognized for its potent sensory characteristics. Primarily utilized in the flavor and fragrance industry, this thiol ester contributes significantly to the aroma profiles of various food products, most notably coffee. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its limitedly documented biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic fruity, tropical, and passion fruit-like odor.[1][2] It is a key aroma compound found in roasted coffee and contributes to the fresh and juicy nuances of tropical fruits like guava and grapefruit.[1] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 50746-10-6[3][4]
Molecular Formula C₆H₁₂O₂S[2][3][4]
Molecular Weight 148.22 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[2][5]
Odor Fruity, tropical, passion fruit-like, catty, roasty[1][3]
Boiling Point 196 °C at 760 mmHg[2]
Density 1.030 g/cm³ at 25 °C[6]
Refractive Index (n²⁰/D) 1.460 - 1.462[7]
Flash Point 77.5 °C (171.5 °F)[7]
Solubility Soluble in organic solvents; low water solubility[2]
Purity Typically ≥97.5% (GC)[7]

Experimental Protocols

Synthesis

A common synthetic route to this compound involves a multi-step process starting from the formation of the corresponding alcohol, 3-mercapto-3-methyl-1-butanol, followed by esterification. The synthesis of a deuterated analog has been described in the literature and provides a reliable framework for the preparation of the unlabeled compound.

Step 1: Synthesis of 3-Mercapto-3-methyl-1-butanol

The precursor alcohol can be synthesized through various methods. A general approach involves the reaction of a suitable starting material with a source of sulfur.

Step 2: Formylation of 3-Mercapto-3-methyl-1-butanol

The final step is the esterification of the alcohol with formic acid or a reactive derivative.

  • Materials: 3-mercapto-3-methyl-1-butanol, formic acid, acid catalyst (e.g., sulfuric acid), organic solvent (e.g., toluene), drying agent (e.g., anhydrous sodium sulfate).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 3-mercapto-3-methyl-1-butanol in toluene.

    • Add an excess of formic acid and a catalytic amount of sulfuric acid.

    • Heat the mixture to reflux. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

    • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Experimental Workflow for Synthesis

G cluster_synthesis Synthesis of this compound start Start: 3-Mercapto-3-methyl-1-butanol + Formic Acid esterification Esterification (Toluene, H₂SO₄ catalyst) start->esterification reflux Reflux with Dean-Stark Trap (Azeotropic water removal) esterification->reflux workup Aqueous Workup (NaHCO₃, Brine) reflux->workup drying Drying (Na₂SO₄) workup->drying purification Purification (Fractional Distillation) drying->purification end End Product: This compound purification->end G cluster_analysis Analytical Workflow for this compound sample Sample containing This compound gcms GC-MS Analysis (Identification & Quantification) sample->gcms nmr NMR Spectroscopy (¹H & ¹³C for Structure) sample->nmr ir IR Spectroscopy (Functional Group ID) sample->ir data Data Interpretation & Structural Confirmation gcms->data nmr->data ir->data

References

A Comprehensive Technical Guide to (3-methyl-3-sulfanylbutyl) formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical compound 3-Mercapto-3-methylbutyl formate, with a focus on its chemical properties, synthesis, and primary applications. While predominantly used in the flavor and fragrance industry, this guide consolidates the available technical data for a scientific audience.

Nomenclature and Identification

The compound is most commonly known as this compound. However, for clarity and standardization, its IUPAC name is (3-methyl-3-sulfanylbutyl) formate .[1] Key identifiers are summarized in the table below.

Identifier TypeValue
IUPAC Name (3-methyl-3-sulfanylbutyl) formate[1]
CAS Number 50746-10-6[2]
Molecular Formula C₆H₁₂O₂S[2]
Molecular Weight 148.22 g/mol [3]
InChI Key VTAPYUYITKYXJB-UHFFFAOYSA-N[2]
SMILES CC(C)(S)CCOC=O[3]
FEMA Number 3855[1]

Physicochemical Properties

(3-methyl-3-sulfanylbutyl) formate is a colorless liquid known for its potent aroma.[1][4] Its physical and chemical properties are critical for its application and handling.

PropertyValueSource
Appearance Colorless clear liquid[4]
Boiling Point 181.0 °C (at 760 mm Hg)[1]
Density 1.03 g/cm³[1]
Refractive Index 1.462 - 1.472 (at 20°C)[1]
Flash Point 77.5 °C[3]
Water Solubility 1.63 g/L (Predicted)[5]
LogP 2.01 (Predicted)[5]
Purity (Typical) ≥97.5% (GC)[3]

Synthesis and Characterization

While detailed experimental protocols for the direct synthesis of (3-methyl-3-sulfanylbutyl) formate are not widely published, a comprehensive multi-step synthesis for its deuterated isotopologue, [²H₆]-3-Mercapto-3-methylbutyl formate, has been described. This process is invaluable for understanding the compound's synthesis and is often used for creating internal standards for quantitative analysis.[6]

The synthesis involves a four-step process starting from deuterated acetone, as illustrated in the workflow diagram below. This pathway provides a viable route for producing the unlabeled target compound by using standard acetone.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product start1 [²H₆]-Acetone step1 Step 1: Aldol Condensation (Lithium bis(trimethylsilyl)amide) start1->step1 start2 Ethyl Acetate start2->step1 int1 Ethyl [²H₆]-3-hydroxy-3-methylbutyrate step1->int1 step2 Step 2: Bromination int2 Ethyl [²H₆]-3-bromo-3-methylbutyrate step2->int2 step3 Step 3: Thiol Formation (Thiourea, followed by hydrolysis) int3 [²H₆]-3-Mercapto-3-methylbutyric acid step3->int3 step4 Step 4: Reduction & Formylation (LiAlH₄, then formylation agent) product [²H₆]-3-Mercapto-3-methylbutyl formate step4->product int1->step2 int2->step3 int3->step4

Caption: Synthetic pathway for [²H₆]-3-Mercapto-3-methylbutyl formate.

The following is a summarized protocol based on the synthesis of the deuterated analog[6]:

  • Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then coupled with [²H₆]-acetone. The product is purified by distillation under reduced pressure.

  • Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate: The hydroxy intermediate is brominated to yield the corresponding bromo derivative.

  • Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid: The bromo intermediate is treated with thiourea, followed by hydrolysis to form the mercapto-carboxylic acid.

  • Synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate: The carboxylic acid group is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄), and the resulting alcohol is subsequently formylated to yield the final product.

The identity and purity of (3-methyl-3-sulfanylbutyl) formate and its isotopologues are typically confirmed using a combination of analytical techniques:

  • Gas Chromatography (GC): Used to assess purity and for quantitative analysis.[3]

  • Mass Spectrometry (MS): Provides structural information and confirmation of molecular weight.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): Used for detailed structural elucidation of the molecule.[6]

Applications and Relevance

The primary application of (3-methyl-3-sulfanylbutyl) formate is in the flavor and fragrance industry.[7][8] There is currently no available literature suggesting its use in drug development or as a pharmacologically active agent.

This compound is a potent aroma chemical valued for its complex scent profile.[7]

  • Aroma Profile: It possesses a strong fruity, tropical, and passion fruit-like aroma, often with "catty" and "roasty" undertones.[6][7]

  • Applications: It is used in trace amounts to impart or enhance fruity and tropical notes in beverages, confectionery, and savory products.[4][7] It is considered a key flavor component in roasted coffee.[4][6]

Given its identification in foods like coffee, (3-methyl-3-sulfanylbutyl) formate could potentially serve as a biomarker for the consumption of these products.[5] However, further research is needed to validate this application.

Safety and Regulatory Information

(3-methyl-3-sulfanylbutyl) formate is regulated as a flavoring agent by several international bodies.

Regulatory BodyStatus/Designation
FDA (U.S. Food and Drug Administration) Approved as a flavoring agent.[1]
FEMA (Flavor and Extract Manufacturers Association) Generally Recognized as Safe (GRAS); FEMA No. 3855.[1]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) No safety concern at current levels of intake when used as a flavouring agent.[1]
GHS Classification Not classified as hazardous under GHS criteria in the majority of reports.[1]

Handling: Standard laboratory safety precautions, including the use of protective gloves and eyewear, are recommended during handling.[7] Store in a cool, dry, and well-ventilated area away from light and heat.[7]

Conclusion

(3-methyl-3-sulfanylbutyl) formate is a well-characterized sulfur-containing ester with significant applications in the flavor and fragrance sector. Its synthesis and analytical characterization are well-documented, providing a solid foundation for its use in research and commercial applications. While its role is currently confined to sensory sciences, the detailed chemical data presented here may be of value to scientists across various disciplines, including those in analytical chemistry and food science. There is no current evidence to support a role for this compound in drug development or related fields.

References

The Genesis of a Tropical Signature: A Technical Guide to the Precursors of 3-Mercapto-3-methylbutyl formate in Tropical Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the chemical precursors responsible for the formation of 3-mercapto-3-methylbutyl formate, a key aroma compound contributing to the characteristic scent of many tropical fruits. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are investigating the biogenesis of volatile thiols and their impact on the sensory profiles of natural products.

Introduction

The distinct and captivating aromas of tropical fruits are largely defined by a complex mixture of volatile organic compounds. Among these, sulfur-containing compounds, particularly polyfunctional thiols, play a pivotal role due to their extremely low odor thresholds and unique sensory characteristics. This compound is a potent volatile thiol that imparts desirable notes often described as "catty," "fruity," and "herbal." While the presence of this compound and its close analogue, 3-mercapto-3-methylbutyl acetate, has been confirmed in passion fruit, the non-volatile precursors that give rise to these potent aroma compounds within the fruit matrix have been a subject of ongoing scientific investigation.[1][2]

This guide synthesizes the current understanding of the primary precursors of this compound, which are understood to be non-volatile, sulfur-containing amino acid conjugates. The biosynthesis of this volatile thiol is believed to follow a pathway common to other significant volatile thiols found in nature, originating from glutathione and cysteine conjugates.

The Precursor Landscape: Glutathione and Cysteine Conjugates

The formation of volatile thiols in plants is a defense mechanism involving the detoxification of electrophilic compounds.[3] This process involves the conjugation of these compounds with glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine. This initial conjugate can then be further metabolized to a cysteine (Cys) conjugate. These non-volatile S-conjugates serve as the direct, odorless precursors to the highly aromatic volatile thiols.

The enzymatic release of the volatile thiol from its cysteine conjugate is typically mediated by β-lyase enzymes.[1][2] In the case of this compound, the direct precursor is hypothesized to be an S-cysteine conjugate of 3-mercapto-3-methylbutanol, which is then esterified to the formate.

The general biosynthetic pathway is illustrated below:

G cluster_0 Biosynthetic Pathway of Volatile Thiols Glutathione Glutathione (GSH) Glutathione_Conjugate S-(3-hydroxy-3-methylbutyl)-glutathione Glutathione->Glutathione_Conjugate + Electrophilic Precursor (e.g., from isoprenoid pathway) Cysteine_Glycine_Conjugate S-(3-hydroxy-3-methylbutyl)-cysteinylglycine Glutathione_Conjugate->Cysteine_Glycine_Conjugate γ-glutamyl transpeptidase Cysteine_Conjugate S-(3-hydroxy-3-methylbutyl)-L-cysteine Cysteine_Glycine_Conjugate->Cysteine_Conjugate Dipeptidase Volatile_Thiol_Alcohol 3-Mercapto-3-methylbutan-1-ol Cysteine_Conjugate->Volatile_Thiol_Alcohol β-lyase Target_Compound This compound Volatile_Thiol_Alcohol->Target_Compound Esterification

Biosynthetic pathway of this compound.

Quantitative Data on Thiol Precursors in Fruits

While direct quantitative data for the precursors of this compound in a wide range of tropical fruits remains a developing area of research, extensive studies on analogous thiol precursors in grapes provide valuable insights into the expected concentrations. The following tables summarize the concentrations of S-glutathionylhexan-1-ol (G3MH) and S-cysteinylhexan-1-ol (Cys3MH), the precursors to the well-known tropical aroma compound 3-mercaptohexan-1-ol (3MH), in Sauvignon Blanc grapes. This data serves as a proxy to understand the potential levels of related thiol precursors in tropical fruits.

Table 1: Concentration of S-Glutathionyl-3-mercaptohexan-1-ol (G3MH) in Sauvignon Blanc Grapes

Cultivar/RegionConcentration (µg/kg of berries)Reference
Sauvignon Blanc (Italy, 2013-2015)8 - 16[4]

Table 2: Concentration of S-Cysteinyl-3-mercaptohexan-1-ol (Cys3MH) in Sauvignon Blanc Grapes

Cultivar/RegionConcentration (µg/kg of berries)Reference
Sauvignon Blanc (Italy, 2013-2015)1 - 6[4]

Note: The data presented is for precursors of 3-mercaptohexan-1-ol in grapes and is intended to be illustrative of the concentration ranges that might be expected for precursors of this compound in tropical fruits.

Experimental Protocols for Precursor Analysis

The analysis of thiol precursors in fruit matrices is a multi-step process that requires careful sample preparation and sophisticated analytical techniques to ensure accuracy and sensitivity. The following is a generalized protocol based on methodologies reported in the literature for the analysis of S-cysteine and S-glutathione conjugates.

Sample Preparation and Extraction
  • Homogenization: A known weight of fruit pulp is flash-frozen in liquid nitrogen and ground to a fine powder. This prevents enzymatic degradation of the precursors.

  • Extraction: The powdered sample is extracted with a cold methanol/water solution (e.g., 80:20 v/v) containing a reducing agent such as dithiothreitol (DTT) to prevent oxidation of the thiol groups. The mixture is vortexed and centrifuged.

  • Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove non-polar interfering compounds. The cartridge is washed with a non-polar solvent, and the aqueous fraction containing the polar precursors is collected.

  • Lyophilization: The collected aqueous fraction is freeze-dried to concentrate the analytes.

UPLC-MS/MS Analysis

The concentrated extract is reconstituted in a suitable solvent and analyzed by Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

  • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution program. The mobile phases usually consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the target S-conjugates are monitored.

  • Quantification: Quantification is achieved by using a stable isotope-labeled internal standard (e.g., deuterated S-conjugate) and constructing a calibration curve.

The following diagram illustrates a typical experimental workflow for the analysis of thiol precursors:

G cluster_1 Experimental Workflow for Thiol Precursor Analysis Start Fruit Sample Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (Methanol/Water + DTT) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Centrifugation->SPE Lyophilization Lyophilization SPE->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Reconstitution->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Workflow for the analysis of thiol precursors in fruits.

Conclusion and Future Directions

The presence of this compound is a key contributor to the desirable aroma profiles of many tropical fruits. While the direct precursors have been identified as S-glutathione and S-cysteine conjugates, further research is needed to quantify these specific precursors in a wider variety of tropical fruits. The methodologies outlined in this guide provide a robust framework for such investigations. A deeper understanding of the biosynthesis and accumulation of these precursors will enable the agricultural and food industries to optimize fruit quality and enhance the characteristic flavors of tropical fruit products. Future research should focus on the enzymatic pathways involved in the formation and release of these volatile thiols, as well as the impact of agricultural practices and post-harvest handling on precursor concentrations.

References

The Flavor Profile of 3-Mercapto-3-methylbutyl formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile compound that plays a significant role in the aroma of various food products, most notably coffee.[1] Its complex flavor profile, characterized by a unique combination of fruity, tropical, and savory notes, makes it a molecule of great interest to the flavor and fragrance industry. This technical guide provides an in-depth analysis of the flavor profile of this compound, including its sensory characteristics, quantitative data, and the methodologies used for its evaluation.

Sensory Profile and Quantitative Data

The flavor of this compound is multifaceted, with descriptors ranging from fruity and tropical to catty, herbal, and roasted.[2][3] It is recognized as a character-impact compound in roasted coffee, contributing to its alluring aroma.[1][4] The sensory perception of this compound is highly dependent on its concentration.

Table 1: Sensory Descriptors for this compound

DescriptorAssociated NuancesSource(s)
Fruity Tropical, passion fruit-like, grapefruit, black currant, buchu[2][3][5][6]
Savory Roasted, coffee, meaty, onion[3][6]
Herbal/Green Herbal, catty[2]

Table 2: Quantitative Sensory and Concentration Data for this compound

ParameterValueMatrixSource(s)
Odor Threshold 2-5 ng/kgWater[4]
Concentration 0.1 ppmHighly Roasted Coffee[3][7]
Usage Levels (Food) See Table 3Various[8]

Table 3: Reported Usage Levels of this compound in Food Categories

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Dairy products (excluding category 02.0)0.030001.00000
Processed vegetables, nuts & seeds0.000100.00100
Confectionery0.000101.00000
Chewing gum0.001000.10000
Cereals and cereal products0.020001.00000
Bakery wares0.000101.00000
Meat and meat products0.100001.00000
Salts, spices, soups, sauces, salads, protein products, etc.0.100001.00000
Non-alcoholic beverages0.000011.00000
Alcoholic beverages0.000010.08000
Source: European Food Safety Authority (EFSA) as reported by The Good Scents Company[8]

Experimental Protocols

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9][10] A detailed protocol for evaluating the aroma profile of a compound like this compound would involve the following steps:

  • Panelist Recruitment and Screening: A panel of 10-15 individuals is recruited and screened for their sensory acuity, including their ability to detect and describe different aroma compounds.[11]

  • Lexicon Development: The panel, through a series of training sessions, develops a consensus vocabulary (lexicon) to describe the aroma attributes of this compound. This would include terms like "fruity," "tropical," "sulfurous," "roasty," and "catty."

  • Training: Panelists are trained on the developed lexicon using reference standards for each attribute to ensure consistent and repeatable evaluations.

  • Sample Evaluation: Samples of this compound, diluted in an appropriate solvent (e.g., dipropylene glycol), are presented to the panelists in a controlled environment (odor-free sensory booths).[11] The presentation order is randomized to minimize bias.[11]

  • Data Collection: Panelists rate the intensity of each aroma attribute on a continuous line scale (e.g., a 15 cm line scale anchored with "low" and "high").[1]

  • Data Analysis: The collected data is statistically analyzed to generate a sensory profile of the compound.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify volatile compounds. A typical protocol for the analysis of this compound in a food matrix like coffee is as follows:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix. A common method is headspace solid-phase microextraction (SPME), where a fiber coated with an adsorbent material is exposed to the headspace of the sample to trap the volatile analytes.[12]

  • Gas Chromatography (GC): The trapped volatiles are desorbed from the SPME fiber in the hot GC inlet and separated on a capillary column. A suitable column for this analysis would be a polar wax column (e.g., Elite Wax).[13]

    • Example GC Temperature Program:

      • Initial temperature: 50 °C for 4 minutes

      • Ramp: 15 °C/min to 230 °C

      • Hold: 3 minutes[14]

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used for enhanced sensitivity and selectivity.[15]

  • Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of the analyte (e.g., [2H6]-3-mercapto-3-methylbutyl formate), to correct for any sample loss during preparation and analysis.[4]

Signaling Pathway and Perception

The perception of thiols like this compound is initiated by their interaction with specific olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).[2][5] Recent research has identified specific olfactory receptors in mice (MOR244-3) and humans (OR2T11) that are responsible for detecting sulfur-containing compounds.[3][16][17][18] A key finding is the requirement of a copper ion as a cofactor for the robust activation of these receptors by thiols.[2][16][17][18]

The binding of the odorant-copper complex to the olfactory receptor triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, specifically Gαolf.[5] This initiates a signaling cascade, as depicted in the diagram below.

sensory_pathway odorant 3-Mercapto-3- methylbutyl formate + Copper Ion receptor Olfactory Receptor (e.g., OR2T11) odorant->receptor Binds to g_protein G-protein (Gαolf, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp cng CNG Channel ca_ion Ca²⁺ na_ion Na⁺ camp->cng depolarization Depolarization ca_ion->depolarization Influx leads to na_ion->depolarization Influx leads to signal Signal to Brain depolarization->signal

Caption: Olfactory signaling pathway for thiol perception.

Activated Gαolf stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then binds to and opens cyclic nucleotide-gated (CNG) channels, allowing an influx of sodium and calcium ions.[5] This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed and perceived as a specific odor.[19]

experimental_workflow cluster_sensory Sensory Analysis (QDA) cluster_instrumental Instrumental Analysis (GC-MS) cluster_interpretation Data Interpretation panel_recruitment Panelist Recruitment & Screening lexicon_dev Lexicon Development panel_recruitment->lexicon_dev training Panelist Training lexicon_dev->training evaluation Sample Evaluation training->evaluation sensory_data Sensory Data (Intensity Ratings) evaluation->sensory_data correlation Correlation of Sensory and Instrumental Data sensory_data->correlation sample_prep Sample Preparation (e.g., SPME) gc_separation Gas Chromatography (Separation) sample_prep->gc_separation ms_detection Mass Spectrometry (Detection) gc_separation->ms_detection instrumental_data Instrumental Data (Concentration) ms_detection->instrumental_data instrumental_data->correlation flavor_profile Comprehensive Flavor Profile correlation->flavor_profile

Caption: Experimental workflow for flavor profile characterization.

References

An In-depth Technical Guide to the Olfactory Characteristics of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various natural products, most notably roasted coffee. Its extremely low odor threshold makes it a key contributor to the overall sensory perception of foods and beverages in which it is present. This technical guide provides a comprehensive overview of the olfactory characteristics of this compound, including its detailed odor profile, quantitative odor threshold data, experimental protocols for sensory analysis, and the underlying biochemical signaling pathways involved in its perception.

Olfactory Profile

This compound possesses a complex and multifaceted aroma profile. At varying concentrations, it can elicit a range of scent descriptors. The primary olfactory characteristics are summarized as:

  • Fruity and Tropical: It is often described as having a strong, fruity aroma reminiscent of passion fruit, guava, and citrus.[1]

  • Sulfurous and Catty: A characteristic sulfurous note, often described as "catty," is a key feature of its scent profile.

  • Roasted and Savory: In the context of coffee, it contributes to the desirable roasty and savory aroma. Descriptors such as caramellic, roasted coffee, and roasted meat have been used to characterize its scent at certain concentrations.[2]

  • Herbal and Green: Some evaluations also note herbal or green nuances, which add to its complexity.[2][3]

The perception of these different notes is highly dependent on the concentration of the compound and the matrix in which it is present.

Quantitative Odor Threshold Data

The potency of an odorant is quantified by its odor threshold, which is the minimum concentration at which the compound can be detected by the human olfactory system. This compound is known for its exceptionally low odor threshold, indicating its high impact on the overall aroma of a product even at trace concentrations.[1]

Parameter Medium Value Reference
Detection Odor ThresholdAir0.0000002 - 0.0000004 mg/m³Blank et al. (1992)
Recognition Odor ThresholdWater2 - 5 ng/kgBlank & Grosch (1991b, 1992)

Experimental Protocols for Sensory Analysis

The evaluation of the olfactory characteristics of volatile sulfur compounds like this compound requires specialized sensory analysis techniques. The following are detailed methodologies for two key experimental approaches.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This method is instrumental in identifying odor-active compounds in a complex mixture.

Objective: To separate and identify the specific odor-active compounds in a volatile sample and to determine their individual odor characteristics.

Methodology:

  • Sample Preparation: A volatile extract of the sample containing this compound is prepared. Common techniques include solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

  • Gas Chromatographic Separation: The volatile extract is injected into a gas chromatograph (GC). The GC is equipped with a capillary column appropriate for the separation of volatile sulfur compounds (e.g., a polar column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.

  • Column Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a mass spectrometer (MS) or a flame ionization detector (FID)) for chemical identification and quantification. The other stream is directed to a heated sniffing port.

  • Olfactometry (Sniffing): A trained sensory panelist or a group of panelists sniffs the effluent from the sniffing port. The panelists record the time at which they detect an odor, describe the character of the odor, and rate its intensity.

  • Data Analysis: The data from the GC detector and the olfactometry analysis are combined. The retention time of an odor event is matched with the retention time of a chemical compound detected by the MS or FID. This allows for the positive identification of the compound responsible for a specific odor.

  • Aroma Extract Dilution Analysis (AEDA): To determine the relative potency of the odorants, AEDA can be performed. The sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected is its flavor dilution (FD) factor, which is an indicator of its odor potency.

Sensory Panel Evaluation

A sensory panel, composed of trained and screened individuals, provides a comprehensive and descriptive analysis of the aroma profile of a substance.

Objective: To qualitatively and quantitatively describe the aroma attributes of this compound.

Methodology:

  • Panelist Selection and Training: Panelists are screened for their olfactory acuity and ability to describe scents. They undergo training to familiarize themselves with a standardized lexicon of aroma descriptors and scaling techniques.

  • Sample Preparation and Presentation:

    • Dilution: The this compound is diluted to a concentration above its odor threshold in an odorless solvent (e.g., diethyl ether or mineral oil).

    • Presentation: The diluted sample is presented to the panelists in a controlled and consistent manner, often on a strip of odorless paper or in a glass vial with a PTFE cap.

    • Blinding and Randomization: Samples are coded with random numbers to prevent bias, and the order of presentation is randomized for each panelist.

  • Evaluation Environment: The sensory evaluation is conducted in a dedicated sensory analysis laboratory with controlled temperature, humidity, and airflow to minimize environmental odors. Individual booths are used to prevent interaction between panelists.

  • Aroma Profile Analysis: Panelists individually assess the aroma of the sample and rate the intensity of each perceived descriptor on a linear or categorical scale. Descriptors are often generated during initial training sessions with the compound.

  • Data Collection and Statistical Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive aroma profile of the compound. Techniques such as analysis of variance (ANOVA) can be used to assess the significance of different aroma attributes.

Visualization of Experimental and Logical Relationships

Experimental Workflow for Sensory Analysis

G cluster_0 Sample Preparation cluster_1 Gas Chromatography-Olfactometry (GC-O) cluster_2 Sensory Panel Evaluation Sample Containing\nthis compound Sample Containing This compound Volatile Extraction\n(e.g., SPME, Solvent Extraction) Volatile Extraction (e.g., SPME, Solvent Extraction) Sample Containing\nthis compound->Volatile Extraction\n(e.g., SPME, Solvent Extraction) Diluted Sample Preparation of Diluted Sample Sample Containing\nthis compound->Diluted Sample GC Separation GC Separation Volatile Extraction\n(e.g., SPME, Solvent Extraction)->GC Separation Effluent Split Effluent Split GC Separation->Effluent Split Mass Spectrometer (MS)\n(Identification) Mass Spectrometer (MS) (Identification) Effluent Split->Mass Spectrometer (MS)\n(Identification) Sniffing Port Sniffing Port Effluent Split->Sniffing Port Data Integration & Analysis Data Integration & Analysis Mass Spectrometer (MS)\n(Identification)->Data Integration & Analysis Sensory Detection\n(Odor Profile) Sensory Detection (Odor Profile) Sniffing Port->Sensory Detection\n(Odor Profile) Sensory Detection\n(Odor Profile)->Data Integration & Analysis Presentation to\nTrained Panel Presentation to Trained Panel Diluted Sample->Presentation to\nTrained Panel Aroma Profile\nAnalysis Aroma Profile Analysis Presentation to\nTrained Panel->Aroma Profile\nAnalysis Aroma Profile\nAnalysis->Data Integration & Analysis

Caption: Experimental workflow for the sensory analysis of this compound.

Olfactory Signaling Pathway for Thiols

The perception of thiols, such as this compound, is initiated by their interaction with specific olfactory receptors in the nasal epithelium. This process involves a G-protein coupled receptor (GPCR) signaling cascade, with evidence suggesting a crucial role for metal ions, particularly copper, in the binding and activation of the receptor by sulfur-containing compounds.

G Thiol_Odorant This compound (Thiol Odorant) OR Olfactory Receptor (OR) (GPCR) Thiol_Odorant->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates Copper Copper Ion (Cu²⁺) Copper->OR Cofactor for binding

Caption: Generalized olfactory signaling pathway for thiol compounds.

Conclusion

This compound is a character-impact aroma compound with a complex and potent olfactory profile. Its extremely low odor threshold underscores its importance in the flavor and fragrance industry. Understanding its sensory characteristics through rigorous experimental protocols such as GC-O and sensory panel evaluations is crucial for its effective application. Furthermore, the elucidation of the specific olfactory receptors and the role of cofactors like metal ions in its detection provides valuable insights for researchers in the fields of sensory science and drug development, potentially opening avenues for modulating olfactory perception.

References

The Pivotal Role of 3-Mercapto-3-methylbutyl Formate in Food Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 3-Mercapto-3-methylbutyl formate, a potent sulfur-containing aroma compound, and its significant contribution to the sensory profile of various food products. Tailored for researchers, scientists, and professionals in the food and beverage industry, this document outlines the compound's sensory properties, occurrence, formation pathways, and analytical methodologies for its detection and quantification.

Introduction

This compound is a volatile thiol ester recognized for its complex and powerful aroma profile. Depending on its concentration and the food matrix, it can impart a range of notes, from fruity and tropical to catty and roasty.[1][2] Its extremely low odor threshold makes it a key impact compound in the overall flavor of several foods, most notably coffee and beer.[3] This guide delves into the scientific principles governing its presence and sensory impact in the food landscape.

Sensory Properties and Occurrence

The sensory perception of this compound is highly dependent on its concentration. At low levels, it can contribute desirable fruity and tropical notes, while at higher concentrations, a "catty" or sulfurous aroma may become more apparent.[1][2] Its roasty character is particularly significant in heat-processed foods.[3]

The presence of this compound has been confirmed in a variety of food products, with concentrations varying significantly based on the raw materials and processing conditions.

Table 1: Quantitative Data for this compound in Food

Food ProductConcentration RangeSensory ThresholdNotes
Highly Roasted Coffee0.1 ppmNot specified in this matrixConsidered an important ingredient contributing to the roasty aroma.[4]
Roasted CoffeeIncreases with roasting degreeNot specified in this matrixThe concentration of this compound rises as the roasting process intensifies.[1][5]
Beer (Pilot Scale)Up to 1230 ng/L57 ng/L (in beer)Contributes to the "ribes" (blackcurrant-like) flavor in aged beers.[6]
WaterNot applicable2-5 ng/kgDemonstrates the compound's high odor potency.[3]

Biochemical Formation Pathway

The formation of this compound is primarily understood in the context of thermal processing, such as the roasting of coffee beans, and during fermentation and aging of beverages like beer. The key precursors are 3-methyl-2-buten-1-ol, a source of the carbon skeleton, and a sulfur donor, which react to form the intermediate 3-mercapto-3-methylbutanol. This alcohol then undergoes esterification with formic acid to yield the final aroma compound.

G cluster_precursors Precursors cluster_reaction Formation Pathway cluster_products Products 3-Methyl-2-buten-1-ol 3-Methyl-2-buten-1-ol A Addition Reaction 3-Methyl-2-buten-1-ol->A Sulfur Donor (e.g., H2S, Cysteine) Sulfur Donor (e.g., H2S, Cysteine) Sulfur Donor (e.g., H2S, Cysteine)->A Formic Acid Formic Acid B Esterification Formic Acid->B 3-Mercapto-3-methylbutanol 3-Mercapto-3-methylbutanol A->3-Mercapto-3-methylbutanol This compound This compound B->this compound 3-Mercapto-3-methylbutanol->B

Figure 1: Formation pathway of this compound.

Experimental Protocols

The analysis of this compound in food matrices is challenging due to its low concentrations and high reactivity. The most common and effective methods involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). A crucial step in the analytical workflow is the extraction and derivatization of the thiol to enhance its stability and chromatographic behavior.

General Analytical Workflow

A typical experimental protocol involves the following steps:

  • Sample Preparation: Homogenization of the food sample.

  • Extraction: Headspace solid-phase microextraction (HS-SPME) or stir bar sorptive extraction (SBSE) are commonly employed to isolate volatile compounds from the sample matrix.

  • Derivatization: In-situ or on-fiber derivatization is often performed to convert the reactive thiol group into a more stable derivative. Common derivatizing agents include pentafluorobenzyl bromide (PFBBr).

  • Gas Chromatography (GC): The derivatized extract is injected into a GC system for separation of the analytes. A capillary column with a suitable stationary phase is used to achieve good resolution.

  • Mass Spectrometry (MS): The separated compounds are detected and identified using a mass spectrometer. For quantification, stable isotope dilution assays (SIDA) using a labeled internal standard, such as [²H₆]-3-mercapto-3-methylbutyl formate, provide the highest accuracy and precision.[3]

G A Food Sample (e.g., Coffee, Beer) B Homogenization A->B C Addition of Labeled Internal Standard B->C D Extraction & Derivatization (e.g., HS-SPME with PFBBr) C->D E GC-MS/MS Analysis D->E F Data Processing & Quantification E->F

Figure 2: Experimental workflow for the analysis of this compound.

Influence of Processing on Formation

Food processing parameters play a critical role in the formation of this compound. Understanding these relationships is key to controlling its concentration and, consequently, the final aroma profile of the product.

In coffee, the degree of roasting is directly correlated with the concentration of this compound. Higher roasting temperatures and longer roasting times lead to an increased formation of this compound, contributing to the characteristic "roasty" notes of dark-roasted coffee.[1][5]

In beer, its formation can be influenced by factors during fermentation and aging. The presence of oxygen during aging has been shown to be a key factor in its development.[6] Furthermore, the pH of the food matrix can affect the stability of this compound, with studies showing it has maximum thermal stability at a pH of 4.0 in aqueous solutions.[1]

G cluster_params Processing Parameters cluster_outcome Outcome Roasting Degree Roasting Degree Concentration of this compound Concentration of this compound Roasting Degree->Concentration of this compound Increases with higher degree Oxygen (during aging) Oxygen (during aging) Oxygen (during aging)->Concentration of this compound Promotes formation pH pH pH->Concentration of this compound Affects stability (max at pH 4.0)

Figure 3: Logical relationships influencing the formation of this compound.

Conclusion

This compound is a multifaceted aroma compound with a profound impact on the sensory quality of various foods and beverages. Its formation is intricately linked to specific precursors and processing conditions, particularly thermal treatments and aging. The analytical methodologies for its quantification require precision and specialized techniques due to its low concentration and high reactivity. A thorough understanding of the principles outlined in this guide will empower researchers and industry professionals to better control and leverage the aromatic potential of this key flavor compound.

References

Toxicological Profile of 3-Mercapto-3-methylbutyl formate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the currently available toxicological data for 3-Mercapto-3-methylbutyl formate (CAS No. 50746-10-6). Despite its application as a flavoring agent, publicly accessible, in-depth toxicological studies with quantitative data are limited. This document summarizes the existing safety information and highlights the notable absence of detailed experimental protocols and quantitative toxicological endpoints.

Summary of Toxicological Information

Based on available Safety Data Sheets (SDS) and regulatory assessments, this compound is generally not classified as a hazardous substance under Regulation (EC) No 1272/2008/EC.[1] However, these documents consistently indicate a lack of specific quantitative data for various toxicological endpoints.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[2] This assessment suggests a low order of toxicity at typical exposure levels in food.

General Safety Classifications

According to multiple safety data sheets, this compound is not classified for the following hazards[1]:

  • Acute toxicity

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Respiratory or skin sensitization

  • Germ cell mutagenicity

  • Carcinogenicity

  • Reproductive toxicity

  • Specific target organ toxicity (single and repeated exposure)

  • Aspiration hazard

  • Hazardous to the aquatic environment

It is noted that this substance is combustible but does not ignite readily.[1]

Quantitative Toxicological Data

A thorough review of publicly available scientific literature and safety assessments reveals a significant lack of quantitative toxicological data for this compound. The table below reflects the absence of specific values for key toxicological endpoints.

Toxicological EndpointValueSpeciesRoute of AdministrationReference
Acute Toxicity
LD50 (Oral)Data not available--[1]
LD50 (Dermal)Data not available--[1]
LC50 (Inhalation)Data not available--[1]
Repeated Dose Toxicity
NOAELData not available--[1]
Genetic Toxicology
Ames TestData not available--
In vitro Chromosome AberrationData not available--
In vivo Micronucleus TestData not available--
Reproductive and Developmental Toxicity
NOAELData not available--[1]
Sensitization
Skin SensitizationNot classified as a sensitizer--[1]

Experimental Protocols

Visualization of Pathways and Workflows

Due to the absence of specific in vitro or in vivo studies detailing the mechanism of action, metabolic pathways, or specific experimental procedures for this compound, the creation of meaningful signaling pathway diagrams or experimental workflow visualizations is not feasible at this time.

To illustrate a generic workflow for toxicological assessment in the absence of specific data, the following diagram outlines a standard approach.

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_risk Risk Assessment QSAR QSAR Modeling (Structure-Activity Relationship) Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) QSAR->Genotoxicity ReadAcross Read-Across from Structurally Similar Compounds ReadAcross->Genotoxicity AcuteToxicity Acute Toxicity Studies (e.g., LD50) Genotoxicity->AcuteToxicity If positive results Cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake) Cytotoxicity->AcuteToxicity SkinSensitization Skin Sensitization Assays (e.g., DPRA, KeratinoSens™) SkinSensitization->AcuteToxicity RepeatedDose Repeated Dose Toxicity Studies (28-day, 90-day) AcuteToxicity->RepeatedDose ReproTox Reproductive/Developmental Toxicity Studies RepeatedDose->ReproTox NOAEL_determination NOAEL/NOEL Determination RepeatedDose->NOAEL_determination ReproTox->NOAEL_determination ADI Acceptable Daily Intake (ADI) Calculation NOAEL_determination->ADI SafetyConclusion Safety Conclusion & Regulation ADI->SafetyConclusion

Caption: A generalized workflow for chemical toxicological assessment.

Conclusion

References

Methodological & Application

Analytical methods for 3-Mercapto-3-methylbutyl formate detection

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical methodologies for the detection and quantification of 3-Mercapto-3-methylbutyl formate, a key volatile sulfur compound found in various food and beverage products. This document provides detailed protocols for researchers, scientists, and professionals in the drug development and food science industries.

Introduction

This compound is a volatile thiol that contributes to the sensory profile of various products, including coffee and beer[1][2]. Its potent aroma, often described as "catty" or "roasty," makes its detection and quantification at trace levels crucial for quality control and product development[1]. The analysis of this compound is challenging due to its high volatility, reactivity, and typically low concentrations in complex matrices[3][4][5]. This application note details a robust and sensitive method for its analysis using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), including a derivatization step to enhance analytical performance.

Analytical Approaches

The primary analytical technique for volatile sulfur compounds like this compound is Gas Chromatography (GC)[6][7]. Due to the compound's low concentration, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free, and sensitive extraction technique for volatile and semi-volatile compounds from various matrices[8][9].

To overcome the inherent reactivity and improve the chromatographic behavior of thiols, a derivatization step is often employed. Derivatization increases the thermal stability and volatility of the analyte while improving the detector's response[10][11]. A common derivatizing agent for thiols is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the sulfhydryl group[3][4][12].

Detection is typically achieved using a mass spectrometer (MS), which provides both qualitative and quantitative information. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) or a sulfur-specific detector like a Pulsed Flame Photometric Detector (PFPD) can be utilized[3][4][12][13][14].

Quantitative Data Summary

The following table summarizes the typical quantitative performance of analytical methods for volatile thiols, including compounds structurally related to this compound, using HS-SPME-GC-MS techniques. These values demonstrate the sensitivity achievable with derivatization.

AnalyteMethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
4-mercapto-4-methyl-2-pentanone (4MMP)OFD-HS-SPME-GC-MS/MSBeer< Sensory Threshold< Sensory Threshold[3][12]
3-mercapto-1-hexanol (3MH)OFD-HS-SPME-GC-MS/MSBeer< Sensory Threshold< Sensory Threshold[3][12]
3-mercaptohexylacetate (3MHA)OFD-HS-SPME-GC-MS/MSBeer< Sensory Threshold< Sensory Threshold[3][12]
4-mercapto-4-methyl-2-pentanone (4MMP)Extractive Alkylation-HS-SPME-GC-MSWine0.9 ng/L-[15]
3-mercapto-1-hexanol (3MH)Extractive Alkylation-HS-SPME-GC-MSWine1 ng/L-[15]
3-mercaptohexylacetate (3MHA)Extractive Alkylation-HS-SPME-GC-MSWine17 ng/L-[15]

OFD: On-Fiber Derivatization

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using On-Fiber Derivatization Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry (OFD-HS-SPME-GC-MS).

Materials and Reagents
  • Analytical Standard: this compound (CAS: 50746-10-6)[6][7]

  • Derivatizing Agent: 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr)

  • Internal Standard (IS): [²H₆]-3-Mercapto-3-methylbutyl formate (or other suitable labeled thiol)[1]

  • Solvents: Methanol (HPLC grade), Dichloromethane (GC grade)

  • Salts: Sodium chloride (NaCl), analytical grade

  • pH Adjustment: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS).

  • HS-SPME Autosampler: For automated and reproducible extraction and injection.

Sample Preparation
  • Sample Collection: Collect approximately 10 mL of the liquid sample (e.g., beer, coffee) into a 20 mL headspace vial.

  • Internal Standard Spiking: Spike the sample with the internal standard solution to a final concentration of approximately 50 ng/L.

  • Matrix Modification: Add NaCl to the vial to achieve a concentration of 20% (w/v) to enhance the release of volatile compounds from the matrix. Adjust the pH to >10 with NaOH to facilitate the derivatization reaction.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

HS-SPME and On-Fiber Derivatization
  • Derivatizing Agent Loading: In a separate sealed 20 mL headspace vial, place a small vial or insert containing the PFBBr solution. Place this vial in the autosampler tray.

  • Fiber Exposure to Derivatizing Agent: The autosampler exposes the SPME fiber to the headspace of the PFBBr vial for a set time (e.g., 2 minutes at 55°C) to load the derivatizing agent onto the fiber coating.

  • Sample Incubation: Simultaneously, the sample vial is incubated at a specific temperature (e.g., 55°C) for a set time (e.g., 10 minutes) with agitation to allow the analytes to partition into the headspace.

  • On-Fiber Derivatization: The SPME fiber, now coated with PFBBr, is exposed to the headspace of the incubated sample vial for a defined period (e.g., 15 minutes at 55°C) with continued agitation. During this time, the volatile thiols in the headspace react with the PFBBr on the fiber.

GC-MS Analysis
  • Desorption: The SPME fiber is inserted into the hot GC inlet (e.g., 250°C) for a set time (e.g., 5 minutes) to desorb the derivatized analytes onto the GC column. The injector is operated in splitless mode.

  • Chromatographic Separation: A suitable GC oven temperature program is used to separate the analytes. For example:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used to enhance sensitivity and selectivity. Characteristic ions for the PFBBr derivative of this compound should be monitored.

Visualizations

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (10 mL sample in 20 mL vial) spiking Spike with Internal Standard sample_prep->spiking matrix_mod Matrix Modification (Add NaCl, Adjust pH) spiking->matrix_mod seal_vial Seal Vial matrix_mod->seal_vial incubate_sample Incubate Sample Vial seal_vial->incubate_sample pfbbr_prep Prepare PFBBr Vial load_fiber Load SPME Fiber with PFBBr pfbbr_prep->load_fiber ofd On-Fiber Derivatization in Sample Headspace load_fiber->ofd incubate_sample->ofd desorption Thermal Desorption in GC Inlet ofd->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (SIM/MS-MS) gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for OFD-HS-SPME-GC-MS analysis.

Logical Relationship of Analytical Steps

logical_relationship extraction Extraction & Concentration derivatization Derivatization extraction->derivatization Increases Stability separation Separation derivatization->separation Improves Volatility detection Detection & Quantification separation->detection Enhances Sensitivity

Caption: Key stages in the analysis of volatile thiols.

Conclusion

The analytical method detailed in this application note, utilizing on-fiber derivatization with PFBBr followed by HS-SPME-GC-MS, provides a highly sensitive and robust approach for the determination of this compound in complex matrices. This methodology is well-suited for quality control in the food and beverage industry, as well as for research applications requiring trace-level quantification of volatile sulfur compounds. The provided protocols and workflows offer a comprehensive guide for scientists and researchers to implement this powerful analytical technique.

References

Application Note: Analysis of 3-Mercapto-3-methylbutyl formate in Roasted Coffee Beans using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Mercapto-3-methylbutyl formate is a potent sulfur-containing volatile organic compound that significantly contributes to the characteristic roasty and savory aroma of freshly brewed coffee.[1] Its concentration is known to increase with the degree of roasting, making it a key marker for coffee flavor profiles.[1] The accurate and sensitive quantification of this compound is crucial for quality control in the coffee industry and for research into flavor chemistry. This application note details a robust and reliable method for the analysis of this compound in roasted coffee beans using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Principle

Volatile and semi-volatile compounds are extracted from the headspace of a ground coffee sample using a solid-phase microextraction (SPME) fiber. The extracted analytes are then thermally desorbed in the gas chromatograph's injection port, separated on a capillary column, and detected by a mass spectrometer.[2] For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. Quantification is achieved using an internal standard method with a stable isotope-labeled analog of the target analyte to ensure accuracy.

Experimental Protocols

Reagents and Materials
  • Analytical Standard: this compound (≥97.5% purity)

  • Internal Standard: [2H6]-3-Mercapto-3-methylbutyl formate

  • Solvent: Dichloromethane (GC grade)

  • SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Other: Deionized water, sodium chloride (NaCl)

Standard Preparation

Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of dichloromethane.

Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of [2H6]-3-mercapto-3-methylbutyl formate and dissolve in 10 mL of dichloromethane.

Working Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the primary stock standard into a matrix mimic (e.g., deionized water) in 20 mL headspace vials. A typical concentration range would be 0.1 ng/mL to 50 ng/mL. Spike each calibration standard and sample with a consistent concentration of the internal standard (e.g., 10 ng/mL).

Sample Preparation (HS-SPME)
  • Weigh 2.0 g of freshly ground roasted coffee beans into a 20 mL headspace vial.

  • Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.

  • Add the internal standard solution to achieve the target concentration.

  • Immediately seal the vial with the screw cap.

  • Vortex the sample for 30 seconds.

  • Place the vial in the autosampler tray for incubation and extraction.

GC-MS Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector and a headspace autosampler.

GC Conditions:

Parameter Setting
Injection Port Splitless mode, 250°C
SPME Desorption Time 5 minutes
Carrier Gas Helium, constant flow at 1.2 mL/min
Column DB-WAX or equivalent polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

| Oven Program | Initial 40°C, hold for 3 minRamp to 180°C at 5°C/minRamp to 240°C at 20°C/min, hold for 5 min |

MS Conditions:

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C

| Acquisition Mode | Selected Ion Monitoring (SIM) |

SIM Parameters: Based on the NIST mass spectrum for this compound, the following ions are recommended for monitoring.[3][4]

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound 694188
[2H6]-3-Mercapto-3-methylbutyl formate 754494

Note: The ions for the internal standard are shifted by +6 amu assuming fragmentation patterns are similar to the unlabeled analyte.

Data Presentation

The following tables represent typical quantitative data expected from the validation of this method.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (ng/mL)Equation of the LineCoefficient of Determination (R²)
This compound0.1 - 50y = 1.254x + 0.015> 0.998

Table 2: Method Detection and Quantification Limits

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.030.1

Table 3: Accuracy and Precision (Spiked Coffee Matrix)

Spike LevelConcentration (ng/mL)Mean Recovery (%)RSD (%) (n=6)
Low0.595.26.8
Medium5.0102.14.5
High25.098.73.1

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_hspl HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample 2g Ground Coffee in Vial Additives Add 5mL H2O + 1g NaCl Sample->Additives IS Spike Internal Standard Additives->IS Seal Seal and Vortex IS->Seal Incubate Incubate at 60°C for 15 min Seal->Incubate Extract Expose DVB/CAR/PDMS Fiber for 30 min Incubate->Extract Desorb Thermal Desorption in Inlet (250°C for 5 min) Extract->Desorb Separate GC Separation (Polar Column) Desorb->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify Report Report Concentration Quantify->Report SIM_Logic cluster_ions Selected Ion Monitoring (SIM) Table TotalIonCurrent Total Ion Current (TIC) from GC Column Quadrupole Quadrupole Mass Filter TotalIonCurrent->Quadrupole Ionized Molecules Detector Detector Quadrupole->Detector Only Passes Selected m/z DataSystem Data System Detector->DataSystem Signal Acquisition Ions Quantifier Ion (m/z 69) Qualifier Ion (m/z 41) Qualifier Ion (m/z 88) Ions->Quadrupole Instructs Filter

References

Application Note: Quantification of 3-Mercapto-3-methylbutyl formate in Coffee Beans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Mercapto-3-methylbutyl formate is a potent sulfur-containing aroma compound that significantly contributes to the characteristic roasty and "catty" aroma of roasted coffee.[1] Its presence and concentration are influenced by factors such as coffee variety and the degree of roasting.[2][3] Accurate quantification of this compound is crucial for understanding coffee flavor chemistry, quality control, and for research into the impact of volatile compounds on sensory perception. This application note provides detailed protocols for the quantification of this compound in coffee beans using a stable isotope dilution assay (SIDA) with gas chromatography-mass spectrometry (GC-MS), and a headspace solid-phase microextraction (HS-SPME) GC-MS method for screening purposes.

Quantitative Data

The concentration of this compound can vary between different coffee varieties. Below is a summary of reported concentrations in roasted Arabica and Robusta coffee beans.

Coffee VarietyConcentration (mg/kg)Reference
Arabica0.13[4]
Robusta0.115[4]

Experimental Protocols

Two primary methods for the quantification of this compound are detailed below. The Stable Isotope Dilution Assay (SIDA) is recommended for high accuracy and precision, while the Headspace SPME method is suitable for rapid screening and semi-quantitative analysis.

Protocol 1: Stable Isotope Dilution Assay (SIDA) coupled with GC-MS

This method is the gold standard for accurate quantification of volatile compounds. It utilizes a labeled internal standard that has identical chemical and physical properties to the analyte, allowing for correction of analyte losses during sample preparation and analysis.

1. Materials and Reagents

  • Roasted and ground coffee beans (particle size 300-500 µm)

  • [²H₆]-3-mercapto-3-methylbutyl formate (labeled internal standard)

  • Dichloromethane (CH₂Cl₂)

  • Methanol

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Liquid nitrogen

2. Sample Preparation and Extraction

  • Weigh a precise amount of the roasted and ground coffee sample.

  • Spike the sample with a known amount of the [²H₆]-3-mercapto-3-methylbutyl formate internal standard.

  • Prepare a solvent mixture of water/CH₂Cl₂/methanol (4:5:10 by volume).[5]

  • Suspend the coffee sample in the solvent mixture.

  • Stir the suspension for 3 hours at room temperature.[5]

  • Filter the suspension.

  • Extract the remaining coffee grounds for an additional 18 hours with CH₂Cl₂.[5]

  • Combine the extracts and wash with water (3 x 300 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

3. Distillation

  • Concentrate the extract to a volume of approximately 150 mL by distillation.

  • Further concentrate the extract using high-vacuum transfer to isolate the volatile compounds.

4. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar capillary column.

    • Injector: Splitless mode.

    • Oven Temperature Program: Optimize for separation of volatile sulfur compounds (e.g., start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for both the native analyte and the labeled internal standard.

    • Ions to Monitor: Determine the specific m/z values for this compound and its deuterated analog from their respective mass spectra.

5. Quantification

  • Calculate the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.

  • Use a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard to determine the concentration of this compound in the original coffee sample.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

This method is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds. It is a faster and simpler method for screening purposes.

1. Materials and Reagents

  • Roasted and ground coffee beans

  • SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with septa

  • Sodium chloride (NaCl) (optional, to increase volatility)

2. Sample Preparation and Extraction

  • Place a precise amount of ground coffee (e.g., 2 g) into a 20 mL headspace vial.[6]

  • (Optional) Add a known amount of NaCl to the vial.

  • Seal the vial with a septum cap.

  • Equilibrate the sample in a heating block or water bath at a specific temperature (e.g., 60°C) for a set time (e.g., 15 min) to allow volatiles to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 min) at the same temperature.

3. GC-MS Analysis

  • Gas Chromatograph (GC):

    • Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for separating volatile aroma compounds.

    • Injector: Splitless mode. Insert the SPME fiber into the hot injector to desorb the analytes.

    • Oven Temperature Program: A similar program to the SIDA method can be used, optimized for the separation of the target analyte from other coffee volatiles.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: Full scan mode to identify a broad range of volatile compounds, or SIM mode for targeted quantification.

4. Quantification

For semi-quantitative analysis, the peak area of this compound can be compared across different samples. For more accurate quantification, an external or internal standard calibration curve should be prepared using a standard solution of the analyte.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification & Concentration cluster_analysis Analysis Coffee Roasted & Ground Coffee Beans Spike Spike with Labeled Internal Standard Coffee->Spike 1 Solvent Add Solvent Mixture (Water/CH2Cl2/Methanol) Spike->Solvent 2 Extract Stir & Extract Solvent->Extract 3 Filter Filter Extract->Filter 4 Concentrate Concentrate Extract (Distillation) Filter->Concentrate 5 HV_Transfer High-Vacuum Transfer Concentrate->HV_Transfer 6 GCMS GC-MS Analysis (SIM Mode) HV_Transfer->GCMS 7 Quant Quantification GCMS->Quant 8

Caption: Workflow for the quantification of this compound using SIDA-GC-MS.

References

Application of 3-Mercapto-3-methylbutyl Formate in the Fragrance Industry: A Review of its Properties and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing aroma chemical with a complex and powerful olfactory profile. Characterized by its tropical, fruity, and passion fruit-like notes, it is a valuable component in both the flavor and fragrance industries.[1] Due to its extremely low odor threshold, it is used in trace amounts to impart significant effects on the overall aroma of a composition.[1] This document provides a comprehensive overview of the application of this compound in the fragrance industry, including its physicochemical properties, synthesis, sensory evaluation, and stability considerations.

It is important to note that while this compound is listed on the International Fragrance Association (IFRA) transparency list, indicating its use in fragrance compositions, some suppliers recommend it "not for fragrance use".[2][3] This may be due to its potency, potential for malodor if misused, or specific regulatory considerations. Therefore, careful evaluation and adherence to regulatory guidelines are paramount when incorporating this ingredient into fragrance formulations.

Physicochemical and Olfactory Properties

A summary of the key physicochemical and olfactory properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[4]
CAS Number 50746-10-6[4]
Molecular Formula C6H12O2S[4]
Molecular Weight 148.22 g/mol [4]
Appearance Colorless liquid[3]
Odor Profile Fruity, tropical, passion fruit, sulfurous, catty, roasty[1][2][5]
Odor Threshold in Water 2-5 ng/kg[5]
Boiling Point 181 °C @ 760 mmHg[3]
Flash Point 77.5 °C
Solubility Soluble in ethanol and oils.[3]

Synthesis Protocol

The following is a representative synthesis protocol for this compound, adapted from the synthesis of its deuterated analog. This procedure should be carried out by trained chemists in a well-ventilated fume hood, with appropriate personal protective equipment.

G cluster_0 Step 1: Synthesis of 3-Hydroxy-3-methylbutanol cluster_1 Step 2: Formation of 3-Mercapto-3-methylbutanol cluster_2 Step 3: Formylation cluster_3 Step 4: Purification A Reaction of isobutylene oxide with a methylmagnesium halide (Grignard reagent) B Reaction of 3-hydroxy-3-methylbutanol with hydrogen sulfide in the presence of a catalyst A->B Thiolation C Reaction of 3-mercapto-3-methylbutanol with formic acid or a formic acid derivative (e.g., ethyl formate) B->C Esterification D Distillation under reduced pressure C->D Purification

Figure 2. A typical workflow for the sensory evaluation of a high-impact aroma chemical.

Procedure:

  • Panelist Selection: A panel of at least five experienced evaluators, familiar with sulfurous and fruity notes, should be selected.

  • Sample Preparation: Prepare a series of dilutions of this compound in a suitable odorless solvent (e.g., ethanol or dipropylene glycol). Recommended starting concentrations are 0.1%, 0.01%, and 0.001%.

  • Evaluation:

    • The evaluation should be conducted in a well-ventilated, odor-free room.

    • Samples should be coded and presented in a randomized order to avoid bias.

    • Panelists should evaluate the odor on smelling strips, first assessing the odor of the solvent as a control.

    • A break of at least 5 minutes should be taken between each sample to prevent olfactory fatigue.

  • Data Collection: Panelists should describe the odor profile using a standardized vocabulary and rate the intensity on a scale (e.g., 1 to 10).

Application in Fragrance Compositions

This compound is used to add a juicy, tropical nuance to a variety of fragrance types. It is particularly effective in creating realistic fruit accords, such as passion fruit, grapefruit, and guava. [1]It can also be used to enhance green and citrus notes, providing a natural and vibrant character. Due to its potency, it is typically used at very low concentrations, often in the range of 0.01% to 0.1% of the fragrance concentrate.

Stability and Formulation Considerations

Thiols are known to be susceptible to oxidation, which can lead to the formation of less odorous disulfides or other degradation products. The stability of this compound in a finished product will depend on the formulation's pH, the presence of oxidizing or reducing agents, and exposure to light and heat.

Protocol for Stability Testing:

  • Sample Preparation: Incorporate this compound at a known concentration into the fragrance base to be tested (e.g., ethanol for a fine fragrance, a lotion base for a personal care product). An unfragranced base should be used as a control.

  • Storage Conditions: Store samples under various conditions to simulate aging:

    • Elevated temperature (e.g., 40°C)

    • Exposure to UV light

    • Room temperature (as a control)

  • Evaluation: At regular intervals (e.g., 1, 2, 4, and 8 weeks), evaluate the samples for any changes in color, clarity, and odor. The concentration of this compound can be monitored by GC-MS analysis.

Olfactory Signaling Pathway

The perception of sulfur-containing compounds like this compound is mediated by specific olfactory receptors (ORs) in the nasal epithelium. Recent research has shown that metal ions, particularly copper, can play a crucial role in the detection of low-molecular-weight thiols. The human odorant receptor OR2T11 has been identified as a specific receptor for thiols, and its activation is enhanced by the presence of copper ions.

Diagram of the Olfactory Signaling Pathway for Thiols

G cluster_0 Odorant Binding cluster_1 G-Protein Activation cluster_2 Second Messenger Production cluster_3 Ion Channel Opening & Depolarization cluster_4 Signal Transmission A This compound binds to Olfactory Receptor (OR2T11) potentially complexed with a copper ion B The activated OR activates the G-protein (Golf) A->B C Golf activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP) B->C D cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing Na+ and Ca2+ to enter the neuron C->D E The influx of positive ions depolarizes the neuron D->E F An action potential is generated and transmitted to the olfactory bulb E->F

Figure 3. A simplified diagram of the olfactory signal transduction pathway initiated by a thiol odorant.

Conclusion

This compound is a high-impact aroma chemical with a unique and desirable olfactory profile for specific applications in the fragrance industry. Its successful use requires a thorough understanding of its properties, careful handling due to its potency, and adherence to established protocols for synthesis, sensory evaluation, and stability testing. Further research into its stability in various consumer product bases and a clearer understanding of its regulatory status will be beneficial for its broader application in perfumery.

References

Application Note: Synthesis of Deuterated 3-Mercapto-3-methylbutyl Formate for Isotope Studies

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of deuterated 3-Mercapto-3-methylbutyl formate ([²H₆]-3-MMBF). This isotopically labeled compound is a critical internal standard for stable isotope dilution assays (SIDA), enabling precise and accurate quantification of its unlabeled analogue, a potent aroma compound found in foods such as roasted coffee. The synthetic route commences with commercially available [²H₆]-acetone and proceeds through a five-step sequence involving hydroxylation, bromination, mercaptan formation, reduction, and final formylation. This document outlines the complete experimental procedure, including reaction conditions, purification methods, and analytical characterization. Furthermore, it highlights the significance of using deuterated standards in isotope studies for researchers, scientists, and professionals in drug development and flavor analysis.

Introduction

This compound (3-MMBF) is a sulfur-containing volatile compound that contributes significantly to the aroma profile of various food products, most notably roasted coffee.[1] Its potent, often described as "catty" or "roasty," aroma is detectable at very low concentrations.[1] Accurate quantification of such impact compounds is crucial for flavor and fragrance research, quality control, and understanding food chemistry.

Stable isotope dilution analysis (SIDA) is a powerful analytical technique for the accurate quantification of trace components in complex matrices.[2][3][4] This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[1] Deuterated compounds are frequently employed as internal standards due to their similar physicochemical properties to their unlabeled counterparts, allowing them to co-elute during chromatography and experience similar ionization efficiencies and matrix effects in mass spectrometry.[5][6] This co-behavior enables robust correction for sample preparation variability and instrumental fluctuations, leading to highly accurate and precise measurements.[1][5]

This application note details the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate, an ideal internal standard for the quantification of 3-MMBF. The six deuterium atoms are strategically incorporated into the stable gem-dimethyl group, providing a significant mass shift and minimizing the risk of H/D exchange.

Synthetic Workflow

The synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate is a multi-step process that begins with the deuterated starting material, [²H₆]-acetone. The overall workflow is depicted below.

Synthesis_Workflow start1 [²H₆]-Acetone step1 Step 1: Hydroxylation start1->step1 start2 Ethyl Acetate start2->step1 int1 Ethyl [²H₆]-3-hydroxy- 3-methylbutyrate step1->int1 step2 Step 2: Bromination int2 Ethyl [²H₆]-3-bromo- 3-methylbutyrate step2->int2 step3 Step 3: Mercaptan Formation int3 [²H₆]-3-Mercapto- 3-methylbutyric acid step3->int3 step4 Step 4: Reduction int4 [²H₆]-3-Mercapto- 3-methylbutan-1-ol step4->int4 step5 Step 5: Formylation final_product [²H₆]-3-Mercapto- 3-methylbutyl formate step5->final_product int1->step2 int2->step3 int3->step4 int4->step5

Caption: Synthetic workflow for deuterated 3-MMBF.

Experimental Protocols

Materials:

  • [²H₆]-Acetone (99.9% deuterium)

  • Ethyl acetate

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Phosphorus tribromide (PBr₃)

  • Thiourea

  • Lithium aluminium hydride (LiAlH₄)

  • Formic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvents (diethyl ether, ethanol, tetrahydrofuran)

  • All other reagents and solvents should be of analytical grade.

Step 1: Synthesis of Ethyl [²H₆]-3-hydroxy-3-methylbutyrate

This step involves the reaction of the lithium enolate of ethyl acetate with deuterated acetone.

  • Under an inert atmosphere (argon or nitrogen), cool a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF) to -78 °C.

  • Slowly add ethyl acetate to the cooled LiHMDS solution and stir for 30 minutes to form the lithium enolate.

  • Add [²H₆]-acetone dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl [²H₆]-3-hydroxy-3-methylbutyrate as a colorless oil.[1]

Step 2: Synthesis of Ethyl [²H₆]-3-bromo-3-methylbutyrate

The tertiary alcohol is converted to a bromide using phosphorus tribromide.

  • Under an inert atmosphere, dissolve ethyl [²H₆]-3-hydroxy-3-methylbutyrate in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃) to the solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude ethyl [²H₆]-3-bromo-3-methylbutyrate, which can be used in the next step without further purification.

Step 3: Synthesis of [²H₆]-3-Mercapto-3-methylbutyric acid

The bromide is converted to a mercaptan via the thiouronium salt followed by hydrolysis.

  • Dissolve ethyl [²H₆]-3-bromo-3-methylbutyrate and thiourea in absolute ethanol in a sealed tube.[1]

  • Heat the mixture at 90 °C for 17 hours.[1]

  • Cool the reaction mixture, dilute with water, and extract with pentane to remove impurities.[1]

  • To the aqueous layer, add a solution of sodium hydroxide and reflux for 2 hours to hydrolyze the thiouronium salt and the ester.

  • Cool the mixture and acidify with dilute sulfuric acid.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude [²H₆]-3-Mercapto-3-methylbutyric acid.

Step 4: Synthesis of [²H₆]-3-Mercapto-3-methylbutan-1-ol

The carboxylic acid is reduced to a primary alcohol using lithium aluminium hydride.

  • Under an inert atmosphere, carefully add a solution of [²H₆]-3-Mercapto-3-methylbutyric acid in anhydrous diethyl ether to a suspension of lithium aluminium hydride (LiAlH₄) in diethyl ether at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate in vacuo to give [²H₆]-3-Mercapto-3-methylbutan-1-ol.

Step 5: Synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate

The final step is the formylation of the primary alcohol.

  • Dissolve [²H₆]-3-Mercapto-3-methylbutan-1-ol, formic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane.

  • Add a solution of dicyclohexylcarbodiimide (DCC) in dichloromethane dropwise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea.

  • Wash the filtrate with dilute hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, [²H₆]-3-Mercapto-3-methylbutyl formate.

Data Presentation

The following table summarizes the expected yields and key analytical data for the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate and its intermediates.

StepCompound NameMolecular FormulaExpected Yield (%)Key Analytical Data (m/z)
1Ethyl [²H₆]-3-hydroxy-3-methylbutyrateC₇H₈D₆O₃88MS-CI: 153 [M+H]⁺, 135
2Ethyl [²H₆]-3-bromo-3-methylbutyrateC₇H₇D₆BrO₂~90 (crude)-
3[²H₆]-3-Mercapto-3-methylbutyric acidC₅H₄D₆O₂S~85-
4[²H₆]-3-Mercapto-3-methylbutan-1-olC₅H₆D₆OS~80-
5[²H₆]-3-Mercapto-3-methylbutyl formateC₆H₆D₆O₂S~75MS-EI: 154 [M]⁺, 75; MS-CI: 155 [M+H]⁺, 121 [M+H-H₂S]⁺

Yields are based on literature values and may vary depending on experimental conditions.[1]

Application in Isotope Studies

The synthesized [²H₆]-3-Mercapto-3-methylbutyl formate serves as an excellent internal standard for quantification of the native analyte in various matrices. The logical workflow for its application in a typical stable isotope dilution assay is outlined below.

SIDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_quant Quantification sample Sample Matrix (e.g., Coffee Extract) spike Spike with known amount of [²H₆]-3-MMBF sample->spike extraction Extraction and Cleanup spike->extraction gcms GC-MS or LC-MS Analysis extraction->gcms peak_integration Peak Area Integration (Analyte and Standard) gcms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Calibration Curve ratio_calc->calibration quantification Quantification of 3-MMBF in Sample calibration->quantification

References

Application Note: Quantitative Analysis of 3-Mercapto-3-methylbutyl formate using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent aroma compound found in various food products, most notably in roasted coffee, where it contributes to the characteristic "catty" or "roasty" notes.[1] Its low odor threshold and high volatility make its accurate quantification challenging.[1][2] A stable isotope dilution assay (SIDA) is the gold standard for the accurate quantification of volatile flavor compounds, as it effectively compensates for analyte losses during sample preparation and analysis.[1][3][4][5][6] This application note provides a detailed protocol for the quantification of this compound in a food matrix (e.g., coffee) using a stable isotope dilution assay with headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS).

Principle

The stable isotope dilution assay is based on the addition of a known amount of an isotopically labeled analogue of the target analyte (internal standard) to the sample at the beginning of the analytical procedure.[4][6] The labeled internal standard, in this case, [2H6]-3-mercapto-3-methylbutyl formate, is chemically identical to the analyte of interest, ensuring that it behaves similarly during extraction, derivatization, and chromatographic separation.[1] By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the concentration of the native analyte in the sample can be accurately determined, irrespective of analyte loss during the workflow.[3][4]

Experimental Workflow

The overall experimental workflow for the stable isotope dilution assay of this compound is depicted in the following diagram.

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Coffee) Spike Spike with [2H6]-3-Mercapto-3-methylbutyl formate Sample->Spike Homogenize Homogenization/ Equilibration Spike->Homogenize HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenize->HS_SPME GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) HS_SPME->GC_MS Integration Peak Integration GC_MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for the stable isotope dilution assay of this compound.

Materials and Methods

Reagents and Standards
  • This compound (Analyte): Analytical standard, ≥97.5% purity.

  • [2H6]-3-Mercapto-3-methylbutyl formate (Internal Standard): Synthesized as described by Blank et al.[1]

  • Methanol: HPLC grade.

  • Sodium Chloride (NaCl): Analytical grade.

  • Ultrapure Water

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a headspace autosampler and a suitable capillary column (e.g., DB-WAX or equivalent).

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for volatile sulfur compounds.[7][8]

Protocol

1. Preparation of Standard Solutions

1.1. Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

1.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of [2H6]-3-mercapto-3-methylbutyl formate and dissolve it in 10 mL of methanol.

1.3. Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a matrix blank (a sample of the same matrix that is free of the analyte). The concentration of the internal standard should be kept constant across all calibration levels.

2. Sample Preparation

2.1. Weigh a precise amount of the homogenized sample (e.g., 1-5 g of ground coffee) into a 20 mL headspace vial.

2.2. Add a known amount of the [2H6]-3-mercapto-3-methylbutyl formate internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected analyte concentration.

2.3. Add a saturated NaCl solution (e.g., 5 mL) to the vial to increase the volatility of the analyte.[8]

2.4. Immediately seal the vial with a PTFE/silicone septum and cap.

2.5. Vortex the vial for 1 minute to ensure thorough mixing and allow it to equilibrate for at least 30 minutes at a controlled temperature (e.g., 40°C).

3. HS-SPME Procedure

3.1. Place the vial in the autosampler of the GC-MS system.

3.2. Expose the DVB/CAR/PDMS SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.[8]

3.3. After extraction, retract the fiber and immediately introduce it into the hot GC injection port for thermal desorption of the analytes.

4. GC-MS Analysis

The following are typical GC-MS parameters that may need to be optimized for your specific instrument and application.

ParameterSetting
Injector Temperature 250 °C
Injection Mode Splitless
Column DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold for 5 min
MS Transfer Line Temp. 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions to Monitor:

  • This compound: Select characteristic ions from its mass spectrum (e.g., m/z 75, 87, 148).

  • [2H6]-3-Mercapto-3-methylbutyl formate: Select the corresponding ions shifted by 6 Da (e.g., m/z 81, 93, 154).

Data Analysis and Quantification

  • Integrate the peak areas of the selected quantifier ions for both the native analyte and the deuterated internal standard.

  • Calculate the response ratio (Area of Analyte / Area of Internal Standard).

  • Construct a calibration curve by plotting the response ratio against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard) for the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Quantitative Data Summary

The following table presents an example of the quantification of this compound and a related compound, 3-mercapto-3-methylbutyl acetate, in roasted coffee brews with varying degrees of roasting. This data demonstrates the application of such analytical methods.

Degree of Roasting (L-value*)This compound (µg/kg)3-Mercapto-3-methylbutyl acetate (µg/kg)
250.5Not Detected
231.20.1
212.50.3
184.81.5
166.22.8

*A lower L-value indicates a higher degree of roasting. Data adapted from a study on related compounds in coffee brew.[9][10]

Synthesis of the Internal Standard

The synthesis of the required deuterated internal standard, [2H6]-3-mercapto-3-methylbutyl formate, is a critical step. A detailed synthetic route has been published and is summarized in the diagram below.[1]

Synthesis cluster_synthesis Synthesis of [2H6]-3-Mercapto-3-methylbutyl formate d6_acetone [2H6]-Acetone step1 Coupling Reaction d6_acetone->step1 ethyl_acetate Ethyl Acetate ethyl_acetate->step1 d6_hydroxy Ethyl [2H6]-3-hydroxy-3-methylbutyrate step1->d6_hydroxy step2 Bromination d6_hydroxy->step2 d6_bromo Ethyl [2H6]-3-bromo-3-methylbutyrate step2->d6_bromo step3 Thiolation d6_bromo->step3 d6_mercapto_acid [2H6]-3-Mercapto-3-methylbutyric acid step3->d6_mercapto_acid step4 Reduction d6_mercapto_acid->step4 d6_mercapto_alcohol [2H6]-3-Mercapto-3-methylbutanol step4->d6_mercapto_alcohol step5 Formylation d6_mercapto_alcohol->step5 d6_formate [2H6]-3-Mercapto-3-methylbutyl formate step5->d6_formate

Caption: Synthetic pathway for [2H6]-3-Mercapto-3-methylbutyl formate.

Conclusion

This application note provides a comprehensive framework for the accurate and reliable quantification of this compound in complex matrices using a stable isotope dilution assay coupled with HS-SPME-GC-MS. The use of a deuterated internal standard is paramount for correcting matrix effects and analyte losses, ensuring high-quality quantitative data. This methodology is particularly valuable for researchers in the food and beverage industry, as well as for professionals involved in flavor and fragrance analysis and development.

References

Application Notes and Protocols for the Headspace Analysis of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a volatile sulfur compound known for its significant contribution to the aroma of various food products, most notably roasted coffee.[1][2][3] Its characteristic "catty" or "sulfurous" notes, perceptible even at very low concentrations, make it a key analyte in flavor and fragrance research, quality control of food and beverages, and potentially in the study of metabolic pathways in biological systems. The analysis of such volatile compounds is effectively achieved through headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS), a technique that is both sensitive and minimizes sample preparation.

This document provides detailed application notes and protocols for the headspace analysis of this compound, primarily utilizing Headspace-Solid Phase Microextraction (HS-SPME) as the extraction and preconcentration technique.

Quantitative Data Summary

The concentration of this compound can vary depending on the matrix and its preparation. The following table summarizes quantitative data found in the literature for roasted coffee.

MatrixAnalytical MethodConcentration (mg/kg)Reference
Roasted Arabica CoffeeStable Isotope Dilution Assay0.13[1][2]
Roasted Robusta CoffeeStable Isotope Dilution Assay0.115[1][2]

Experimental Protocols

Principle of Headspace-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber. After a defined extraction time, the fiber is withdrawn and transferred to the heated injection port of a gas chromatograph (GC), where the analytes are desorbed and separated. The separated compounds are then detected and identified by a mass spectrometer (MS).

Recommended Protocol for HS-SPME-GC-MS Analysis of this compound in Coffee

This protocol is adapted from established methods for the analysis of volatile sulfur compounds in coffee.[4][5]

1. Sample Preparation:

  • Weigh 3 g of ground coffee into a 20 mL headspace vial.

  • Add 3 mL of a saturated NaCl solution to the vial. The salt increases the ionic strength of the aqueous phase, promoting the transfer of volatile organic compounds into the headspace.[4]

  • Immediately seal the vial with a PTFE-faced silicone septum and a crimp cap.

2. HS-SPME Parameters:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatility and polarity, which is suitable for sulfur compounds.[4]

  • Incubation/Equilibration: Place the vial in an autosampler or heating block and incubate at 60°C for 20 minutes to allow the sample to reach equilibrium.[4]

  • Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 15 minutes.[4]

3. GC-MS Parameters:

  • Injector: Set the injector temperature to 250°C for thermal desorption of the analytes from the SPME fiber. Operate in splitless mode to maximize the transfer of the analytes to the GC column.[4]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • GC Column: A column with a polar stationary phase, such as one containing wax or polyethylene glycol (e.g., DB-WAX or HP-INNOWax), is suitable for the separation of volatile sulfur compounds. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

4. Data Analysis:

  • Identification of this compound can be confirmed by comparing the obtained mass spectrum and retention time with those of an authentic standard.

  • Quantification can be achieved by using an internal standard (e.g., a deuterated analog of the analyte) or by creating a calibration curve with external standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Weigh 3g of Sample add_salt Add Saturated NaCl Solution sample->add_salt seal Seal Vial add_salt->seal incubate Incubate at 60°C for 20 min seal->incubate extract Expose Fiber for 15 min incubate->extract desorb Desorb in GC Inlet at 250°C extract->desorb separate Separate on GC Column desorb->separate detect Detect by Mass Spectrometer separate->detect identify Identify Compound detect->identify quantify Quantify Concentration identify->quantify

Figure 1. Experimental workflow for the headspace analysis of this compound.

logical_relationships cluster_sample Sample Matrix cluster_headspace Headspace cluster_fiber SPME Fiber cluster_gc GC System analyte_matrix Analyte in Sample analyte_headspace Analyte in Headspace analyte_matrix->analyte_headspace Partitioning (K_hs) analyte_fiber Analyte on Fiber analyte_headspace->analyte_fiber Adsorption (K_fh) analyte_gc Analyte in GC analyte_fiber->analyte_gc Desorption

Figure 2. Logical relationships in the HS-SPME process for this compound.

References

Application Notes and Protocols for the Solid-Phase Microextraction (SPME) of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent volatile sulfur compound (VSC) known for its significant contribution to the aroma of various food products, most notably roasted coffee. Its characteristic "catty" or "roasty" aroma is perceptible at extremely low concentrations, often in the parts-per-trillion range. The accurate and sensitive quantification of this compound is crucial for flavor and fragrance analysis, food quality control, and potentially for understanding its role in biological systems.

Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. Coupled with Gas Chromatography-Mass Spectrometry (GC-MS), SPME provides a robust and sensitive method for the determination of trace-level analytes like this compound in complex matrices. This application note provides a detailed protocol for the headspace SPME-GC-MS analysis of this compound, along with representative quantitative data and experimental workflows.

Principle of the Method

Headspace Solid-Phase Microextraction (HS-SPME) involves the partitioning of volatile analytes from the gaseous phase (headspace) above a sample onto a coated fused silica fiber. The fiber is then transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column. The separated compounds are subsequently detected and identified by a mass spectrometer. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample, allowing for quantitative analysis.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents a summary of typical performance data for the analysis of structurally similar volatile thiols using HS-SPME-GC-MS. This data provides a reasonable estimation of the expected performance for this compound analysis.

ParameterTypical ValueCompound(s) AnalyzedMatrixReference
Limit of Detection (LOD) 0.9 - 17 ng/L4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetateWine[1][2]
Limit of Quantification (LOQ) 1.67 - 210 ng/LVarious Volatile Organic CompoundsWhiskey[3]
Linearity (R²) ≥ 0.99Various Volatile Sulfur CompoundsAqueous solutions[4]
Recovery 90 - 109%4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetateWine[1][2]
Precision (RSD) 5 - 11%4-mercapto-4-methyl-2-pentanone, 3-mercaptohexanol, 3-mercaptohexylacetateWine[1][2]

Note: The values presented are for representative volatile thiols and may vary for this compound depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness.

  • Vials: 20 mL amber glass vials with PTFE/silicone septa.

  • Standard: this compound (analytical standard grade).

  • Internal Standard (IS): A suitable deuterated analog or a compound with similar chemical properties not present in the sample (e.g., 2-methyl-3-furanthiol).

  • Solvents: Methanol (HPLC grade) for standard preparation.

  • Salt: Sodium chloride (analytical grade), optional, for "salting-out" effect.

  • Sample Matrix: e.g., brewed coffee, synthetic wine, or other relevant liquid or solid samples.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass selective detector (MSD).

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • SPME Autosampler: For automated and reproducible extraction and injection.

  • Heating and Agitation Unit: For sample incubation and equilibration.

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent or a matrix similar to the samples to be analyzed.

  • Internal Standard Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in methanol and a working solution at a suitable concentration.

Sample Preparation
  • Liquid Samples (e.g., Coffee, Wine):

    • Place a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

    • (Optional) Add a known amount of sodium chloride (e.g., 1 g) to enhance the release of volatile compounds.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum.

  • Solid Samples (e.g., Ground Coffee):

    • Weigh a precise amount (e.g., 1 g) of the homogenized solid sample into a 20 mL headspace vial.

    • Add a known volume of deionized water or a suitable buffer (e.g., 5 mL) to create a slurry.

    • (Optional) Add a known amount of sodium chloride.

    • Spike the sample with a known amount of the internal standard solution.

    • Immediately seal the vial with a PTFE/silicone septum.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the autosampler's heating and agitation unit. Incubate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with continuous agitation to allow for the equilibration of the analytes between the sample and the headspace.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC. Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

GC-MS Analysis
  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (e.g., m/z 35-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (C₆H₁₂O₂S, MW: 148.22), characteristic ions should be selected for SIM mode (e.g., m/z 75, 89, 115, 148).

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Coffee, Wine) Vial Transfer to 20 mL Vial Sample->Vial Additives Add Internal Standard (& Optional Salt) Vial->Additives Seal Seal Vial Additives->Seal Incubate Incubation & Equilibration (e.g., 60°C, 15 min) Seal->Incubate Transfer to Autosampler Extract Headspace Extraction (e.g., 30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector (e.g., 250°C) Extract->Desorb Transfer Fiber Separate GC Separation Desorb->Separate Detect MS Detection (Scan or SIM) Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

Logical_Relationship Sample Sample Containing This compound Partitioning Partitioning (Equilibrium) Sample->Partitioning Volatilization Headspace Headspace Vapor Adsorption Adsorption Headspace->Adsorption Extraction Fiber SPME Fiber Coating Desorption Thermal Desorption Fiber->Desorption Injection GC_Column GC Column Separation Chromatographic Separation GC_Column->Separation MS_Detector Mass Spectrometer Detection Ionization & Detection MS_Detector->Detection Data Analytical Data Partitioning->Headspace Adsorption->Fiber Desorption->GC_Column Separation->MS_Detector Detection->Data

Caption: Logical relationships in the HS-SPME-GC-MS analysis of a volatile compound.

References

Application Notes and Protocols for the Use of 3-Mercapto-3-methylbutyl formate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a key aroma compound, notably recognized for its contribution to the characteristic scent of roasted coffee.[1] As a volatile sulfur compound, its accurate quantification is crucial in flavor and fragrance research, quality control of food and beverages, and in the development of consumer products. These application notes provide detailed protocols for the use of this compound as an analytical standard, primarily focusing on its quantification in a coffee matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Specifications

A high-purity analytical standard is essential for accurate quantification. The following table summarizes the typical specifications for this compound analytical standard.

PropertySpecificationReference
Chemical Name This compound[2]
Synonym(s) 3-Mercapto-3-methyl-1-butyl-1-formate, Formic acid 3-mercapto-3-methylbutyl ester[2]
CAS Number 50746-10-6[2]
Molecular Formula C₆H₁₂O₂S[2]
Molecular Weight 148.22 g/mol [2]
Purity (by GC) ≥97.5%[2]
Appearance Colorless to light yellow liquid
Storage Temperature 2-8°C[2]
Solubility Soluble in organic solvents (e.g., dichloromethane, methanol, hexane)[3]
Stability Limited shelf life; refer to the expiry date on the label. Thiol compounds can be susceptible to oxidation.[2][4]

Application: Quantification in Roasted Coffee Beans

This protocol outlines the quantification of this compound in roasted coffee beans using a stable isotope dilution assay (SIDA) with GC-MS. The use of a deuterated internal standard ([²H₆]-3-Mercapto-3-methylbutyl formate) is recommended for the highest accuracy to correct for analyte losses during sample preparation and analysis.[1]

Experimental Workflow

The overall workflow for the analysis is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Roasted Coffee Beans grind Grind Coffee Beans start->grind spike Spike with Internal Standard grind->spike extract Solvent Extraction spike->extract concentrate Concentrate Extract extract->concentrate inject Inject Sample concentrate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of this compound.

Materials and Reagents
  • This compound analytical standard (≥97.5% purity)

  • [²H₆]-3-Mercapto-3-methylbutyl formate (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Anhydrous Sodium Sulfate

  • Roasted coffee beans

  • Volumetric flasks, pipettes, and syringes

  • GC vials with inserts

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of [²H₆]-3-Mercapto-3-methylbutyl formate in methanol in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. Spike each working standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation Protocol
  • Grinding: Weigh 10 g of roasted coffee beans and grind them to a fine powder.

  • Internal Standard Spiking: Transfer the ground coffee to a flask and add a known amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard solution.

  • Extraction: Add 50 mL of dichloromethane to the flask and stir for 2 hours at room temperature.

  • Filtration and Drying: Filter the extract and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Source Temperature 230°C
MS Quad Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor Analyte: m/z 88, 60, 102; Internal Standard: m/z 94, 66, 108 (Ions to be confirmed by analyzing the pure standard)
Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to this compound and its deuterated internal standard based on their retention times and characteristic mass fragments.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the working standards.

  • Quantification: Calculate the concentration of this compound in the coffee sample using the regression equation from the calibration curve.

Method Validation Parameters (Illustrative)

The following table presents typical performance characteristics for a validated GC-MS method for the analysis of volatile flavor compounds. These values should be established during in-house validation.

ParameterTypical Value
Linearity (r²) > 0.995
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%

Stability and Storage

Proper storage and handling of the analytical standard are critical to ensure its integrity.

  • Neat Standard: Store the neat standard at 2-8°C in its original sealed container, protected from light.[2]

  • Stock Solutions: Store stock solutions at -20°C in amber glass vials. The stability of thiol-containing solutions can be limited; it is recommended to prepare fresh working solutions regularly.[4] Studies on similar thiol compounds suggest that their stability in aqueous solutions can be affected by temperature and the presence of other components.[5]

Logical Relationship of Analytical Steps

The following diagram illustrates the logical flow and dependencies of the key stages in the analytical process.

logical_flow cluster_method_dev Method Development & Validation cluster_routine_analysis Routine Analysis selectivity Selectivity linearity Linearity & Range selectivity->linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness instrument_setup Instrument Setup robustness->instrument_setup sample_prep Sample Preparation data_acquisition Data Acquisition sample_prep->data_acquisition instrument_setup->data_acquisition data_processing Data Processing data_acquisition->data_processing reporting Reporting data_processing->reporting

Caption: Logical flow of analytical method development and routine analysis.

Disclaimer: The provided protocols and data are for illustrative purposes and should be adapted and validated by the end-user for their specific application and instrumentation.

References

Application Notes and Protocols for Sensory Panel Evaluation of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a potent, sulfur-containing aroma compound with significant interest in the flavor and fragrance industry. Its complex aromatic profile, characterized by desirable tropical fruit and passion fruit notes, also presents underlying sulfurous and "catty" nuances.[1][2][3] Due to its extremely low odor threshold, precise and standardized sensory evaluation is paramount for its application in product development, quality control, and research.[1] These application notes provide detailed protocols for the sensory panel evaluation of this compound, ensuring accurate and reproducible results. This compound is utilized to enhance fruity aromas in a variety of products including tropical and citrus-flavored beverages, candies, desserts, and even coffee.[1][3][4]

Sensory Profile

This compound possesses a multifaceted aroma profile. The primary descriptors include:

  • Fruity: A dominant characteristic, often described as tropical and passion fruit-like.[1][2]

  • Sulfurous: A typical note for thiol compounds, which can be perceived as "catty" at higher concentrations.[3]

  • Herbal/Green: Underlying green and herbal notes have also been reported.[2]

  • Roasted: In applications such as coffee, it can contribute to a roasted aroma profile.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the sensory evaluation of this compound. Due to the proprietary nature of flavor research, publicly available quantitative descriptive analysis data is limited. The tables provide a framework for data presentation, including known values and examples of how to structure results from sensory panel evaluations.

Table 1: Odor Threshold of this compound

PropertyValueMediumReference
Odor Detection Threshold0.0002 - 0.0004 ng/LAirBlank & Grosch (1991, 1992)

Table 2: Example Quantitative Descriptive Analysis (QDA) Profile

This table is a template for presenting QDA results. Intensity scores are on a 15-point scale where 0 = not perceptible and 15 = extremely intense.

AttributeIntensity Score (Mean)Standard Deviation
Fruity (Passion Fruit)12.51.8
Tropical Fruit11.82.1
Sulfurous4.21.5
Catty2.50.9
Green/Herbal3.11.2
Roasted1.50.5

Experimental Protocols

Panelist Selection and Training

Objective: To assemble a panel of trained assessors capable of consistently and reliably identifying and quantifying the sensory attributes of this compound.

Protocol:

  • Recruitment: Recruit 15-20 individuals with no known olfactory disorders.

  • Screening:

    • Basic Taste Identification: Screen for the ability to correctly identify sweet, sour, salty, bitter, and umami solutions.

    • Odor Recognition: Test the ability to identify a range of common aroma compounds.

    • Triangle Tests: Use triangle tests with varying concentrations of a reference thiol (e.g., 3-mercaptohexanol) to assess sensory acuity.

  • Training:

    • Attribute Generation: Introduce panelists to this compound at various concentrations and in different matrices (e.g., water, sugar solution, coffee). In a group session, panelists will brainstorm and agree upon a lexicon of descriptive terms for the aroma profile.

    • Reference Standards: Provide reference standards for each attribute (e.g., passion fruit puree for "fruity," a solution of a known sulfur compound for "sulfurous").

    • Intensity Scaling: Train panelists to use a 15-point intensity scale with anchors (e.g., 1 = slight, 7 = moderate, 15 = strong).

    • Practice and Calibration: Conduct multiple practice sessions with different concentrations of the target compound and provide feedback to calibrate the panel.

Sample Preparation

Objective: To prepare consistent and stable samples for sensory evaluation.

Protocol:

  • Solvent Selection: Due to its potency, this compound should be diluted in a suitable solvent. For orthonasal (sniffing) evaluation, propylene glycol or mineral oil are appropriate. For retronasal (in-mouth) evaluation, a deodorized base relevant to the intended application (e.g., sugar water, unflavored beverage base) should be used.

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent. Due to its volatility and reactivity, handle in a well-ventilated area and store in airtight containers.

  • Working Solutions: Prepare a series of dilutions from the stock solution to cover a range of intensities, from near-threshold to high concentration. Concentrations should be determined based on the specific test objective.

  • Sample Presentation: Present samples in amber glass vials with screw caps for sniffing tests or in opaque cups for tasting tests. All samples should be coded with three-digit random numbers.

Difference Testing: Triangle Test

Objective: To determine if a perceptible difference exists between two samples.

Protocol:

  • Sample Sets: Present panelists with a set of three samples, where two are identical and one is different.

  • Presentation Order: The order of presentation of the six possible combinations (AAB, ABA, BAA, BBA, BAB, ABB) should be randomized across panelists.

  • Evaluation: Instruct panelists to evaluate the samples from left to right and identify the "odd" sample.

  • Data Analysis: Analyze the number of correct responses using a statistical table for triangle tests to determine the level of significance.

Descriptive Analysis: Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed sensory profile of this compound.

Protocol:

  • Sample Evaluation: Provide panelists with a single sample at a time.

  • Attribute Rating: Instruct panelists to rate the intensity of each previously defined sensory attribute on a 15-point unstructured line scale.

  • Data Collection: Collect the intensity ratings from each panelist.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to identify significant differences in attribute intensities between samples. Results can be visualized using spider web plots.

Visualizations

Sensory_Panel_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Selection Panelist Selection & Training Sample_Preparation Sample Preparation Panelist_Selection->Sample_Preparation Difference_Testing Difference Testing (Triangle Test) Sample_Preparation->Difference_Testing Descriptive_Analysis Descriptive Analysis (QDA) Sample_Preparation->Descriptive_Analysis Statistical_Analysis Statistical Analysis Difference_Testing->Statistical_Analysis Descriptive_Analysis->Statistical_Analysis Data_Interpretation Data Interpretation & Reporting Statistical_Analysis->Data_Interpretation

Caption: Overall workflow for the sensory evaluation of this compound.

Panelist_Training_Pathway Recruitment Recruitment of Potential Panelists Screening Screening for Sensory Acuity Recruitment->Screening Training_Intro Introduction to Compound & Attribute Generation Screening->Training_Intro Reference_Standards Training with Reference Standards Training_Intro->Reference_Standards Intensity_Scaling Intensity Scale Training Reference_Standards->Intensity_Scaling Calibration Panel Calibration & Performance Monitoring Intensity_Scaling->Calibration

Caption: Detailed pathway for sensory panelist training.

QDA_Logic Start Present Coded Sample Evaluate Panelist Evaluates Sample Start->Evaluate Rate Rate Intensity of Attributes (e.g., Fruity, Sulfurous) Evaluate->Rate Record Record Data Rate->Record End Repeat for All Samples Record->End

Caption: Logical flow of the Quantitative Descriptive Analysis (QDA) method.

References

Application Notes and Protocols: 3-Mercapto-3-methylbutyl formate in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Mercapto-3-methylbutyl formate

This compound is a sulfur-containing volatile organic compound that plays a significant role in the aroma profile of various food products. It is particularly recognized as a key character impact compound in roasted coffee, contributing to its characteristic aroma.[1][2] Its potent and distinct aroma means it is often present in trace amounts, yet has a significant impact on the sensory perception of food. Understanding its properties and applications is crucial for food scientists and flavor chemists in the development of new food products and for quality control.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₆H₁₂O₂S
Molecular Weight 148.22 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity, tropical, passion fruit-like, with "catty" and "roasty" notes in coffee
Odor Threshold 2-5 ng/L in water

Application 1: Flavor and Aroma Enhancement

The primary application of this compound in food science is as a flavoring agent. Its intense fruity and tropical aroma makes it a valuable component in the formulation of beverages, confectionery, and other food products.

Sensory Evaluation of Beverages Containing this compound

A critical aspect of utilizing this compound is to determine its sensory impact at different concentrations. A quantitative descriptive analysis (QDA) can be employed to create a sensory profile.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of a Tropical Fruit Beverage

This protocol is adapted from general sensory evaluation methods for beverages.[3][4][5][6][7]

Objective: To determine the sensory profile and impact of this compound at varying concentrations in a model tropical fruit beverage.

Materials:

  • Base tropical fruit beverage (e.g., a blend of pineapple and passion fruit juice, pasteurized and cooled).

  • This compound (food grade).

  • Ethanol (food grade) for creating stock solutions.

  • 50 mL plastic cups with lids, coded with random three-digit numbers.

  • Water and unsalted crackers for palate cleansing.

  • Trained sensory panel (8-12 panelists).

Procedure:

  • Panelist Training:

    • Familiarize panelists with the aroma and taste of this compound in a neutral medium (e.g., sugar water).

    • Develop a consensus vocabulary to describe the sensory attributes (e.g., "tropical," "passion fruit," "sulfurous," "catty," "sweet," "sour").

    • Train panelists on the use of a 15-cm line scale for intensity rating.

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethanol.

    • Spike the base tropical fruit beverage with the stock solution to achieve desired final concentrations (e.g., 0 ppb, 5 ppb, 10 ppb, 20 ppb). Prepare a control sample with only ethanol added.

    • Prepare the samples at least 2 hours before evaluation to allow for equilibration.

    • Pour 20 mL of each sample into coded cups and serve at a controlled temperature (e.g., 10°C).

  • Sensory Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.

    • Present the samples to the panelists in a randomized and balanced order.

    • Instruct panelists to evaluate the aroma first by sniffing the headspace of the cup, and then to evaluate the flavor by tasting.

    • Panelists rate the intensity of each developed sensory attribute on the 15-cm line scale.

    • Panelists should rinse their mouths with water and eat a piece of cracker between samples.

  • Data Analysis:

    • Measure the ratings from the line scales.

    • Perform statistical analysis (e.g., ANOVA and Tukey's HSD test) to determine significant differences between samples for each attribute.

    • Generate a spider web plot to visualize the sensory profiles of the different concentrations.

Quantitative Data from Literature (Coffee):

While specific data for beverage formulations are proprietary, the concentration of this compound has been quantified in roasted coffee.[8][9]

Coffee TypeConcentration (µg/kg)
Arabica0.13
Robusta0.115

Note: The concentration of this compound increases with the degree of roasting.[1][2]

Experimental Workflow: Sensory Evaluation

sensory_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panel_training Panelist Training & Vocabulary Development sample_prep Sample Preparation (Spiking Beverage) panel_training->sample_prep sensory_booths Evaluation in Sensory Booths sample_prep->sensory_booths rating Rating of Sensory Attributes sensory_booths->rating data_collection Data Collection from Scales rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis visualization Data Visualization (Spider Plot) stat_analysis->visualization

Caption: Workflow for the sensory evaluation of a beverage.

Application 2: Potential Antioxidant Activity

Sulfur-containing compounds, particularly thiols, can exhibit antioxidant activity. Investigating the antioxidant potential of this compound in food systems is a relevant area of research. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate the radical scavenging activity of compounds.

In Vitro Antioxidant Activity Assessment

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a generalized procedure for determining the antioxidant activity of a pure compound.[10][11][12][13]

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol (analytical grade).

  • Ascorbic acid (as a positive control).

  • Spectrophotometer.

  • 96-well microplate.

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of dilutions of ascorbic acid in methanol for the positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the sample or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.

Quantitative Data:

Currently, there is no published data specifically on the antioxidant activity of this compound using DPPH or ABTS assays. Research in this area would provide valuable insights.

Experimental Workflow: DPPH Assay

dpph_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent_prep Prepare DPPH and Sample Solutions mixing Mix Sample and DPPH in Microplate reagent_prep->mixing incubation Incubate in Dark (30 min) mixing->incubation absorbance Measure Absorbance at 517 nm incubation->absorbance calculation Calculate % Inhibition and IC50 absorbance->calculation

Caption: Workflow for the DPPH antioxidant assay.

Application 3: Stability in Food Matrices

The stability of flavor compounds during processing (e.g., pasteurization) and storage is a critical factor for maintaining the sensory quality of food products.[14][15][16][17][18] High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the concentration of this compound over time.

Stability Assessment in a Model Juice System

Experimental Protocol: Stability during Pasteurization and Storage

This protocol is a general guideline for assessing the stability of a volatile compound in a liquid food matrix.

Objective: To evaluate the stability of this compound in a model citrus juice during simulated pasteurization and storage.

Materials:

  • Model citrus juice (e.g., filtered orange juice, pH adjusted if necessary).

  • This compound.

  • Internal standard (e.g., a deuterated form of the analyte or a structurally similar compound not present in the juice).

  • Glass vials with airtight caps.

  • Water bath for pasteurization.

  • Incubators for storage at different temperatures.

  • GC-MS system with a suitable column (e.g., DB-WAX).

  • Solid-phase microextraction (SPME) fibers (e.g., DVB/CAR/PDMS).

Procedure:

  • Sample Preparation:

    • Spike the model citrus juice with a known concentration of this compound and the internal standard.

    • Aliquot the spiked juice into glass vials, leaving minimal headspace, and seal tightly.

  • Pasteurization Simulation:

    • Submerge a set of vials in a water bath at a typical pasteurization temperature (e.g., 85°C) for a specified time (e.g., 15 minutes).

    • Immediately cool the vials in an ice bath.

    • Take a "time zero" sample for analysis.

  • Storage Study:

    • Store the remaining pasteurized and unpasteurized vials at different temperatures (e.g., 4°C, 25°C, 35°C) in the dark.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove vials from each storage condition for analysis.

  • Quantification by HS-SPME-GC-MS:

    • Equilibrate the sample vial at a specific temperature (e.g., 40°C).

    • Expose the SPME fiber to the headspace of the vial for a defined period to extract the volatile compounds.

    • Inject the extracted compounds into the GC-MS for analysis.

    • Quantify the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound against time for each condition.

    • Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the degradation rate constants and half-life.

Quantitative Data:

Logical Relationship: Stability Study Design

stability_design cluster_processing Processing cluster_storage Storage Conditions start Spiked Model Juice pasteurization Pasteurization (e.g., 85°C, 15 min) start->pasteurization no_pasteurization No Pasteurization (Control) start->no_pasteurization temp1 4°C pasteurization->temp1 temp2 25°C pasteurization->temp2 temp3 35°C pasteurization->temp3 no_pasteurization->temp1 no_pasteurization->temp2 no_pasteurization->temp3 analysis Analysis at Time Intervals (HS-SPME-GC-MS) temp1->analysis temp2->analysis temp3->analysis

Caption: Logical design of the stability study.

Signaling Pathways

Currently, there is no specific research available detailing the signaling pathways involved in the perception of this compound. The perception of aroma compounds is generally mediated by olfactory receptors in the nasal cavity, which trigger a cascade of neural signals to the brain for processing. Identifying the specific olfactory receptors that bind to this compound would be a significant area for future research in sensory science.

Disclaimer: The experimental protocols provided are intended as general guidelines. Researchers should adapt these protocols based on their specific experimental conditions, available equipment, and safety considerations. It is crucial to consult relevant scientific literature and safety data sheets before conducting any experiments.

References

Application Notes and Protocols for the Study of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate is a volatile sulfur-containing organic compound.[1] It is recognized for its potent aroma, described as fruity, tropical, and passion fruit-like.[2] This compound is a key component in the flavor and fragrance industry, used to impart tropical and citrus notes to beverages, candies, and personal care products.[2] It is also considered an important ingredient in the flavor of highly roasted coffee.[3] From a chemical standpoint, it is a carboxylic acid ester and a thiol.[1][4] Given its use as a food additive and its chemical nature, understanding its physicochemical properties, analytical quantification, and potential biological effects is of significant interest to researchers in food science, toxicology, and drug development.

These application notes provide detailed protocols for the analytical determination and in vitro toxicological assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₂S[5]
Molecular Weight 148.22 g/mol [5]
CAS Number 50746-10-6[6]
Appearance Colorless to light yellow liquid[5]
Odor Fruity, tropical, sulfurous[2][3]
Boiling Point 181-196 °C at 760 mmHg[3][5]
Refractive Index 1.460-1.472 @ 20°C[3][6]
Solubility Soluble in organic solvents; low water solubility[5]
Purity (typical) ≥97.5% (GC)[6]
Storage Temperature 2-8°C[6]

Analytical Protocols

Protocol 1: Quantification of this compound in a Beverage Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound in a beverage sample using headspace solid-phase microextraction (HS-SPME) followed by GC-MS. Due to the volatile nature of the analyte and the complexity of the matrix, HS-SPME is an effective technique for sample cleanup and concentration.

Materials and Reagents:

  • This compound analytical standard

  • Beverage sample (e.g., fruit juice)

  • Sodium chloride (NaCl)

  • Internal Standard (IS) (e.g., 3-Mercapto-3-methylbutyl acetate)

  • Methanol, HPLC grade

  • Deionized water

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and septa

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • SPME-compatible inlet

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler with SPME capability

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in methanol.

    • Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution in deionized water.

    • Prepare an internal standard stock solution (100 µg/mL) and spike it into each working standard and sample to a final concentration of 20 ng/mL.

  • Sample Preparation:

    • Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Spike the sample with the internal standard to a final concentration of 20 ng/mL.

    • Immediately seal the vial with a magnetic screw cap.

  • HS-SPME:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 20°C/min to 250°C, hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 35-350.

      • Acquisition mode: Selected Ion Monitoring (SIM) for higher sensitivity. Monitor characteristic ions for this compound (e.g., m/z 148, 102, 75) and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the working standards.

    • Determine the concentration of this compound in the beverage sample using the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Working Standards Spike_IS Spike Internal Standard Standard->Spike_IS Sample Prepare Beverage Sample Add_Salt Add NaCl Sample->Add_Salt Equilibrate Equilibrate at 60°C Spike_IS->Equilibrate Add_Salt->Spike_IS Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb in GC Inlet Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

GC-MS Experimental Workflow

Biological Protocols

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the procedure for evaluating the potential cytotoxicity of this compound on a human liver carcinoma cell line (HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7] This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents:

  • HepG2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

Instrumentation:

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Inverted microscope

  • Laminar flow hood

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

    • Subculture the cells every 2-3 days when they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100, 200 µM). The final DMSO concentration should not exceed 0.5%.

    • Include wells for a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a blank control (medium only).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank control wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).

    • Plot the percent cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis Culture Culture HepG2 Cells Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells in 96-Well Plate Harvest->Seed Prepare_Dilutions Prepare Compound Dilutions Seed->Prepare_Dilutions Add_Compound Add Compound to Wells Prepare_Dilutions->Add_Compound Incubate_24_48h Incubate for 24-48h Add_Compound->Incubate_24_48h Add_MTT Add MTT Solution Incubate_24_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

In Vitro Cytotoxicity Workflow

Hypothetical Signaling Pathway

As this compound is primarily known as a flavor and fragrance compound, its biological activity is likely initiated through interaction with olfactory or taste receptors, which are G-protein coupled receptors (GPCRs).[9][10] The following diagram illustrates a hypothetical signaling pathway that could be initiated by the binding of this compound to an olfactory receptor. This pathway is based on the canonical olfactory signaling cascade.[9][11]

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OR Olfactory Receptor (GPCR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Analyte 3-Mercapto-3-methylbutyl formate Analyte->OR Binds

Hypothetical Olfactory Signaling Pathway

References

The Pivotal Role of 3-Mercapto-3-methylbutyl formate in Coffee Roasting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Mercapto-3-methylbutyl formate (3M3MBF) is a potent, sulfur-containing volatile organic compound that plays a crucial role in the characteristic aroma of roasted coffee. Its "roasty" and "catty" aroma, perceptible even at very low concentrations, makes it a key impact compound in the overall sensory profile of coffee. Understanding the formation, degradation, and sensory impact of 3M3MBF during the coffee roasting process is of paramount importance for quality control, product development, and sensory science in the coffee industry. This document provides detailed application notes and experimental protocols for the study of 3M3MBF in coffee roasting.

Application Notes

Formation and Influence of Roasting on 3M3MBF

3M3MBF is not present in green coffee beans but is formed during the roasting process through a series of chemical reactions. The primary proposed pathway involves the reaction of 3-mercapto-3-methylbutanol with formic acid, both of which are generated during roasting. The precursor, 3-mercapto-3-methylbutanol, is believed to be formed from 3-methyl-2-buten-1-ol.

The concentration of 3M3MBF is directly influenced by the degree of roast. As the roasting process progresses, the concentration of 3M3MBF generally increases. However, excessive or prolonged roasting can lead to its degradation. This dynamic relationship highlights the criticality of precise roasting profiles to achieve a desired aroma profile. A related compound, 3-mercapto-3-methylbutyl acetate, is formed through a similar pathway involving acetic acid and becomes more significant in darker roasts[1].

Sensory Impact and Perception

Due to its extremely low odor threshold, 3M3MBF significantly contributes to the coffee aroma even at trace levels. Its characteristic "roasty" and "catty" notes are integral to the complex aroma of freshly brewed coffee. The perception of these notes can be influenced by the presence of other volatile compounds and the overall chemical matrix of the coffee.

Stability and Degradation

3M3MBF is a relatively unstable compound, particularly in aqueous solutions and at elevated temperatures. Its stability is pH-dependent, with studies indicating maximum stability around pH 4.0. During storage of roasted coffee or in brewed coffee, the concentration of 3M3MBF can decrease over time, impacting the aroma profile. This degradation is accelerated by heat and higher pH levels, which is a critical consideration for ready-to-drink coffee beverages and shelf-life studies.

Quantitative Data Summary

The following tables summarize the key quantitative data related to this compound in coffee.

Parameter Value Significance Reference
Odor Threshold Very Low (Implied)High impact on coffee aroma at low concentrations. Used in flavorings at 0.1 ppm.[2]
Aroma Profile Roasty, CattyA key contributor to the characteristic aroma of roasted coffee.[3]
CAS Number 50746-10-6Unique chemical identifier.[4]
Molecular Formula C6H12O2SChemical composition.[4]
Molecular Weight 148.22 g/mol Physical property.[4]
Roast Level (L-value) Relative Concentration of 3M3MBF Notes Reference
Light (>21)LowIncreases with the degree of roast.[1]
Medium (18-21)Moderate to HighSignificant contributor to the aroma of medium roasts.[1]
Dark (<18)High, but may degrade with excessive roastingDegradation to zero has been observed in over-roasted coffee.

Note: The L-value is a measure of the lightness of the roasted beans, with lower values indicating a darker roast.

Experimental Protocols

Protocol 1: Analysis of this compound using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the extraction and analysis of volatile compounds from roasted coffee.

1. Sample Preparation: a. Grind roasted coffee beans to a consistent particle size. b. Weigh 5 g of ground coffee into a 20 mL headspace vial. c. Add 10 mL of deionized water and an internal standard (e.g., 2-methyl-3-heptanone). d. Seal the vial with a PTFE/silicone septum.

2. SPME Extraction: a. Equilibrate the vial at 60°C for 15 minutes in a heated agitator. b. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis: a. Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode. b. Use a suitable capillary column (e.g., DB-WAX or DB-5ms). c. Program the oven temperature, for example, from 40°C (hold for 3 min) to 230°C at a rate of 5°C/min. d. Set the mass spectrometer to scan from m/z 35 to 350 in electron ionization (EI) mode.

4. Data Analysis: a. Identify 3M3MBF based on its retention time and mass spectrum by comparison with an authentic standard. b. Quantify the compound using the internal standard method.

Protocol 2: Isolation of Volatile Compounds using Solvent Assisted Flavor Evaporation (SAFE)

SAFE is a gentle distillation technique for the isolation of volatile compounds from a solvent extract, minimizing the formation of artifacts.

1. Sample Extraction: a. Extract 50 g of ground coffee with 200 mL of dichloromethane by stirring for 1 hour at room temperature. b. Filter the extract to remove solid particles. c. Dry the extract over anhydrous sodium sulfate.

2. SAFE Distillation: a. Introduce the dried solvent extract into the dropping funnel of the SAFE apparatus. b. Maintain a high vacuum (approximately 10^-5 mbar) in the system. c. Gently heat the distillation flask to 40°C. d. Add the extract dropwise into the distillation flask. e. Collect the volatile compounds in a receiving flask cooled with liquid nitrogen.

3. Concentrate the Distillate: a. Carefully concentrate the collected distillate to a final volume of approximately 1 mL using a Vigreux column and then a gentle stream of nitrogen.

4. GC-MS/Olfactometry Analysis: a. Analyze the concentrated extract using GC-MS for identification and quantification, and GC-Olfactometry for sensory characterization.

Visualizations

experimental_workflow cluster_spme SPME-GC-MS Protocol cluster_safe SAFE Protocol spme_sample 1. Grind Coffee Beans spme_extraction 2. Headspace SPME spme_sample->spme_extraction spme_analysis 3. GC-MS Analysis spme_extraction->spme_analysis spme_data 4. Identification & Quantification spme_analysis->spme_data safe_extraction 1. Solvent Extraction safe_distillation 2. SAFE Distillation safe_extraction->safe_distillation safe_concentration 3. Concentration safe_distillation->safe_concentration safe_analysis 4. GC-MS/O Analysis safe_concentration->safe_analysis

Caption: Experimental workflows for the analysis of 3M3MBF in coffee.

formation_pathway cluster_roasting Coffee Roasting Process prenol 3-Methyl-2-buten-1-ol precursor 3-Mercapto-3-methylbutanol prenol->precursor + H2S target This compound (3M3MBF) precursor->target formic_acid Formic Acid formic_acid->target

Caption: Proposed formation pathway of 3M3MBF during coffee roasting.

logical_relationship roast_degree Roast Degree formation Formation of 3M3MBF roast_degree->formation influences degradation Degradation of 3M3MBF roast_degree->degradation can lead to (if excessive) concentration Concentration of 3M3MBF formation->concentration increases aroma Coffee Aroma Profile concentration->aroma impacts degradation->concentration decreases

Caption: Logical relationships in the study of 3M3MBF in coffee roasting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Mercapto-3-methylbutyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Mercapto-3-methylbutyl formate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of this important flavor and fragrance compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is a common synthetic route for this compound?

A frequently cited method involves a multi-step synthesis starting from ethyl acetate and acetone.[1] The key stages include the formation of an intermediate hydroxy ester, followed by bromination, substitution with a thiol group, reduction, and finally formylation.[1]

2. I am experiencing low yields in the first step, the formation of ethyl 3-hydroxy-3-methylbutyrate. What are the potential causes and solutions?

Low yields in this aldol-type condensation reaction can be attributed to several factors.

  • Incomplete deprotonation of ethyl acetate: The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is crucial for the efficient generation of the enolate from ethyl acetate. Ensure the base is fresh and the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base.

  • Suboptimal reaction temperature: This reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side reactions. Ensure the reaction temperature is maintained as specified in the protocol.

  • Issues with the acetone reagent: Use dry acetone to avoid introducing water, which can react with the enolate and the base.

Troubleshooting Summary: Low Yield in Step 1

Potential CauseRecommended Solution
Incomplete deprotonationUse fresh, high-purity LiHMDS. Ensure all glassware and solvents are rigorously dried.
Non-optimal temperatureMaintain the recommended low temperature throughout the addition of acetone.
Wet acetoneUse anhydrous acetone.

3. The bromination of ethyl 3-hydroxy-3-methylbutyrate is not proceeding to completion. How can I improve this step?

Incomplete bromination can result in a mixture of starting material and the desired product, complicating purification.

  • Reagent purity: Ensure the brominating agent (e.g., phosphorus tribromide) is of high purity and has not decomposed.

  • Reaction conditions: The reaction temperature and time are critical. Ensure the reaction is allowed to proceed for the specified duration at the appropriate temperature to ensure complete conversion.

  • Stoichiometry: A slight excess of the brominating agent may be required to drive the reaction to completion, but a large excess can lead to side products.

4. I am observing significant impurity formation during the introduction of the thiol group. What are the likely side reactions and how can they be minimized?

The reaction of the bromo intermediate with a sulfur source like thiourea can sometimes lead to the formation of byproducts.

  • Elimination reactions: The bromoalkane can undergo elimination to form an alkene, especially in the presence of a base or at elevated temperatures. Running the reaction at the recommended temperature is critical.

  • Dimerization or polymerization: Thiol groups can be sensitive to oxidation, which can lead to the formation of disulfides. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to minimize oxidative side reactions.

5. The final formylation step is resulting in a low yield of this compound. What are the key parameters to control?

The formylation of the thiol alcohol is the final step and requires careful control to achieve a good yield.

  • Purity of the starting material: Ensure the 3-mercapto-3-methylbutanol is of high purity, as impurities can interfere with the formylation reaction.

  • Choice of formylating agent: Different formylating agents can be used. The choice of agent and the reaction conditions should be optimized.

  • Reaction temperature: The reaction should be maintained at the specified temperature to prevent decomposition of the product or starting material.

Experimental Protocols

Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

This procedure is based on the synthesis of a deuterated analog.[1]

  • Activate ethyl acetate by reacting it with lithium bis(trimethylsilyl)amide in an appropriate solvent under an inert atmosphere.

  • Cool the reaction mixture to the specified low temperature.

  • Slowly add anhydrous acetone to the reaction mixture.

  • Allow the reaction to proceed for the specified time.

  • Quench the reaction and extract the product.

  • Purify the crude product by distillation under reduced pressure.[1]

Synthesis of this compound

The following is a general outline based on a multi-step synthesis.[1]

  • Bromination: Treat ethyl 3-hydroxy-3-methylbutyrate with a suitable brominating agent.

  • Thiol introduction: React the resulting ethyl 3-bromo-3-methylbutyrate with thiourea, followed by hydrolysis to yield 3-mercapto-3-methylbutyric acid.[1]

  • Reduction: Reduce the carboxylic acid group of 3-mercapto-3-methylbutyric acid using a reducing agent like lithium aluminum hydride to obtain 3-mercapto-3-methylbutanol.

  • Formylation: React the 3-mercapto-3-methylbutanol with a formylating agent to yield the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of a deuterated analog of this compound.[1]

Reaction StepProductYield (%)
CondensationEthyl [2H6]-3-hydroxy-3-methylbutyrate88%
Thiol Introduction & Hydrolysis[2H6]-3-Mercapto-3-methylbutyric acid34% (crude)
Reduction[2H6]-3-mercapto-3-methylbutanol12.6%

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere (if required) start->check_atmosphere purification_issue Investigate Purification Step for Losses start->purification_issue side_reactions Analyze for Side Reactions (e.g., by NMR, GC-MS) check_reagents->side_reactions check_conditions->side_reactions check_atmosphere->side_reactions optimize Optimize Reaction Parameters purification_issue->optimize side_reactions->optimize resolved Yield Improved optimize->resolved

Caption: A logical workflow for troubleshooting low product yield.

General Synthesis Pathway

Synthesis_Pathway cluster_0 Synthesis of this compound A Ethyl Acetate + Acetone B Ethyl 3-hydroxy-3-methylbutyrate A->B Condensation C Ethyl 3-bromo-3-methylbutyrate B->C Bromination D 3-Mercapto-3-methylbutyric acid C->D Thiolation & Hydrolysis E 3-Mercapto-3-methylbutanol D->E Reduction F This compound E->F Formylation

Caption: A simplified overview of the synthetic pathway.

References

Technical Support Center: Optimization of 3-Mercapto-3-methylbutyl Formate Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Mercapto-3-methylbutyl formate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low yield in the formation of Ethyl 3-hydroxy-3-methylbutyrate

  • Question: My initial reaction to form ethyl 3-hydroxy-3-methylbutyrate from ethyl acetate and acetone has a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in this aldol-type reaction are often due to issues with the base, reaction temperature, or reagent quality.

    • Base Activity: The lithium bis(trimethylsilyl)amide (LiHMDS) used to deprotonate ethyl acetate is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or properly stored LiHMDS.

    • Temperature Control: The deprotonation of ethyl acetate is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature throughout the addition of reagents.

    • Reagent Quality: Use anhydrous solvents and ensure the acetone and ethyl acetate are free of water.

    • Addition Rate: Add the ethyl acetate to the LiHMDS solution slowly to ensure complete deprotonation before the addition of acetone.

Issue 2: Incomplete bromination of Ethyl 3-hydroxy-3-methylbutyrate

  • Question: I'm observing a significant amount of starting material after the bromination step to form Ethyl 3-Bromo-3-methylbutyrate. How can I drive the reaction to completion?

  • Answer: Incomplete bromination can result from insufficient brominating agent or suboptimal reaction conditions.

    • Reagent Stoichiometry: Ensure you are using a sufficient molar excess of the brominating agent (e.g., phosphorus tribromide).

    • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Purity of Starting Material: Ensure the starting alcohol is free of any solvents or impurities that could react with the brominating agent.

Issue 3: Low yield during the formation of 3-Mercapto-3-methylbutyric acid

  • Question: The conversion of the bromoester to the corresponding thiol via the thiourea route is resulting in a low yield. What are the common pitfalls?

  • Answer: This two-step process (formation of the isothiouronium salt and its subsequent hydrolysis) can have several challenges.

    • Reaction Conditions for Salt Formation: The reaction between the bromoester and thiourea requires heating. Ensure the temperature is maintained consistently (e.g., around 90°C) for a sufficient duration (e.g., 17 hours) in a sealed vessel to prevent the evaporation of reactants.[1]

    • Hydrolysis Step: The hydrolysis of the isothiouronium salt is crucial for liberating the thiol. Ensure complete hydrolysis by using an adequate concentration of the base (e.g., NaOH) and allowing sufficient reaction time.

    • Work-up Procedure: The extraction process to isolate the product is critical. Acidify the reaction mixture carefully to protonate the carboxylate and allow for efficient extraction into an organic solvent. Multiple extractions may be necessary.

Issue 4: Poor yield in the final reduction and formylation steps

  • Question: I'm experiencing a low overall yield in the final two steps: the reduction of the carboxylic acid to the alcohol and the subsequent formylation. How can I optimize this?

  • Answer: These are two distinct transformations that need to be carefully controlled.

    • Reduction Step: Lithium aluminium hydride (LAH) is a powerful reducing agent that is extremely reactive with water. All solvents and glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere. The LAH should be fresh and highly active. The work-up procedure involving quenching the excess LAH is also critical and should be done at low temperatures to avoid side reactions.

    • Formylation Step: The formylation of 3-mercapto-3-methylbutanol can be sensitive. The choice of formylating agent and reaction conditions is important. A common method involves reacting the alcohol with a mixed anhydride of formic acid and acetic acid. Ensure the reaction temperature is controlled to prevent decomposition.

    • Purification: The final product, this compound, may be volatile. Care should be taken during solvent removal to avoid loss of the product. Purification by distillation or chromatography should be performed under optimized conditions to maximize recovery. A reported purification method is preparative gas chromatography.[1]

Frequently Asked Questions (FAQs)

  • Question: What is a typical overall yield for the synthesis of this compound?

  • Answer: Based on a reported synthesis of its deuterated analog, the overall yield can be calculated from the yields of individual steps. For instance, if the key steps have yields of 88%, ~100% (crude), 12.6%, and 42%, the overall yield would be in the range of 4-5%.[1] Optimization of each step would be necessary to improve this.

  • Question: Are there alternative methods for introducing the thiol group?

  • Answer: Yes, while the thiourea method is common, other methods exist. For example, direct displacement of a leaving group (like bromide) with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thioacetate followed by hydrolysis can be employed. The choice of method may depend on the substrate's compatibility with the reaction conditions and potential side reactions.

  • Question: How can I monitor the progress of these reactions?

  • Answer: A combination of techniques can be used. Thin Layer Chromatography (TLC) is useful for a quick qualitative assessment of the consumption of starting materials and the appearance of products. For more quantitative analysis and to check for the presence of volatile compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the intermediates and the final product.

  • Question: What are the key safety precautions for this synthesis?

  • Answer: Many of the reagents used in this synthesis are hazardous.

    • Thiols: Thiols have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

    • Lithium Aluminium Hydride (LAH): LAH is a water-reactive and flammable solid. It should be handled under an inert atmosphere, and appropriate personal protective equipment should be worn.

    • Brominating Agents: Phosphorus tribromide is corrosive and reacts violently with water. Handle with care in a fume hood.

    • Solvents: Many organic solvents used are flammable. Avoid open flames and ensure proper grounding of equipment.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of [²H₆]-3-Mercapto-3-methylbutyl formate, which serves as a benchmark for the non-deuterated synthesis.

Reaction StepProductReported Yield
Ethyl acetate + [²H₆]-acetoneEthyl [²H₆]-3-hydroxy-3-methylbutyrate88%
Bromination of the hydroxy esterEthyl [²H₆]-3-Bromo-3-methylbutyrateNot explicitly reported, used directly in the next step.
Bromoester + Thiourea followed by hydrolysis[²H₆]-3-Mercapto-3-methylbutyric acid12.6%
Reduction of the carboxylic acid[²H₆]-3-Mercapto-3-methylbutanolNot explicitly reported, used directly in the next step.
Formylation of the alcohol[²H₆]-3-Mercapto-3-methylbutyl formate42%

Experimental Protocols

Synthesis of Ethyl 3-hydroxy-3-methylbutyrate

  • Under an inert argon atmosphere, add lithium bis(trimethylsilyl)amide to anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add ethyl acetate to the cooled solution while maintaining the temperature.

  • After stirring for a short period, add acetone (or [²H₆]-acetone for the deuterated version) dropwise.

  • Allow the reaction to proceed at low temperature before quenching with a suitable acidic solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by distillation under reduced pressure. A boiling point of 72-73 °C at 12 kPa has been reported for the deuterated analog.[1]

Synthesis of this compound

This is a multi-step protocol starting from Ethyl 3-hydroxy-3-methylbutyrate.

  • Bromination: Convert the Ethyl 3-hydroxy-3-methylbutyrate to Ethyl 3-bromo-3-methylbutyrate using a suitable brominating agent like phosphorus tribromide in an appropriate solvent.

  • Thiol Formation:

    • In a sealed flask under an argon atmosphere, dissolve the Ethyl 3-bromo-3-methylbutyrate in absolute ethanol.

    • Add thiourea to the solution.

    • Heat the sealed flask at 90 °C for approximately 17 hours.[1]

    • Cool the reaction mixture, dilute with water, and extract with a nonpolar solvent like pentane to remove impurities.

    • Hydrolyze the intermediate isothiouronium salt by heating with an aqueous solution of sodium hydroxide.

    • Cool the mixture, acidify with an appropriate acid (e.g., HCl), and extract the desired 3-Mercapto-3-methylbutyric acid with an organic solvent like diethyl ether.

  • Reduction to Alcohol:

    • Under an inert atmosphere, prepare a suspension of lithium aluminium hydride (LAH) in anhydrous diethyl ether.

    • Slowly add a solution of 3-Mercapto-3-methylbutyric acid in anhydrous diethyl ether to the LAH suspension at a low temperature (e.g., 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Carefully quench the reaction at low temperature by the sequential addition of water and a base solution.

    • Filter the resulting solids and extract the filtrate to isolate the 3-mercapto-3-methylbutanol.

  • Formylation:

    • Prepare a formylating agent, for example, by reacting formic acid with acetic anhydride at an elevated temperature (e.g., 50-60 °C).

    • Cool the formylating agent and add the 3-mercapto-3-methylbutanol.

    • Allow the reaction to proceed, then carefully add the mixture to a cold sodium bicarbonate solution to neutralize excess acid.

    • Extract the final product, this compound, with an organic solvent.

    • Wash the organic extract, dry it over anhydrous sodium sulfate, and remove the solvent.

    • Purify the crude product, for example, by preparative gas chromatography.[1]

Visualizations

Synthesis_Pathway A Ethyl Acetate + Acetone B Ethyl 3-hydroxy-3-methylbutyrate A->B LiHMDS, THF, -78°C C Ethyl 3-bromo-3-methylbutyrate B->C PBr3 D Isothiouronium Salt C->D Thiourea, EtOH, 90°C E 3-Mercapto-3-methylbutyric Acid D->E NaOH, H2O, Heat then H+ F 3-Mercapto-3-methylbutanol E->F 1. LiAlH4, Et2O 2. H2O G This compound F->G HCOOH, Ac2O

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Define Target Yield & Purity protocol Select Initial Synthesis Protocol start->protocol reaction Perform Reaction at Small Scale protocol->reaction analysis Analyze Yield & Purity (GC, NMR) reaction->analysis decision Target Met? analysis->decision optimize Identify & Optimize Key Parameters (Temperature, Stoichiometry, Time) decision->optimize No scaleup Scale-Up Reaction decision->scaleup Yes optimize->reaction

Caption: General experimental workflow for reaction optimization.

Troubleshooting_Logic start Low Product Yield check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Starting Material Present? check_sm->sm_present increase_params Increase Reaction Time/Temp or Reagent Stoichiometry sm_present->increase_params Yes check_side_products Analyze for Side Products (GC-MS, NMR) sm_present->check_side_products No end Optimized Yield increase_params->end side_products_present Side Products Present? check_side_products->side_products_present modify_conditions Modify Conditions to Minimize Side Reactions (e.g., lower temp, change reagent) side_products_present->modify_conditions Yes check_workup Review Work-up & Purification (e.g., extraction pH, distillation temp) side_products_present->check_workup No modify_conditions->end check_workup->end

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Analysis of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Mercapto-3-methylbutyl formate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly matrix effects, during quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[4]

Q2: My signal for this compound is lower than expected or varies between samples. Could this be due to ion suppression?

A2: Yes, low or inconsistent signal intensity is a classic symptom of ion suppression.[3] Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[5] To confirm this, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and injecting a blank matrix extract. A dip in the baseline signal at certain retention times indicates regions of ion suppression.[5]

Q3: What is the most effective strategy to compensate for matrix effects in this compound analysis?

A3: The gold standard for compensating for matrix effects is the use of a Stable Isotope Dilution Assay (SIDA).[1][6] This involves adding a known amount of a stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate, to your samples before any sample preparation steps.[6] Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native analyte, it will be affected by matrix effects in the same way.[6] By calculating the ratio of the native analyte to the labeled internal standard, you can achieve highly accurate and precise quantification, as the ratio remains consistent even if ion suppression occurs.[1][7]

Q4: I don't have a stable isotope-labeled internal standard. What are my other options?

A4: While SIDA is highly recommended, other strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This helps to ensure that the calibration standards experience the same matrix effects as your unknown samples.

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample itself to create a calibration curve within each sample's unique matrix. While effective, it is more time-consuming as each sample requires multiple analyses.

  • Thorough Sample Cleanup: Employing rigorous sample preparation techniques to remove interfering matrix components before LC-MS analysis can significantly reduce matrix effects.

Q5: What are the recommended sample preparation techniques for this compound in complex matrices like coffee or wine?

A5: Due to the volatile and reactive nature of thiols, sample preparation is critical. Several techniques can be effective:

  • Solid-Phase Extraction (SPE): This is a widely used technique to clean up samples and concentrate the analyte. Various sorbents can be used, and the choice will depend on the specific matrix.

  • Solvent-Assisted Flavor Evaporation (SAFE): This is a gentle distillation technique that is particularly useful for isolating volatile compounds like this compound from complex matrices at low temperatures, minimizing the formation of artifacts.[8]

  • Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for extracting volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample.[8]

  • Derivatization: To improve stability and chromatographic performance, thiols can be derivatized. Common derivatizing agents for thiols include 4,4'-dithiodipyridine (DTDP) and pentafluorobenzyl bromide (PFBBr).[2][9]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting)
Potential Cause Troubleshooting Steps
Incompatible Injection Solvent Reconstitute the final sample extract in the initial mobile phase or a solvent with a similar or weaker elution strength.
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Use a guard column and replace it regularly. Try flushing the analytical column with a strong solvent. If the issue persists, the column may need to be replaced.
Analyte Interaction with Metal Surfaces For chelating compounds, interactions with stainless steel components of the HPLC system can cause poor peak shape and signal loss. Consider using a metal-free or PEEK-lined column and tubing.[10]
Problem 2: Low or No Analyte Signal
Potential Cause Troubleshooting Steps
Severe Ion Suppression Implement a more rigorous sample cleanup procedure (e.g., SPE, SAFE). Dilute the sample to reduce the concentration of interfering matrix components. Optimize chromatographic conditions to separate the analyte from the suppression zone.
Analyte Degradation This compound is a thiol and can be susceptible to oxidation. Ensure samples are handled promptly and stored at low temperatures. Consider derivatization to improve stability.
Incorrect MS Parameters Optimize ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy) for both the analyte and its internal standard.
Sample Preparation Losses Evaluate the recovery of your extraction procedure by spiking a known amount of the analyte into a blank matrix and comparing the response to a standard in a clean solvent.

Data Presentation

Table 1: Comparison of Common Extraction Techniques for Volatile Thiols

Technique Principle Advantages Disadvantages Applicability for this compound
Solid-Phase Microextraction (SPME) [8]Adsorption of analytes onto a coated fiber.Solvent-free, simple, good for volatile compounds.[8]Fiber can be fragile, potential for competitive adsorption.High
Solvent-Assisted Flavor Evaporation (SAFE) [8]High-vacuum distillation at low temperatures.Minimizes artifact formation, effective for volatile isolation.[8]Requires specialized glassware, can be time-consuming.High
Solid-Phase Extraction (SPE) Partitioning of analytes between a solid sorbent and a liquid phase.Good for sample cleanup and concentration, wide variety of sorbents available.Can be complex to optimize, potential for analyte loss during elution.High
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may not be as selective as other methods.Moderate

Experimental Protocols

Protocol 1: Generic Stable Isotope Dilution Assay (SIDA) Workflow

This protocol provides a general framework. Specific volumes and concentrations will need to be optimized for your particular application.

  • Sample Preparation:

    • Homogenize your sample (e.g., coffee brew, wine).

    • To a known volume or weight of the sample, add a precise amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard solution.

  • Extraction (using SPE as an example):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte and internal standard with an appropriate organic solvent.

  • Derivatization (Optional, if required):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute in the derivatization reagent solution (e.g., DTDP in a suitable buffer).

    • Allow the reaction to proceed for the optimized time and temperature.

    • Quench the reaction if necessary.

  • Final Sample Preparation:

    • Evaporate the solvent and reconstitute the residue in the initial LC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the analyte from other components using a suitable C18 column and a gradient of water and acetonitrile or methanol, both typically containing a small amount of formic acid.

    • Detect the analyte and internal standard using Multiple Reaction Monitoring (MRM) mode. You will need to determine the optimal precursor and product ions, as well as collision energies, for both the native analyte and the labeled internal standard.

Protocol 2: Determining MRM Transitions
  • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer.

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum to identify the precursor ion, which will likely be the protonated molecule [M+H]⁺.

  • Product Ion Scan (Q3 Scan): Select the precursor ion in Q1 and fragment it in the collision cell. Scan Q3 to identify the most abundant and stable product ions.

  • MRM Optimization: Select the most intense precursor-product ion pair for your MRM transition. Optimize the collision energy and other MS parameters to maximize the signal for this transition.

  • Repeat for Internal Standard: Repeat steps 1-4 for the stable isotope-labeled internal standard. The precursor ion will have a higher m/z corresponding to the mass of the isotopes, and the product ions may or may not have a mass shift depending on where the fragmentation occurs relative to the isotopic labels.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Coffee) Spike Spike with [²H₆]-Internal Standard Sample->Spike Extraction Extraction (e.g., SPE, SAFE) Spike->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Reconstitution Reconstitution in Mobile Phase Derivatization->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing (Ratio of Analyte to IS) LCMS->Data Result Accurate Quantification Data->Result

Caption: Workflow for SIDA of this compound.

troubleshooting_workflow Start Inconsistent or Low Signal? Check_IS Check Internal Standard Signal Start->Check_IS IS_OK IS Signal OK? Check_IS->IS_OK IS_Not_OK IS Signal also low/variable? Check_IS->IS_Not_OK Ion_Suppression Investigate Ion Suppression IS_OK->Ion_Suppression Yes Sample_Prep Review Sample Prep & Recovery IS_Not_OK->Sample_Prep Yes MS_Tune Check MS Tune & Parameters Sample_Prep->MS_Tune Optimize_Chroma Optimize Chromatography Ion_Suppression->Optimize_Chroma Improve_Cleanup Improve Sample Cleanup Ion_Suppression->Improve_Cleanup

Caption: Troubleshooting logic for inconsistent analytical signals.

References

Technical Support Center: Stability of 3-Mercapto-3-methylbutyl formate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Mercapto-3-methylbutyl formate in solution. All information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The formate ester bond can be cleaved by water, a reaction that is significantly influenced by the pH of the solution. This process yields 3-mercapto-3-methyl-1-butanol and formic acid.

  • Oxidation: The thiol (-SH) group is prone to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species. This process can be accelerated by the presence of oxygen, metal ions, and exposure to light.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly dependent on the pH of the aqueous solution. It exhibits its greatest thermal stability at a pH of 4.0.[1] Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the formate ester. The inherent structure of the formate ester contributes to its lower stability compared to other esters, such as the corresponding acetate.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: To ensure the longevity and integrity of your this compound solutions, it is recommended to:

  • Store solutions at a low temperature, ideally between 2-8°C.

  • Protect solutions from light by using amber vials or storing them in the dark.

  • Use tightly sealed containers to minimize exposure to atmospheric oxygen.

  • For long-term storage, consider purging the headspace of the container with an inert gas like argon or nitrogen.

Troubleshooting Guides

Issue 1: Rapid loss of compound concentration in my aqueous solution.

  • Possible Cause 1: Inappropriate pH.

    • Troubleshooting: Verify the pH of your solution. If it is not around pH 4.0, the compound is likely undergoing rapid hydrolysis.

    • Solution: Adjust the pH of your solution to 4.0 using a suitable buffer system. For future experiments, prepare your solutions in a pH 4.0 buffer from the outset.

  • Possible Cause 2: Oxidation.

    • Troubleshooting: If the pH is optimal, the degradation may be due to oxidation. This is more likely if your solution has been exposed to air for extended periods or if there are trace metal contaminants.

    • Solution:

      • Prepare fresh solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) prior to use.

      • Consider adding a chelating agent, such as EDTA, to sequester any metal ions that could catalyze oxidation.

      • If compatible with your experimental design, the addition of an antioxidant may help to mitigate oxidation.

Issue 2: Appearance of unknown peaks in my chromatogram during analysis.

  • Possible Cause: Degradation Products.

    • Troubleshooting: The new peaks are likely degradation products of this compound. Based on the expected degradation pathways, these could include 3-mercapto-3-methyl-1-butanol (from hydrolysis) and the corresponding disulfide (from oxidation).

    • Solution: To confirm the identity of these peaks, you can:

      • Perform a forced degradation study (see Experimental Protocols section) under hydrolytic and oxidative conditions and compare the resulting chromatograms with your experimental sample.

      • Utilize mass spectrometry (e.g., GC-MS or LC-MS) to identify the molecular weights of the unknown peaks and compare them to the expected degradation products.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the key factors influencing its stability.

ParameterConditionEffect on StabilityReference
pH pH 4.0Maximum thermal stability[1]
pH < 4.0 or pH > 4.0Increased rate of hydrolysis
Temperature Elevated TemperatureIncreased rate of both hydrolysis and oxidation
Oxygen Presence of O₂Promotes oxidation of the thiol group
Metal Ions Presence of transition metalsCatalyzes oxidation of the thiol group
Light Exposure to UV or visible lightCan potentially catalyze oxidation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
  • Thermal Degradation: Place a solution of the compound (in a pH 4.0 buffer) in an oven at a controlled elevated temperature (e.g., 60°C) for a specified time.
  • Control Sample: Dilute the stock solution with the analysis mobile phase to the same final concentration and keep it under normal laboratory conditions.

3. Analysis:

  • Analyze all stressed samples and the control sample using a suitable, validated analytical method (e.g., HPLC-UV or GC-MS).
  • Compare the chromatograms of the stressed samples to the control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.

Visualizations

DegradationPathways MMBF This compound Hydrolysis_Products 3-Mercapto-3-methyl-1-butanol + Formic Acid MMBF->Hydrolysis_Products Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Disulfide Dimer MMBF->Oxidation_Product Oxidation (O₂, Metal Ions, Light)

Caption: Primary degradation pathways of this compound.

Caption: Troubleshooting workflow for stability issues.

References

Preventing degradation of 3-Mercapto-3-methylbutyl formate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Mercapto-3-methylbutyl formate during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound is a volatile sulfur compound (VSC) known for its potent aroma, often described as "catty" or "roasty," and is a key flavor component in foods like coffee.[1] Its analysis is challenging due to its inherent instability. The molecule contains both a thiol (-SH) group and a formate ester group, making it susceptible to degradation through oxidation and hydrolysis, respectively. This degradation can occur during sample preparation, storage, and analysis, leading to inaccurate quantification.

Q2: What are the primary degradation pathways for this compound?

The two main degradation pathways are:

  • Oxidation of the Thiol Group: The thiol group is readily oxidized to form a disulfide, bis(3-methyl-1-formyloxy-3-methylbutyl) disulfide. This can be initiated by exposure to oxygen, metal ions, or elevated temperatures.

  • Hydrolysis of the Formate Ester: The formate ester can undergo hydrolysis to yield 3-mercapto-3-methylbutan-1-ol and formic acid. This reaction is catalyzed by acidic or basic conditions and can be accelerated by increased temperature.[2][3]

Q3: How does pH affect the stability of this compound?

The pH of the sample matrix is a critical factor.

  • Acidic Conditions (pH < 7): While thiols are generally more stable against oxidation at lower pH, acidic conditions can promote the hydrolysis of the formate ester.

  • Neutral to Alkaline Conditions (pH ≥ 7): Alkaline conditions significantly accelerate the rate of ester hydrolysis.[2][3] Furthermore, while the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation. Therefore, maintaining a slightly acidic to neutral pH is often a good compromise for preserving both functional groups.

Q4: What is the impact of temperature on the stability of this compound?

Elevated temperatures accelerate both oxidation and hydrolysis degradation pathways. It is crucial to keep samples cool during collection, storage, and preparation. For long-term storage, freezing (-20°C or lower) is recommended. During analytical procedures like gas chromatography (GC), minimizing the time the analyte spends at high temperatures in the injector and column is essential.

Troubleshooting Guide

Problem: Low or no recovery of this compound.

Possible Cause Troubleshooting Step Recommended Action
Sample Oxidation Visually inspect the sample for any discoloration. Prepare a fresh standard and re-analyze.1. Deoxygenate Solvents: Purge all solvents used for sample preparation and standards with an inert gas (e.g., nitrogen or argon).2. Add Antioxidants/Chelating Agents: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the sample to sequester metal ions that can catalyze oxidation.3. Use Amber Vials: Protect samples from light, which can also promote oxidation.
Ester Hydrolysis Check the pH of your sample matrix. If not neutral, adjust and re-analyze.1. pH Control: Adjust the sample pH to a slightly acidic range (e.g., pH 5-6) using a suitable buffer to minimize both oxidation and hydrolysis.2. Low Temperature: Perform all sample preparation steps at low temperatures (e.g., on ice).
Adsorption to Surfaces The active thiol group can adsorb to active sites in the GC system (e.g., inlet liner, column).1. Inert Flow Path: Use a deactivated inlet liner and a high-quality, inert GC column.2. Derivatization: Consider derivatizing the thiol group to a more stable and less active functional group prior to analysis.
Thermal Degradation in GC Inlet Injector temperature may be too high.1. Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization of the analyte.2. Use a Cool On-Column or PTV Inlet: If available, these injection techniques minimize sample discrimination and thermal stress.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis

This protocol is designed to minimize degradation during the extraction and preparation of this compound from a liquid matrix (e.g., coffee brew).

  • Sample Collection: Collect the liquid sample and immediately cool to 4°C.

  • pH Adjustment and Stabilization:

    • To a 10 mL aliquot of the sample in a chilled vial, add a buffer to adjust the pH to approximately 5.5.

    • Add 100 µL of a 10 mg/mL EDTA solution to chelate metal ions.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the analyte) to correct for any losses during sample workup and analysis.

  • Extraction (Solid Phase Microextraction - SPME):

    • Place the vial in a temperature-controlled autosampler (e.g., 40°C).

    • Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the sample for a predetermined time (e.g., 30 minutes) with gentle agitation.

  • Desorption and GC-MS Analysis:

    • Immediately transfer the SPME fiber to the GC inlet for thermal desorption.

Protocol 2: Recommended GC-MS Parameters

These are starting parameters and may require optimization for your specific instrument and application.

Parameter Recommended Setting Rationale
Injection Mode SplitlessTo enhance sensitivity for trace-level analysis.
Inlet Temperature 200 - 220°CHigh enough for efficient desorption from the SPME fiber but low enough to minimize thermal degradation.
Liner Deactivated, single taper with glass woolTo ensure an inert surface and aid in sample volatilization.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good chromatographic efficiency.
Column Low-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation of volatile and semi-volatile compounds.
Oven Program Initial: 40°C (hold 2 min)Ramp 1: 5°C/min to 150°CRamp 2: 20°C/min to 250°C (hold 5 min)A starting point for good separation. The initial low temperature helps to focus the analytes at the head of the column.
MS Transfer Line Temp 230°CTo prevent cold spots and ensure efficient transfer to the mass spectrometer.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)For enhanced sensitivity and selectivity by monitoring characteristic ions of the analyte and internal standard.

Data Summary

Table 1: Influence of pH on the Relative Stability of Thiol Esters

pHRelative Rate of Ester HydrolysisRelative Thiol Stability against OxidationOverall Recommendation
3LowHighPotential for acid-catalyzed hydrolysis over long periods.
5.5ModerateModerateOptimal compromise for short-term analysis.
7.4HighLowIncreased risk of both hydrolysis and oxidation.[2][3][4]
9Very HighVery LowNot recommended; significant degradation expected.[5]

Table 2: Effect of Temperature on the Stability of Volatile Sulfur Compounds

TemperatureObservationRecommendation
-20°C or belowMinimal degradation over several weeks.Recommended for long-term storage.
4°CSlow degradation may occur over days.Suitable for short-term storage (24-48 hours).
Room Temperature (25°C)Significant degradation can occur within hours.Avoid prolonged exposure of samples to room temperature.
Elevated Temperatures (>40°C)Rapid degradation.Minimize time at elevated temperatures during sample preparation and analysis.

Visualizations

DegradationPathways Analyte 3-Mercapto-3-methylbutyl formate Oxidation_Product bis(3-methyl-1-formyloxy-3-methylbutyl) disulfide Analyte->Oxidation_Product Oxidation (O2, Metal Ions, Heat) Hydrolysis_Product1 3-Mercapto-3-methylbutan-1-ol Analyte->Hydrolysis_Product1 Hydrolysis (Acid/Base, Heat) Hydrolysis_Product2 Formic Acid Analyte->Hydrolysis_Product2 Hydrolysis (Acid/Base, Heat) ExperimentalWorkflow Start Sample Collection Cooling Immediate Cooling to 4°C Start->Cooling Stabilization pH Adjustment (pH 5.5) & Addition of EDTA Cooling->Stabilization Spiking Internal Standard Spiking Stabilization->Spiking Extraction Headspace SPME Spiking->Extraction Analysis GC-MS Analysis Extraction->Analysis

References

Technical Support Center: GC-MS Methods for 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Mercapto-3-methylbutyl formate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a volatile sulfur compound known for its contribution to the aroma of various foods and beverages, such as coffee and beer.[1][2][3][4][5] Its analysis is crucial for quality control, flavor and fragrance development, and in studies of food chemistry. It belongs to a class of compounds called thiols, which are known for their potent aromas and analytical challenges.

Q2: What are the main challenges in the GC-MS analysis of this compound?

A2: The analysis of this compound and other thiols by GC-MS presents several challenges:

  • High Reactivity and Instability: Thiols are prone to oxidation and can interact with active sites in the GC system, leading to poor peak shapes and analyte loss.[6][7][8]

  • Low Concentrations: This compound is often present at very low levels in samples, requiring sensitive analytical methods for detection and quantification.[1]

  • Poor Chromatographic Behavior: Underivatized thiols can exhibit peak tailing due to their polarity and interaction with the stationary phase.[6][8][9][10][11]

  • Matrix Interferences: Complex sample matrices, such as coffee or beer, can contain numerous compounds that may co-elute with the target analyte, interfering with its identification and quantification.[2]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not strictly mandatory in all cases, derivatization is highly recommended for the robust and sensitive analysis of thiols like this compound.[9][12] Derivatization converts the polar thiol group into a less polar, more volatile, and more stable functional group. This generally leads to improved peak shape, increased sensitivity, and better chromatographic resolution.[9][13] A common derivatizing agent for thiols is pentafluorobenzyl bromide (PFBBr).[9][14][15]

Q4: What type of GC column is best suited for analyzing this compound?

A4: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point for the analysis of this compound and its derivatives. These columns offer a good balance of selectivity for a wide range of volatile and semi-volatile compounds. For more polar underivatized thiols, a wax-type column could also be considered, but peak tailing might be more pronounced.

Q5: How can I accurately quantify this compound in my samples?

A5: Stable isotope dilution analysis (SIDA) is the gold standard for the accurate quantification of trace-level analytes in complex matrices. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [2H6]-3-Mercapto-3-methylbutyl formate) to the sample as an internal standard.[16][17] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute and experience similar matrix effects and losses during sample preparation and analysis. This allows for highly accurate and precise quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing Peaks)

Symptoms:

  • The chromatographic peak for this compound is asymmetrical, with a pronounced "tail" extending from the peak maximum.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Active Sites in the GC System Active sites in the injector liner, column, or transfer line can interact with the thiol group, causing peak tailing.[6][8][11] Solution: Use a deactivated inlet liner and perform regular maintenance. Consider trimming the first few centimeters of the analytical column to remove accumulated non-volatile residues.
Column Contamination Buildup of non-volatile matrix components at the head of the column can lead to poor peak shape.[6][10] Solution: Bake out the column at a high temperature (within its specified limits). If tailing persists, trim the front end of the column or replace it.
Improper Column Installation An improperly cut or installed column can create dead volume and disrupt the flow path, leading to peak tailing.[6][11] Solution: Ensure the column is cut cleanly and squarely. Install the column in the injector and detector according to the manufacturer's instructions for the correct insertion depth.
Analyte Polarity (Underivatized) The inherent polarity of the thiol group can lead to interactions with the stationary phase. Solution: Derivatize the analyte to reduce its polarity and improve peak shape. See the recommended derivatization protocol below.
Problem 2: Low or No Signal (Poor Sensitivity)

Symptoms:

  • The peak for this compound is very small or not detectable, even at expected concentrations.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Analyte Adsorption or Degradation Thiols are susceptible to adsorption onto active surfaces and can degrade during sample preparation and injection.[7] Solution: Use deactivated glassware and vials for sample preparation. Minimize sample exposure to air and light. Consider derivatization to improve stability.
Low Analyte Concentration The concentration of the analyte in the sample may be below the instrument's limit of detection. Solution: Employ a sample concentration technique such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE).[2][18] Derivatization can also significantly enhance detector response.
Suboptimal MS Parameters The mass spectrometer may not be operating under the most sensitive conditions for the analyte. Solution: If using full scan mode, consider switching to selected ion monitoring (SIM) mode, targeting the characteristic ions of this compound (see mass spectrum data below). For triple quadrupole instruments, develop a multiple reaction monitoring (MRM) method for the highest sensitivity and selectivity.
Injector Discrimination The injection technique may be discriminating against the analyte. Solution: Optimize the injector temperature and injection speed. Ensure the solvent and injection volume are appropriate for the liner and conditions.
Problem 3: Poor Reproducibility

Symptoms:

  • Peak areas or retention times for replicate injections of the same sample or standard are inconsistent.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inconsistent Sample Preparation Variations in extraction efficiency, derivatization yield, or final sample volume will lead to poor reproducibility. Solution: Standardize all sample preparation steps. Use an internal standard (ideally a stable isotope-labeled version of the analyte) to correct for variations.
Injector Issues A leaking septum, a dirty liner, or a malfunctioning autosampler can all contribute to poor reproducibility. Solution: Perform regular injector maintenance, including replacing the septum, O-rings, and liner. Ensure the autosampler syringe is clean and functioning correctly.
GC System Leaks Leaks in the carrier gas flow path can cause fluctuations in flow rate and retention times. Solution: Perform a leak check of the entire GC system, paying close attention to fittings and connections.

Experimental Protocols

Protocol 1: Sample Preparation by Headspace Solid-Phase Microextraction (SPME)

This protocol is a general guideline for the extraction of volatile thiols from a liquid matrix like coffee or beer.

  • Sample Preparation: Place a defined volume (e.g., 5-10 mL) of the liquid sample into a headspace vial. For solid samples, a specific weight should be used, and it may be beneficial to add a small amount of water to facilitate the release of volatiles.

  • Internal Standard Addition: Spike the sample with an appropriate internal standard, such as a deuterated analog of the analyte.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a pre-conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) while maintaining the temperature. The choice of fiber coating will depend on the polarity of the analyte; a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile compounds.

  • Desorption: Transfer the SPME fiber to the GC inlet for thermal desorption of the analytes onto the column.

Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol describes a general procedure for the derivatization of thiols.

  • Sample Extraction: Extract the analyte from the sample matrix into a suitable organic solvent.

  • pH Adjustment: Adjust the pH of the extract to basic conditions (pH > 9) using a suitable buffer or base to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.

  • Derivatization Reaction: Add a solution of PFBBr in a suitable solvent (e.g., acetone or hexane) to the extract. The molar excess of the derivatizing agent should be optimized.

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific time (e.g., 30-60 minutes).

  • Quenching and Extraction: After the reaction is complete, cool the mixture and quench any remaining PFBBr. Extract the derivatized analyte into a non-polar organic solvent such as hexane.

  • Clean-up and Concentration: Wash the organic extract to remove excess reagents and by-products. Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume for GC-MS analysis.[9][14]

Quantitative Data

The following table summarizes the key mass spectral ions for underivatized this compound based on public database information. These ions are critical for identification and for setting up SIM or MRM methods.

Analyte Molecular Formula Molecular Weight Key Mass Spectral Ions (m/z) Source
This compoundC6H12O2S148.22102, 74, 59, 41, 87, 45[19]

Note: The relative abundances of these ions can vary depending on the MS instrument and tuning parameters.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

TroubleshootingPeakTailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_some No check_all_peaks->no_some No physical_issue Likely a Physical Issue yes_all->physical_issue chemical_issue Likely a Chemical Issue no_some->chemical_issue check_column_install Check Column Installation (Cut, Depth) physical_issue->check_column_install check_active_sites Consider Active Sites (Column, Liner) chemical_issue->check_active_sites check_liner Check Inlet Liner (Contamination, Type) check_column_install->check_liner check_leaks Check for System Leaks check_liner->check_leaks resolve_physical Resolve Physical Issue check_leaks->resolve_physical derivatize Derivatize Analyte check_active_sites->derivatize check_column_chem Check Column Chemistry (Polarity Mismatch) derivatize->check_column_chem resolve_chemical Resolve Chemical Issue check_column_chem->resolve_chemical

Caption: A flowchart outlining the logical steps to diagnose and resolve peak tailing issues in GC-MS analysis.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Coffee, Beer) add_is Add Internal Standard ([2H6]-analog) sample->add_is extraction Extraction (e.g., SPME) add_is->extraction derivatization Derivatization (Optional) (e.g., with PFBBr) extraction->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (Scan, SIM, or MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (vs. Internal Standard) integration->quantification report Reporting quantification->report

Caption: A diagram illustrating the key stages in a typical GC-MS analytical workflow for this compound.

References

Technical Support Center: Optimizing Extraction of 3-Mercapto-3-methylbutyl formate from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the extraction of 3-Mercapto-3-methylbutyl formate (3M3MBF) from complex matrices such as beer, wine, and coffee.

Frequently Asked Questions (FAQs)

Q1: What is this compound (3M3MBF) and why is its extraction challenging?

A1: this compound (3M3MBF) is a volatile sulfur compound that significantly contributes to the aroma profile of various foods and beverages, including coffee and beer.[1][2] Its extraction is challenging due to its high volatility, low concentration in complex matrices, and potential for degradation or interaction with matrix components.

Q2: What are the common analytical techniques used for the determination of 3M3MBF?

A2: Gas chromatography (GC) coupled with a mass spectrometry (MS) detector is the most common analytical technique for the determination of 3M3MBF.[3][4] This is often preceded by an extraction and concentration step to isolate the analyte from the sample matrix.

Q3: Which extraction techniques are most suitable for 3M3MBF?

A3: The most common and suitable extraction techniques for volatile compounds like 3M3MBF from beverage matrices are Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6][7] The choice of technique depends on the specific matrix, required sensitivity, and available equipment.

Q4: Why is a stable isotope dilution assay (SIDA) recommended for quantitative analysis of 3M3MBF?

A4: A stable isotope dilution assay (SIDA) is highly recommended for accurate quantification of 3M3MBF, particularly in complex matrices like coffee.[8] This method uses a labeled internal standard that has nearly identical chemical and physical properties to the analyte. This allows for the correction of analyte losses during sample preparation and analysis, leading to more accurate and precise results.[8]

Q5: How can I minimize the degradation of 3M3MBF during extraction?

A5: To minimize degradation, it is crucial to handle samples with care. This includes minimizing exposure to heat and oxygen, using antioxidants if necessary, and working quickly. For techniques like HS-SPME, optimizing extraction time and temperature is critical to prevent thermal degradation of this volatile thiol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of 3M3MBF.

Issue 1: Low or No Recovery of 3M3MBF
Potential Cause Troubleshooting Steps & Solutions
Inefficient Extraction Method The chosen extraction method may not be optimal for the specific matrix. For beer and wine, HS-SPME and LLE are commonly used. For coffee, LLE or SPE may be more effective. Consider switching to an alternative extraction technique.
Suboptimal SPME Parameters For HS-SPME, parameters such as fiber type, extraction time, and temperature are critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for volatile thiols. Optimize extraction time and temperature to ensure efficient partitioning of 3M3MBF to the fiber without causing degradation.
Incorrect Solvent Choice for LLE The polarity of the extraction solvent in LLE is crucial. Dichloromethane is a common solvent for extracting volatile thiols. Ensure the solvent is of high purity to avoid introducing interfering compounds.
Analyte Degradation 3M3MBF is a volatile thiol and can be prone to oxidation and thermal degradation. Minimize sample exposure to air and high temperatures. Consider performing extractions at lower temperatures or under an inert atmosphere (e.g., nitrogen).
Matrix Effects Complex matrices like beer, wine, and coffee can contain components that interfere with the extraction process. This can lead to ion suppression or enhancement in the mass spectrometer. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[8]
Issue 2: Poor Reproducibility of Results
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample Preparation Ensure that all sample preparation steps, including sample volume, addition of salts (for SPME), and extraction times, are performed consistently for all samples and standards.
SPME Fiber Variability SPME fibers can degrade over time. Condition the fiber according to the manufacturer's instructions before each batch of analyses. If reproducibility issues persist, try a new fiber.
Incomplete Phase Separation in LLE Ensure complete separation of the aqueous and organic phases during LLE. Centrifugation can aid in breaking up emulsions and achieving a clean separation.
Instrumental Variability Check the performance of your GC-MS system. Ensure the injection port, column, and detector are clean and functioning correctly. Regular maintenance and calibration are essential.
Issue 3: Presence of Interfering Peaks in the Chromatogram
Potential Cause Troubleshooting Steps & Solutions
Contaminated Solvents or Reagents Use high-purity solvents and reagents. Run a blank extraction (using only the solvents and reagents) to check for contamination.
Carryover from Previous Injections Implement a thorough cleaning procedure for the GC injection port and column between analyses. Injecting a solvent blank after a high-concentration sample can help identify and mitigate carryover.
Matrix Interferences The sample matrix itself can contain compounds that co-elute with 3M3MBF. Optimize the GC temperature program to improve the separation of the analyte from interfering peaks. Using high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can also enhance selectivity.

Quantitative Data Summary

While specific recovery data for 3M3MBF is often embedded in broader studies of volatile compounds, the following table summarizes the expected performance of different extraction techniques for volatile thiols in beverage matrices. Actual recoveries for 3M3MBF may vary and should be determined experimentally.

Extraction Technique Matrix Typical Recovery Range for Volatile Thiols Key Considerations
HS-SPME Beer, Wine50-90%Highly dependent on fiber chemistry, extraction time, and temperature. Good for automation and high-throughput analysis.
LLE Beer, Wine, Coffee60-95%Solvent selection is critical. Can be labor-intensive and may require a concentration step.
SPE Wine, Coffee70-100%Sorbent selection is key. Can provide cleaner extracts than LLE and is amenable to automation.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 3M3MBF in Beer

This protocol provides a general guideline for the extraction of 3M3MBF from beer using HS-SPME followed by GC-MS analysis. Optimization for your specific instrument and sample is recommended.

Materials:

  • 20 mL headspace vials with PTFE-faced silicone septa

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • Heater-stirrer or water bath with magnetic stirrer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Transfer 10 mL of degassed beer into a 20 mL headspace vial.

  • Salt Addition: Add 2.5 g of sodium chloride (NaCl) to the vial. The salt increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace.

  • Internal Standard Spiking: Spike the sample with a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3M3MBF).

  • Equilibration: Seal the vial and place it in a water bath or on a heater-stirrer at 40°C for 15 minutes with constant stirring to allow for equilibration of the volatiles between the liquid and headspace phases.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued stirring.

  • Desorption and Analysis: Immediately after extraction, withdraw the fiber and insert it into the hot injection port of the GC-MS for thermal desorption (e.g., 250°C for 5 minutes). Start the GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for 3M3MBF in Wine

This protocol describes a standard LLE procedure for the extraction of 3M3MBF from wine.

Materials:

  • 50 mL centrifuge tubes

  • Dichloromethane (DCM), high purity

  • Anhydrous sodium sulfate

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Place 20 mL of wine into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard.

  • Extraction: Add 10 mL of dichloromethane to the tube.

  • Mixing: Seal the tube and vortex or shake vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the lower organic layer (DCM) to a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with another 10 mL of DCM and combine the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for 3M3MBF in Coffee

This protocol provides a general method for the extraction of 3M3MBF from a coffee matrix using SPE. The choice of sorbent may need to be optimized.

Materials:

  • SPE cartridges (e.g., C18 or a polymeric sorbent)

  • SPE manifold

  • Methanol, high purity

  • Dichloromethane (DCM), high purity

  • Deionized water

Procedure:

  • Sample Preparation: Brew coffee and allow it to cool to room temperature. Filter the coffee to remove any suspended solids.

  • Internal Standard Spiking: Spike 50 mL of the filtered coffee with a known amount of a suitable internal standard.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 50 mL coffee sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge by applying vacuum for 10-15 minutes.

  • Elution: Elute the retained analytes with 5 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is ready for GC-MS analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Complex Matrix (Beer, Wine, Coffee) Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (LLE) Spike->LLE SPE Solid-Phase Extraction (SPE) Spike->SPE SPME Solid-Phase Microextraction (SPME) Spike->SPME Concentrate Concentration LLE->Concentrate SPE->Concentrate Analysis GC-MS Analysis SPME->Analysis Direct Desorption Concentrate->Analysis

Caption: General experimental workflow for the extraction and analysis of 3M3MBF.

Troubleshooting_Logic Start Low/No Analyte Recovery Check_Method Is the extraction method appropriate? Start->Check_Method Check_Params Are extraction parameters optimized? Check_Method->Check_Params Yes Solution_Method Consider alternative extraction technique (LLE, SPE, SPME) Check_Method->Solution_Method No Check_Degradation Is analyte degradation occurring? Check_Params->Check_Degradation Yes Solution_Params Optimize parameters (e.g., SPME fiber, time, temp) Check_Params->Solution_Params No Check_Matrix Are matrix effects suspected? Check_Degradation->Check_Matrix No Solution_Degradation Minimize heat/oxygen exposure Check_Degradation->Solution_Degradation Yes Solution_Matrix Use Stable Isotope Dilution Assay (SIDA) Check_Matrix->Solution_Matrix Yes End Improved Recovery Check_Matrix->End No Solution_Method->End Solution_Params->End Solution_Degradation->End Solution_Matrix->End

Caption: Decision logic for troubleshooting low recovery of 3M3MBF.

References

Technical Support Center: Purification of Synthetic 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of synthetic 3-Mercapto-3-methylbutyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted starting materials: Such as 3-mercapto-3-methyl-1-butanol and formic acid or its derivatives.

  • Solvents: Residual solvents from the reaction or work-up, such as tetrahydrofuran (THF), diethyl ether, or ethanol. Commercial analytical standards have been noted to contain up to 2.0% THF.[1][2]

  • Side-products:

    • Disulfides: Formed by the oxidation of the thiol group.

    • Dehydration products: Such as ethyl [2H6]-3,3-dimethylacrylate, which has been observed as an impurity in the synthesis of a deuterated analog.[3]

    • Byproducts from esterification: Depending on the method, side products from the esterification reaction can occur.[4]

Q2: What are the recommended storage conditions for this compound to maintain its purity?

A2: To minimize degradation, it is recommended to store this compound at 2-8°C.[1][2] Due to the presence of a thiol group, it is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation to the corresponding disulfide.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: The most common and suitable techniques for purity assessment are:

  • Gas Chromatography (GC): Often used for purity assessment of analytical standards, with typical purities of ≥97.5%.[1][2]

  • High-Performance Liquid Chromatography (HPLC): Also a suitable technique for purity determination.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural confirmation and to identify impurities.

  • Mass Spectrometry (MS): Useful for confirming the molecular weight and identifying unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Work-up
Symptom Possible Cause Suggested Solution
Presence of a significant amount of starting alcohol (3-mercapto-3-methyl-1-butanol) in the crude product.Incomplete esterification reaction.Drive the esterification equilibrium towards the product by using an excess of the formylating agent or by removing water as it is formed (e.g., using a Dean-Stark apparatus).
The purified product has a strong, unpleasant odor that is different from the characteristic "catty, roasty" smell.Presence of volatile sulfur-containing impurities, such as hydrogen sulfide or other low molecular weight thiols.Gently bubble an inert gas (e.g., nitrogen) through the crude product to remove highly volatile impurities before further purification. Perform an aqueous wash with a dilute, non-oxidizing base to remove acidic impurities.
The product appears discolored (yellow or brown).Oxidation of the thiol to a disulfide or other degradation products.Minimize exposure to air and heat during the synthesis and purification. Use degassed solvents and perform reactions and purifications under an inert atmosphere.
Problem 2: Difficulty in Removing a Specific Impurity
Symptom Possible Cause Suggested Solution
An impurity with a similar boiling point to the product is present, making distillation ineffective.The impurity may be a structural isomer or a compound with similar volatility.Employ flash column chromatography. Due to the polarity of the ester and thiol groups, a normal-phase silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) should provide good separation.
A non-polar impurity is co-eluting with the product during normal-phase chromatography.The chosen solvent system is not providing adequate resolution.Try a different solvent system. For example, if using hexane/ethyl acetate, try switching to a system with a different selectivity, such as dichloromethane/methanol. Alternatively, consider reverse-phase chromatography.
The product is degrading on the silica gel column.The silica gel may be too acidic, causing the ester to hydrolyze or the thiol to degrade.Deactivate the silica gel by treating it with a small amount of a non-nucleophilic base, such as triethylamine, added to the eluent.

Experimental Protocols

Extractive Work-up for Removal of Water-Soluble Impurities

This protocol is designed to remove unreacted acids, bases, and other water-soluble byproducts from the crude reaction mixture.

Methodology:

  • Dilute the crude reaction mixture with a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (to remove acidic impurities).

    • Water.

    • A saturated aqueous solution of sodium chloride (brine) to aid in the separation of the aqueous and organic layers.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Filter to remove the drying agent.

  • Concentrate the organic solvent under reduced pressure to obtain the crude product.

Purification by Flash Column Chromatography

This method is effective for separating the target compound from impurities with different polarities.

Methodology:

  • Select an appropriate solvent system: Use thin-layer chromatography (TLC) to determine a solvent system that provides good separation between the desired product and impurities. A common starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Pack the column: Prepare a flash chromatography column with silica gel, wet with the chosen non-polar solvent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and load it onto the column.

  • Elute the column: Begin elution with the determined solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification by Distillation under Reduced Pressure

Distillation is suitable for purifying the product from non-volatile impurities or those with significantly different boiling points. An intermediate in the synthesis of a deuterated analog was purified by distillation under reduced pressure.[3]

Methodology:

  • Set up a distillation apparatus for vacuum distillation.

  • Place the crude product in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.

Data Summary

Purification Technique Typical Purity Achieved Advantages Disadvantages
Extractive Work-up CrudeRemoves bulk water-soluble impurities.Not a final purification step.
Flash Column Chromatography >95%Highly effective for separating compounds with different polarities.Can be time-consuming and requires significant solvent usage. Potential for product degradation on acidic silica gel.
Distillation under Reduced Pressure >98%Effective for removing non-volatile impurities. Scalable.Not effective for separating impurities with similar boiling points. The compound may be thermally sensitive.

Visualizations

experimental_workflow cluster_purification Purification Options crude_product Crude Synthetic Product extractive_workup Extractive Work-up crude_product->extractive_workup flash_chromatography Flash Column Chromatography extractive_workup->flash_chromatography distillation Vacuum Distillation extractive_workup->distillation purified_product Purified this compound analysis Purity Analysis (GC, HPLC, NMR) purified_product->analysis flash_chromatography->purified_product distillation->purified_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Encountered low_purity Low Purity After Work-up start->low_purity separation_difficulty Difficulty Separating Impurity start->separation_difficulty incomplete_reaction Incomplete Reaction? low_purity->incomplete_reaction volatile_impurities Volatile Impurities? low_purity->volatile_impurities oxidation Oxidation? low_purity->oxidation similar_bp Similar Boiling Point? separation_difficulty->similar_bp column_degradation Degradation on Column? separation_difficulty->column_degradation Optimize Reaction Conditions Optimize Reaction Conditions incomplete_reaction->Optimize Reaction Conditions Inert Gas Purge Inert Gas Purge volatile_impurities->Inert Gas Purge Use Inert Atmosphere Use Inert Atmosphere oxidation->Use Inert Atmosphere Use Flash Chromatography Use Flash Chromatography similar_bp->Use Flash Chromatography Deactivate Silica Gel Deactivate Silica Gel column_degradation->Deactivate Silica Gel

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Quantification of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 3-Mercapto-3-methylbutyl formate. Our aim is to help you minimize interferences and achieve accurate and reproducible results in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the quantification of this compound, particularly when using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

A1: Peak tailing for active sulfur compounds like thiols is a common issue. It is often caused by active sites in the GC system. Here’s a systematic approach to troubleshoot this problem:

  • Inlet Contamination: The inlet liner is a primary site for the accumulation of non-volatile matrix components, which can create active sites.

    • Solution: Replace the inlet liner with a new, deactivated liner. Consider using a liner with glass wool to trap non-volatile residues.

  • Column Activity: The first few meters of the analytical column can become contaminated or lose its deactivation over time, leading to interactions with the analyte.

    • Solution: Condition the column according to the manufacturer's instructions. If tailing persists, trim 15-30 cm from the front of the column. If the problem is still not resolved, the column may need to be replaced.

  • Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume and lead to peak distortion.

    • Solution: Ensure the column is cut with a ceramic wafer to get a clean, square cut. Install the column at the correct depth in the inlet and detector as specified by the instrument manufacturer.

  • Chemical Interactions: this compound is a reactive thiol that can interact with metal surfaces in the flow path.

    • Solution: Use an inert flow path, including deactivated liners, gold-plated seals, and inert-coated columns, to minimize interactions.

Problem: Low or No Analyte Signal

Q2: I am not detecting a signal for this compound, or the signal is much lower than expected. What should I check?

A2: A weak or absent signal can be due to several factors, from sample preparation to instrument settings. Follow these troubleshooting steps:

  • Analyte Degradation: Thiols are susceptible to oxidation.

    • Solution: Prepare samples fresh and analyze them promptly. Consider adding an antioxidant like EDTA to your sample or standards.

  • Sample Preparation Inefficiency: The extraction method may not be suitable for this volatile thiol.

    • Solution: Optimize your extraction parameters. For complex matrices like coffee, Headspace Solid-Phase Microextraction (HS-SPME) is often effective. Ensure the fiber type, extraction time, and temperature are appropriate.

  • Injector Issues: The analyte may not be transferring efficiently from the inlet to the column.

    • Solution: Check for a blocked syringe or a leak in the injector. Verify that the injector temperature is suitable to volatilize the analyte without causing degradation.

  • Mass Spectrometer Settings: The MS may not be set up optimally to detect the target ion.

    • Solution: Confirm that you are monitoring the correct ions for this compound in Selected Ion Monitoring (SIM) mode. Check the MS tune report to ensure the instrument is performing correctly.

Problem: High Background Noise or Interfering Peaks

Q3: My chromatogram has a high baseline or shows many interfering peaks around the retention time of my analyte. How can I reduce these interferences?

A3: Matrix complexity is a major challenge in quantifying trace-level compounds. Here are strategies to minimize interferences:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the analyte signal. This is a significant issue in complex samples like coffee.

    • Solution: The most effective way to combat matrix effects is through Stable Isotope Dilution Assay (SIDA) . By adding a known amount of a stable isotope-labeled internal standard (e.g., [²H₆]-3-Mercapto-3-methylbutyl formate) to your sample at the beginning of the workflow, you can accurately correct for losses during sample preparation and ionization suppression or enhancement in the MS source.

  • Sample Cleanup: Insufficient sample cleanup can introduce a host of interfering compounds.

    • Solution: While HS-SPME provides good selectivity, for liquid injections, a more rigorous cleanup may be necessary. Consider using Solid Phase Extraction (SPE) with a sorbent that retains your analyte while allowing interferences to be washed away.

  • Derivatization: Derivatizing the thiol group can improve chromatographic performance and move the analyte to a region of the chromatogram with less interference.

    • Solution: Derivatization with an agent like Pentafluorobenzyl Bromide (PFBBr) can increase the volatility and detectability of the analyte, shifting its retention time away from matrix interferences.[1]

  • GC-MS Parameters: The chromatographic separation may not be optimal.

    • Solution: Adjust the GC oven temperature program to improve the resolution between your analyte and interfering peaks. Using a high-resolution mass spectrometer can also help to distinguish the analyte from isobaric interferences.

Frequently Asked Questions (FAQs)

Q4: What is the best analytical technique for quantifying this compound?

A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most common and effective technique. For highly accurate and precise quantification, especially in complex matrices, the use of a Stable Isotope Dilution Assay (SIDA) is highly recommended.

Q5: Why is a Stable Isotope Dilution Assay (SIDA) important for this analysis?

A5: SIDA is considered the gold standard for quantification because it employs a stable isotope-labeled version of the analyte as an internal standard. This internal standard has nearly identical chemical and physical properties to the native analyte, meaning it behaves similarly during sample preparation, injection, and ionization. This allows for the correction of matrix effects and variations in recovery, leading to highly accurate results.

Q6: Are there any special handling precautions for this compound and its standards?

A6: Yes. As a thiol, this compound can be prone to oxidation. It is advisable to store standards in a cool, dark place and to minimize their exposure to air. When preparing samples, work quickly and consider using amber vials to protect from light.

Q7: What are some common matrix interferences when analyzing coffee samples?

A7: Coffee is a very complex matrix containing hundreds of volatile compounds. Common interferences in the headspace of coffee include pyrazines, furans, aldehydes, and ketones, which are formed during roasting. These can co-elute with the target analyte and cause ion suppression or enhancement in the mass spectrometer.

Experimental Protocols

Protocol 1: Quantification of this compound in Coffee using HS-SPME-GC-MS with SIDA

This protocol provides a general framework. Optimization of specific parameters for your instrument and sample type is recommended.

1. Materials and Reagents:

  • This compound analytical standard

  • [²H₆]-3-Mercapto-3-methylbutyl formate (internal standard)

  • Methanol (HPLC grade)

  • Deionized water

  • Sodium chloride

  • 20 mL headspace vials with magnetic screw caps and septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

2. Sample and Standard Preparation:

  • Stock Solutions: Prepare stock solutions of the native analyte and the internal standard in methanol.

  • Working Standards: Prepare a series of calibration standards by spiking known amounts of the native analyte stock solution into a matrix blank (e.g., water or a coffee matrix free of the analyte). Add a constant, known amount of the internal standard stock solution to each calibration standard and sample.

  • Sample Preparation:

    • Weigh 2 g of ground coffee into a 20 mL headspace vial.

    • Add 5 mL of deionized water and 1 g of sodium chloride (to increase the volatility of the analyte).

    • Spike the sample with a known amount of the [²H₆]-3-Mercapto-3-methylbutyl formate internal standard.

    • Immediately seal the vial.

3. HS-SPME Procedure:

  • Place the vial in the autosampler tray.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose the SPME fiber to the headspace for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC inlet for desorption.

4. GC-MS Parameters:

  • Inlet: Splitless mode, 250°C, desorption time 5 minutes.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min (hold 5 min).

  • MS Transfer Line: 250°C.

  • Ion Source: 230°C.

  • MS Quadrupole: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the following ions (example, to be confirmed with your standards):

      • This compound: m/z 69, 88, 148

      • [²H₆]-3-Mercapto-3-methylbutyl formate: m/z 75, 94, 154

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.

  • Determine the concentration of this compound in the samples using the calibration curve.

Data Presentation

Table 1: Example GC-MS SIM Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound8869148
[²H₆]-3-Mercapto-3-methylbutyl formate9475154

Table 2: Representative Recovery Data for Volatile Thiols in Food Matrices

Extraction MethodAnalyteMatrixAverage Recovery (%)Reference
HS-SPME2-furfurylthiolCoffee86.6 - 106.2[2]
Derivatization with ebselen, LLEVolatile ThiolsOlive Oil20 - 79[3]
Derivatization with ebselen, SPEVolatile ThiolsCoffee~40[4]

Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Poor Peak Shape) check_inlet Check Inlet System: - Replace liner - Check for leaks - Replace septum start->check_inlet check_column Check GC Column: - Condition column - Trim column inlet - Check installation check_inlet->check_column Issue persists resolved Problem Resolved check_inlet->resolved Issue resolved check_sample_prep Review Sample Preparation: - Use fresh samples - Consider derivatization - Implement SIDA check_column->check_sample_prep Issue persists check_column->resolved Issue resolved check_ms Verify MS Settings: - Check tune report - Confirm SIM ions - Check source temperature check_sample_prep->check_ms Issue persists check_sample_prep->resolved Issue resolved check_ms->resolved Issue resolved

Caption: Troubleshooting workflow for GC-MS analysis.

Analytical_Workflow sample Sample Collection (e.g., Coffee Beans) prep Sample Preparation: - Grinding - Weighing into vial - Addition of water & NaCl sample->prep spike Spiking with [²H₆]-Internal Standard prep->spike hs_spme Headspace SPME: - Equilibration - Extraction spike->hs_spme gcms GC-MS Analysis: - Desorption - Separation - Detection (SIM) hs_spme->gcms data Data Analysis: - Peak integration - Calibration curve - Quantification gcms->data result Final Concentration data->result

Caption: SIDA-HS-SPME-GC-MS analytical workflow.

References

pH effects on the stability of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the pH effects on the stability of 3-Mercapto-3-methylbutyl formate. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed in an aqueous solution.

Possible Cause: The pH of the solution is not optimal for the stability of the compound. This compound is known to be susceptible to hydrolysis, and its stability is highly dependent on the pH of the medium.

Solution:

  • Verify the pH of your solution: Use a calibrated pH meter to accurately measure the pH of your experimental solution.

  • Adjust the pH to the optimal range: The maximum thermal stability for this compound in aqueous solutions has been observed at a pH of 4.0.[1] For applications where heating is involved, maintaining the pH at or near 4.0 is critical to minimize degradation.

  • Consider the buffer system: If using a buffer, ensure it does not catalyze the degradation of the ester. Phosphate buffers are commonly used for pH stability studies.

  • Storage Conditions: For short-term storage of solutions, it is recommended to keep them at 2-8°C and buffered at pH 4.0.

Issue: Inconsistent results in stability studies across different experiments.

Possible Cause: Variability in experimental conditions, such as temperature, buffer concentration, or analytical methodology, can lead to inconsistent results.

Solution:

  • Standardize Protocols: Ensure that all experimental parameters, including temperature, pH, buffer composition, and concentration of this compound, are consistent across all experiments.

  • Use a Validated Analytical Method: Employ a validated and stability-indicating analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify the concentration of this compound and its degradation products.

  • Control Temperature: Perform all stability studies in a temperature-controlled environment, as temperature can significantly influence the rate of hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound?

A1: The optimal pH for the thermal stability of this compound in aqueous solutions is 4.0.[1] Stability decreases at both higher and lower pH values.

Q2: Why is this compound unstable at certain pH values?

A2: The instability of this compound is primarily due to the hydrolysis of its formate ester group. This hydrolysis can be catalyzed by both acid and base. The structure of the formate ester itself contributes to its low thermal stability and pH dependence.[1]

Q3: What are the likely degradation products of this compound?

A3: Under both acidic and alkaline conditions, the primary degradation pathway is the hydrolysis of the ester bond. This results in the formation of 3-mercapto-3-methylbutan-1-ol and formic acid.

Q4: How can I monitor the degradation of this compound?

A4: The degradation can be monitored by measuring the decrease in the concentration of this compound over time using a suitable analytical technique. Gas Chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for the analysis of this volatile compound.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Time (hours)Residual this compound (%)
3.060285
4.060295
5.060270
6.060250
7.060230

Note: The data presented in this table are representative values based on published findings that indicate maximal stability at pH 4.0 and are intended for illustrative purposes.[1]

Experimental Protocols

Protocol: pH Stability Study of this compound

1. Materials and Reagents:

  • This compound (analytical standard)
  • Buffer solutions (pH 3, 4, 5, 6, and 7), e.g., citrate-phosphate buffer
  • Deionized water
  • Internal standard (e.g., a stable ester not present in the sample)
  • Solvent for extraction (e.g., dichloromethane)
  • GC-MS system

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
  • Prepare a series of buffer solutions at the desired pH values.
  • Spike a known concentration of the this compound stock solution into each buffer solution to a final concentration suitable for GC-MS analysis.

3. Incubation:

  • Aliquot the prepared solutions into sealed vials.
  • Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 60°C).
  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

4. Sample Analysis:

  • At each time point, quench the reaction by cooling the sample vial on ice.
  • Add a known amount of internal standard to the sample.
  • Extract the this compound from the aqueous buffer using an appropriate organic solvent (e.g., dichloromethane).
  • Analyze the organic extract by GC-MS to determine the concentration of the remaining this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH value.
  • Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution spike Spike Stock into Buffers prep_stock->spike prep_buffers Prepare Buffer Solutions (pH 3-7) prep_buffers->spike incubate Incubate at Controlled Temperature spike->incubate sample Sample at Time Intervals incubate->sample extract Extract with Solvent & IS sample->extract analyze GC-MS Analysis extract->analyze calculate Calculate % Remaining analyze->calculate plot Plot Degradation Kinetics calculate->plot

Caption: Experimental workflow for pH stability testing.

degradation_pathway cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 4) parent This compound acid_product1 3-Mercapto-3-methylbutan-1-ol parent->acid_product1 H⁺/H₂O acid_product2 Formic Acid parent->acid_product2 H⁺/H₂O base_product1 3-Mercapto-3-methylbutan-1-ol parent->base_product1 OH⁻/H₂O base_product2 Formate parent->base_product2 OH⁻/H₂O

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: High-Resolution Mass Spectrometry for 3-Mercapto-3-methylbutyl Formate Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing high-resolution mass spectrometry (HRMS) to resolve isomers of 3-Mercapto-3-methylbutyl formate.

Frequently Asked Questions (FAQs)

Q1: What are the potential structural isomers of this compound that I might encounter?

A1: Structural isomers of this compound (C₆H₁₂O₂S) can arise from the rearrangement of the formate and thiol functional groups, as well as changes in the carbon skeleton. Some plausible isomers include:

  • Positional Isomers:

    • 1-Mercapto-3-methylbutyl formate

    • 2-Mercapto-3-methylbutyl formate

    • 4-Mercapto-3-methylbutyl formate

  • Functional Group Isomers:

    • 3-(Methylthio)butyl formate

    • (Formyloxy)methyl propyl sulfide

    • Thiiran-2-ylmethyl propanoate

Q2: Why is high-resolution mass spectrometry alone often insufficient to distinguish between these isomers?

A2: High-resolution mass spectrometry provides a very accurate mass measurement, which helps in determining the elemental composition of a molecule. However, isomers have the exact same molecular formula and therefore the same exact mass. Consequently, HRMS alone cannot differentiate between them. To resolve isomers, it is crucial to couple HRMS with a separation technique like liquid chromatography (LC) or to use tandem mass spectrometry (MS/MS) to generate unique fragment ions for each isomer.[1]

Q3: What ionization technique is most suitable for analyzing this compound and its isomers?

A3: Electrospray ionization (ESI) is a commonly used and effective ionization technique for the analysis of volatile thiols after derivatization.[1] ESI is a soft ionization method that minimizes in-source fragmentation, which is crucial for preserving the molecular ion for subsequent tandem mass spectrometry analysis.

Q4: Is derivatization of the thiol group necessary for the analysis?

A4: While not strictly mandatory, derivatization of the thiol group is highly recommended for several reasons:

  • Improved Stability: Thiols are prone to oxidation, and derivatization can protect the thiol group, leading to more reproducible results.

  • Enhanced Chromatographic Separation: Derivatization can alter the polarity of the molecule, which can improve peak shape and resolution in liquid chromatography.

  • Increased Ionization Efficiency: Certain derivatizing agents can improve the ionization efficiency of the molecule, leading to better sensitivity. Common derivatizing agents for thiols include N-ethylmaleimide (NEM), 4,4'-dithiodipyridine (DTDP), and ebselen.[2][3]

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Signal Intensity 1. Low sample concentration. 2. Inefficient ionization. 3. Ion suppression from matrix components. 4. Suboptimal derivatization.1. Concentrate the sample or inject a larger volume. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 3. Improve sample cleanup, use a divert valve to direct matrix components to waste, or dilute the sample. 4. Optimize derivatization reaction conditions (e.g., reagent concentration, reaction time, pH).
Co-elution of Isomers 1. Inadequate chromatographic separation. 2. Unsuitable column chemistry.1. Optimize the LC gradient profile (e.g., slower gradient, isocratic holds). 2. Experiment with different stationary phases (e.g., C18, phenyl-hexyl, pentafluorophenyl). Consider a longer column or smaller particle size for higher efficiency.
Identical MS/MS Spectra for Isomers 1. Insufficient fragmentation energy. 2. Isomers produce common fragment ions.1. Optimize collision energy (CID or HCD) to induce more extensive fragmentation. 2. Employ alternative fragmentation techniques like Ultraviolet Photodissociation (UVPD) if available, as it can provide unique fragmentation pathways.[1]
Mass Inaccuracy 1. Instrument out of calibration. 2. Fluctuations in laboratory temperature.1. Perform a fresh mass calibration using a certified calibration solution. 2. Ensure the mass spectrometer is in a temperature-controlled environment.
Peak Tailing or Broadening 1. Secondary interactions with the analytical column. 2. Dead volume in the LC system. 3. Sample overload.1. Add a small amount of a competing agent to the mobile phase (e.g., trifluoroacetic acid for reversed-phase). 2. Check all fittings and connections for proper installation. 3. Dilute the sample.

Experimental Protocol: LC-HRMS/MS for this compound Isomer Resolution

This protocol provides a general framework. Optimization of specific parameters will be required for your instrument and specific isomers of interest.

1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare individual stock solutions of this compound and its potential isomers in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization with 4,4'-dithiodipyridine (DTDP):

    • To 100 µL of the standard solution, add 100 µL of a 10 mM solution of DTDP in acetonitrile.

    • Add 50 µL of a 1% formic acid solution in water.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Dilute the derivatized sample with the initial mobile phase to the desired concentration for LC-HRMS analysis.

2. Liquid Chromatography Conditions

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. High-Resolution Mass Spectrometry Conditions

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Full Scan m/z Range 100 - 500
Resolution > 60,000 FWHM
MS/MS Fragmentation Data-Dependent Acquisition (DDA) of the top 3 most intense ions
Collision Energy Stepped (e.g., 10, 20, 40 eV)

Quantitative Data Summary

The following table illustrates a hypothetical comparison of different HRMS approaches for resolving two isomers of this compound. Actual results will vary based on the specific isomers and instrumentation.

Method Chromatographic Resolution (Rs) Unique Fragment Ions Identified Limit of Quantification (LOQ) (ng/mL)
LC-HRMS (Full Scan) 1.205.0
LC-HRMS/MS (CID) 1.2Isomer 1: 2, Isomer 2: 11.0
LC-HRMS/MS (HCD) 1.2Isomer 1: 3, Isomer 2: 30.5
LC-Ion Mobility-HRMS > 2.0Not Applicable (Separated by drift time)0.8

Experimental Workflow

experimental_workflow Experimental Workflow for Isomer Resolution cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Standard/Sample B Derivatization (e.g., with DTDP) A->B C LC Separation (Reversed-Phase) B->C D HRMS Detection (Full Scan) C->D Elution E HRMS/MS Fragmentation (CID/HCD) D->E Data-Dependent Acquisition F Chromatographic Peak Integration D->F G Fragment Ion Analysis E->G H Isomer Identification & Quantification F->H G->H

Caption: Workflow for resolving this compound isomers.

References

Enhancing sensitivity of 3-Mercapto-3-methylbutyl formate detection in food samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Mercapto-3-methylbutyl formate (3M3MBF) detection in food samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of 3M3MBF, providing systematic approaches to identify and resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram for 3M3MBF shows significant peak tailing. What are the potential causes and how can I resolve this?

A: Peak tailing for sulfur compounds like 3M3MBF is a common issue, often caused by interactions with active sites within the GC system. Here’s a systematic approach to troubleshooting:

  • Inlet Maintenance: The GC inlet is the most frequent source of peak tailing for active compounds.[1]

    • Action: Perform routine inlet maintenance, which includes replacing the septum, inlet liner, and O-ring. A contaminated liner can strongly adsorb sulfur compounds, and a worn septum can create active sites.[1]

  • Column Issues: The column itself can be a major contributor to peak tailing.

    • Action:

      • Ensure you are using a column designed for inertness or a thick-film non-polar column, which is suitable for sulfur compounds.[1]

      • If contamination is suspected at the head of the column, trim 15-20 cm from the inlet end.[1]

      • Verify that the column is installed correctly in both the inlet and detector to avoid dead volume. Improper installation is a common cause of peak tailing.[2][3]

  • Method Parameters: Sub-optimal GC method parameters can worsen peak tailing.

    • Action:

      • Inlet Temperature: Ensure the temperature is high enough for efficient vaporization (a typical starting point is 250°C) but not so high as to cause thermal degradation.[1]

      • Oven Temperature Program: A slow initial temperature ramp can help focus the analytes at the head of the column, leading to sharper peaks.[1]

  • Chemical Interactions: The inherent reactivity of the thiol group in 3M3MBF can lead to interactions with the analytical hardware.

    • Action: Consider derivatization of the thiol group to a less polar and more stable form prior to GC analysis. This can significantly improve peak shape and sensitivity.

Issue 2: Low or No Signal (Poor Sensitivity)

Q: I am not detecting 3M3MBF in my samples, or the signal is too low for accurate quantification. How can I enhance the sensitivity?

A: The low concentration of 3M3MBF in many food matrices necessitates methods to improve detection limits. Consider the following strategies:

  • Optimize Sample Preparation (HS-SPME): Headspace Solid-Phase Microextraction (HS-SPME) is a critical step for concentrating volatile compounds like 3M3MBF.

    • Action:

      • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for a broad range of volatile and semi-volatile metabolites.[4][5]

      • Extraction Temperature and Time: These are critical parameters that affect the equilibrium of volatiles between the sample, headspace, and the SPME fiber.[4] An extraction temperature of around 60-70°C and an extraction time of 20-60 minutes are often good starting points for optimization.[4][6][7]

      • Salt Addition: The addition of salt (e.g., NaCl or Na₂SO₄) to the sample can increase the ionic strength and promote the partitioning of volatile compounds into the headspace.[5][6]

  • Enhance Detection with GC-MS in SIM Mode:

    • Action: Instead of full scan mode, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only a few characteristic ions for 3M3MBF, which can increase sensitivity by tens to hundreds of times compared to a full scan.[8][9]

  • Derivatization:

    • Action: Derivatize the thiol group of 3M3MBF. This can improve its volatility and thermal stability, leading to better chromatographic performance and a stronger signal.[6] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for thiols.

  • Stable Isotope Dilution Assay (SIDA):

    • Action: For the most accurate quantification, especially at very low concentrations, use a stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate.[10] This method corrects for analyte losses during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective technique for extracting 3M3MBF from food samples?

A1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the analysis of volatile compounds like 3M3MBF in food.[11][12][13] This technique is solvent-free, sensitive, and can be automated.[14]

Q2: How can I mitigate matrix effects when analyzing complex food samples for 3M3MBF?

A2: Matrix effects, which can cause signal enhancement or suppression, are a significant challenge in food analysis.[10][15][16][17]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your sample. This helps to compensate for the effects of co-eluting matrix components.[16]

  • Stable Isotope Dilution Assay (SIDA): This is the most robust method for overcoming matrix effects. The isotopically labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[10]

  • Sample Cleanup: While HS-SPME minimizes the introduction of non-volatile matrix components, additional cleanup steps may be necessary for particularly complex matrices.

Q3: What are the typical concentrations of 3M3MBF found in food?

A3: this compound is a potent aroma compound found at very low concentrations. It is a key flavor component in roasted coffee, where its concentration can vary depending on the degree of roasting.[4][16][18]

Quantitative Data Summary

The following table summarizes reported concentrations and detection limits for 3M3MBF and related volatile sulfur compounds in coffee.

CompoundMatrixConcentrationMethodReference
This compoundRoasted CoffeeCharacter impact compoundGC/O, SIDA[10][19]
3-Mercapto-3-methylbutyl acetateRoasted Coffee BrewIncreases with roasting degreeAEDA, GC-MS[4][16][18]
3-Methyl-2-butene-1-thiol (MBT)Roasted & Ground Coffee31.8 µg/kgSPME-GCxGC-TOF-MS[15]
3-Methyl-2-butene-1-thiol (MBT)Coffee Brew0.12 µg/kgSPME-GCxGC-TOF-MS[15]

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of 3M3MBF in Coffee

This protocol provides a general framework for the analysis of 3M3MBF in ground coffee samples. Optimization of specific parameters may be required for different sample matrices or instrumentation.

1. Sample Preparation:

  • Weigh approximately 0.5 g of ground coffee into a 20 mL headspace vial.[12]

  • Add 0.5 mL of ultrapure water.[14]

  • If using a stable isotope dilution assay, add a known amount of [²H₆]-3-Mercapto-3-methylbutyl formate internal standard.[10]

  • Add a salt, such as NaCl (e.g., 20% w/v), to enhance the release of volatiles.

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Parameters:

  • SPME Fiber: DVB/CAR/PDMS, 50/30 µm.[4][5]

  • Equilibration Temperature: 50°C.[12]

  • Equilibration Time: 10 minutes with agitation (e.g., 500 rpm).[12]

  • Extraction Temperature: 50°C.[12]

  • Extraction Time: 10 minutes.[12]

3. GC-MS Parameters:

  • GC System: Agilent 7890B or similar.[13]

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is a suitable starting point.[13]

  • Inlet: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C for 2 minutes.

    • Ramp 1: Increase to 200°C at 3°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min and hold for 5 minutes.[12]

  • MS System: Agilent 5977B or similar.[9]

  • Ion Source Temperature: 230°C.[12]

  • Quadrupole Temperature: 150°C.[12]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for 3M3MBF and its internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Food Sample (e.g., Coffee) add_is Add Internal Standard ([²H₆]-3M3MBF) sample->add_is add_salt Add Salt (e.g., NaCl) add_is->add_salt vial Seal in Headspace Vial add_salt->vial hs_spme HS-SPME (DVB/CAR/PDMS fiber) vial->hs_spme gc_ms GC-MS Analysis (SIM Mode) hs_spme->gc_ms data_proc Data Processing & Quantification gc_ms->data_proc

Caption: Workflow for the analysis of 3M3MBF in food samples.

Troubleshooting Logic for Peak Tailing

troubleshooting_peak_tailing start Peak Tailing Observed check_inlet Perform Inlet Maintenance (Replace Septum, Liner, O-ring) start->check_inlet problem_resolved Problem Resolved check_inlet->problem_resolved Yes check_column Check GC Column check_inlet->check_column No trim_column Trim 15-20cm from Inlet End check_column->trim_column trim_column->problem_resolved Yes reinstall_column Re-install Column Correctly trim_column->reinstall_column No reinstall_column->problem_resolved Yes check_method Review Method Parameters reinstall_column->check_method No adjust_temp Optimize Inlet & Oven Temperatures check_method->adjust_temp adjust_temp->problem_resolved Yes consider_deriv Consider Derivatization adjust_temp->consider_deriv No

Caption: Decision tree for troubleshooting peak tailing of 3M3MBF.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 3-Mercapto-3-methylbutyl formate, a key volatile sulfur compound found in various food and beverage products, notably coffee.[1][2][3][4] The selection of an appropriate analytical method is critical for accurate quantification, ensuring product quality, and for use in various stages of research and drug development.

This document details the performance of Gas Chromatography-Mass Spectrometry (GC-MS), a principal technique for volatile compounds, and High-Performance Liquid Chromatography (HPLC), a common alternative for thiol-containing analytes. The information is supported by experimental data from published studies and established analytical guidelines.

Data Presentation: A Comparative Overview

The performance of different analytical techniques for the quantification of this compound and related thiol compounds is summarized below. It is important to note that while specific data for this compound is available for GC-MS, the HPLC data is representative of methods validated for a broader class of thiols and serves as a strong reference for methodology.

Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Validation ParameterStable Isotope Dilution Assay (SIDA) for this compound in Coffee[5]General GC-MS for Volatile Sulfur Compounds[6][7][8]
Linearity Range Analyte specific, typically in the µg/kg rangeCompound dependent, typically ng/mL to µg/mL
Correlation Coefficient (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) Low ng/kg rangeng/L to µg/L range
Limit of Quantitation (LOQ) Low ng/kg rangeng/L to µg/L range
Precision (RSD%) < 15%< 20%
Accuracy/Recovery (%) 90-110% (typical for SIDA)[9][10]70-120%[11]

Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Methods for Thiol Analysis

Validation ParameterHPLC with UV Detection (Pre-column Derivatization)[12][13][14]HPLC with Fluorescence Detection (Pre-column Derivatization)[15][16]
Linearity Range Typically in the µmol/L to mmol/L rangeTypically in the nmol/L to µmol/L range
Correlation Coefficient (R²) ≥ 0.99≥ 0.99
Limit of Detection (LOD) pmol rangefmol to pmol range
Limit of Quantitation (LOQ) pmol rangefmol to pmol range
Precision (RSD%) < 15%< 15%
Accuracy/Recovery (%) 85-115%85-115%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related volatile sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) with Stable Isotope Dilution Assay (SIDA)

This method is highly accurate for the quantification of this compound, particularly in complex matrices like coffee.[5]

  • Sample Preparation:

    • A known amount of a stable isotope-labeled internal standard of this compound is added to the sample.

    • The sample is then extracted with an appropriate organic solvent (e.g., dichloromethane).

    • The extract is concentrated and may be subjected to further cleanup steps if necessary.

  • GC-MS Analysis:

    • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[17]

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[18]

    • Carrier Gas: Helium at a constant flow rate.[18]

    • Injection Mode: Splitless injection is often preferred for trace analysis.

    • Temperature Program: An initial oven temperature of around 40°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 250°C.[17]

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor specific ions for both the native analyte and the isotope-labeled internal standard.

  • Quantification: The concentration of this compound is determined by the ratio of the peak area of the native analyte to that of the internal standard, using a calibration curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection (Pre-column Derivatization)

This is a versatile method for the analysis of thiols, including this compound, after derivatization to introduce a UV-absorbing chromophore.[12][13]

  • Sample Preparation and Derivatization:

    • The sample is extracted and, if necessary, subjected to a cleanup procedure.

    • A derivatizing agent, such as Ellman's reagent (DTNB), is added to the sample extract to react with the thiol group of this compound. This reaction forms a colored product that can be detected by a UV-Vis detector.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system equipped with a UV-Diode Array Detector (DAD).[14]

    • Column: A C18 reversed-phase column is commonly used.[12]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) in isocratic or gradient elution mode.[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[12]

    • Detection Wavelength: The detection wavelength is set to the maximum absorbance of the derivatized product.[13]

  • Quantification: The concentration is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from derivatized standards.

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Parameter Evaluation cluster_documentation 4. Documentation Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (GC-MS or HPLC) Define_ATP->Select_Method Prepare_Samples Prepare Samples and Standards Select_Method->Prepare_Samples Acquire_Data Acquire Analytical Data Prepare_Samples->Acquire_Data Specificity Specificity/ Selectivity Acquire_Data->Specificity Linearity Linearity & Range Acquire_Data->Linearity Accuracy Accuracy Acquire_Data->Accuracy Precision Precision (Repeatability & Intermediate) Acquire_Data->Precision LOD_LOQ LOD & LOQ Acquire_Data->LOD_LOQ Robustness Robustness Acquire_Data->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for analytical method validation.

GCMS_vs_HPLC_Comparison Comparison of GC-MS and HPLC for this compound Analysis cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analyte This compound GCMS_Principle Separation based on volatility and boiling point. Detection based on mass-to-charge ratio. Analyte->GCMS_Principle HPLC_Principle Separation based on polarity and interaction with stationary phase. UV or Fluorescence detection. Analyte->HPLC_Principle GCMS_Advantages High selectivity and sensitivity. Excellent for volatile compounds. SIDA provides high accuracy. GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Requires derivatization for non-volatile compounds (not applicable here). High initial instrument cost. GCMS_Advantages->GCMS_Disadvantages HPLC_Advantages Wide applicability to various compounds. Robust and reliable. HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Requires pre-column derivatization for thiols to be detected by UV/Fluorescence. Lower sensitivity for volatile compounds compared to GC-MS. HPLC_Advantages->HPLC_Disadvantages

Caption: Comparison of GC-MS and HPLC methods.

References

A Comparative Analysis of 3-Mercapto-3-methylbutyl Formate and 3-mercapto-3-methylbutyl Acetate for Flavor and Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two closely related sulfur-containing esters, 3-mercapto-3-methylbutyl formate and 3-mercapto-3-methylbutyl acetate. These compounds are recognized for their significant impact on the aroma of various food products, most notably coffee. This document is intended for researchers, scientists, and professionals in the fields of flavor and fragrance chemistry and drug development, offering a comprehensive overview of their physicochemical properties, synthesis, odor profiles, and performance based on available experimental data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 3-mercapto-3-methylbutyl acetate is presented in Table 1. These properties are fundamental to understanding their behavior in different matrices and their application in various products.

PropertyThis compound3-mercapto-3-methylbutyl Acetate
Molecular Formula C₆H₁₂O₂S[1][2][3]C₇H₁₄O₂S[4][5]
Molecular Weight 148.22 g/mol [1][2]162.25 g/mol [4][5]
Appearance Colorless liquid[3]Clear, colorless liquid[5]
Boiling Point 196 °C[1]69 °C @ 6.00 mm Hg[5]
Density 1.019 g/cm³[1]1.003-1.007 g/cm³[5]
Refractive Index 1.462-1.472 @ 20°C[6]1.455-1.456 @ 20°C[5]
Solubility Soluble in organic solvents; low water solubility.[1]Slightly soluble in water.[5]
CAS Number 50746-10-6[1][2][3]50746-09-3[4][5]

Odor Profile and Sensory Performance

Both esters are potent aroma compounds with distinct odor profiles that contribute significantly to the sensory experience of food and beverages.

This compound is characterized by a complex aroma profile. It is described as having a strong, fruity, and passion fruit-like aroma, making it valuable in tropical and citrus formulations.[6] Concurrently, it possesses sulfurous, "catty," and roasty notes, which are particularly important in the aroma of roasted coffee.[7] The odor threshold for this compound in water is reported to be very low, in the range of 2-5 ng/kg.[7]

Performance and Stability: Experimental Data from Coffee Studies

A key area of application and study for both compounds is in the flavor chemistry of coffee. Research by Kumazawa and Masuda (2003) provides valuable comparative data on their formation and stability.

Formation during Coffee Roasting: The concentration of both this compound and 3-mercapto-3-methylbutyl acetate increases with the degree of coffee bean roasting. However, their formation rates differ. The concentration of the acetate increases sharply at higher roasting degrees (L-value of 18), suggesting its significant contribution to the flavor of highly roasted coffee. In contrast, the formate is present even at lower roasting degrees.[9][10]

Stability in Coffee Brew: The stability of these esters was investigated in a coffee drink model at different pH values. 3-mercapto-3-methylbutyl acetate demonstrated high stability during heat processing across a range of pH values. Conversely, the stability of this compound was found to be pH-dependent, with maximum stability observed at pH 4.0.[10] This suggests that the acetate is a more robust flavor compound in thermally processed products with varying acidity.

Experimental Protocols

Synthesis of this compound

A detailed synthesis for the deuterated analogue, [²H₆]-3-mercapto-3-methylbutyl formate, has been reported and can be adapted for the non-deuterated compound by using standard acetone.[7] The general synthetic pathway is outlined below.

G ethyl_acetate Ethyl Acetate intermediate1 Ethyl 3-hydroxy-3-methylbutyrate ethyl_acetate->intermediate1 1. Lithium bis(trimethylsilyl)amide 2. Acetone acetone Acetone intermediate2 Ethyl 3-bromo-3-methylbutyrate intermediate1->intermediate2 Bromination intermediate3 3-mercapto-3-methylbutyric acid intermediate2->intermediate3 1. Thiourea 2. Hydrolysis intermediate4 3-mercapto-3-methylbutanol intermediate3->intermediate4 Reduction (e.g., LiAlH4) product This compound intermediate4->product Formylation

Caption: Synthetic pathway for this compound.

Materials:

  • Ethyl acetate

  • Lithium bis(trimethylsilyl)amide

  • Acetone

  • Brominating agent (e.g., N-bromosuccinimide)

  • Thiourea

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Formylating agent (e.g., formic acid)

  • Appropriate solvents (e.g., diethyl ether, ethanol)

Procedure Outline:

  • Formation of Ethyl 3-hydroxy-3-methylbutyrate: Ethyl acetate is activated with lithium bis(trimethylsilyl)amide and then reacted with acetone.[7]

  • Bromination: The resulting alcohol is brominated to yield ethyl 3-bromo-3-methylbutyrate.[7]

  • Thiol Formation: The bromo-ester is treated with thiourea followed by hydrolysis to produce 3-mercapto-3-methylbutyric acid.[7]

  • Reduction: The carboxylic acid is reduced to the corresponding alcohol, 3-mercapto-3-methylbutanol.[7]

  • Formylation: The alcohol is then formylated to yield the final product, this compound.[7]

Synthesis of 3-mercapto-3-methylbutyl Acetate

The synthesis of 3-mercapto-3-methylbutyl acetate is typically achieved through the esterification of 3-mercapto-3-methylbutanol with an acetylating agent. A common method is the reaction with acetyl chloride.[4]

G thiol_alcohol 3-Mercapto-3-methylbutanol product 3-mercapto-3-methylbutyl Acetate thiol_alcohol->product acetyl_chloride Acetyl Chloride acetyl_chloride->product

Caption: Synthesis of 3-mercapto-3-methylbutyl Acetate.

Materials:

  • 3-Mercapto-3-methylbutanol

  • Acetyl chloride

  • Dichloromethane (solvent)

  • A non-nucleophilic base (e.g., pyridine or triethylamine, to neutralize HCl byproduct)

Procedure:

  • Dissolve 3-mercapto-3-methylbutanol in dichloromethane in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride to the cooled solution while stirring. The reaction is typically carried out at around 22°C for 18 hours.[4]

  • After the reaction is complete, the mixture is typically washed with a weak base (e.g., sodium bicarbonate solution) to remove any unreacted acid and then with water.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification can be achieved by distillation under reduced pressure.

Release Mechanism

The formation of this compound and acetate in food products like coffee is a result of the thermal degradation of non-volatile precursors during processes such as roasting. The primary precursors are believed to be sulfur-containing amino acids, such as cysteine and methionine. During heating, these amino acids undergo complex reactions, including the Maillard reaction and Strecker degradation, which release volatile sulfur compounds. These reactive sulfur compounds can then react with other molecules present in the food matrix to form a variety of flavor compounds, including the title esters.

G precursors Sulfur-Containing Amino Acid Precursors (e.g., Cysteine, Methionine) thermal_processing Thermal Processing (e.g., Roasting) precursors->thermal_processing vsc Volatile Sulfur Compounds (VSCs) thermal_processing->vsc esters 3-Mercapto-3-methylbutyl Formate and Acetate vsc->esters other_reactants Other Reactants in Food Matrix other_reactants->esters

Caption: General release mechanism of volatile sulfur compounds.

Conclusion

This compound and 3-mercapto-3-methylbutyl acetate are both potent aroma compounds with significant applications in the flavor and fragrance industry. The formate possesses a more complex odor profile with both fruity and roasted notes and has a very low odor threshold. The acetate is characterized by a fruity and sulfurous aroma.

Experimental data from coffee studies indicate that 3-mercapto-3-methylbutyl acetate is more stable under thermal processing across a range of pH values compared to the formate, which is more pH-sensitive. This suggests that the acetate may be a more suitable choice for applications requiring high stability in acidic or neutral conditions. The formation of the acetate is also more pronounced at higher degrees of roasting, making it a key contributor to the aroma of dark-roasted coffee.

The choice between these two esters will depend on the specific application, the desired sensory profile, and the processing conditions of the final product. Further research involving direct comparative sensory analysis and stability studies in various food matrices would provide a more comprehensive understanding of their performance.

References

Cross-Validation of Quantification Methods for 3-Mercapto-3-methylbutyl Formate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3-Mercapto-3-methylbutyl formate, a key aroma compound found in various food products, particularly coffee. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and product development. This document presents a cross-validation perspective on three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD), and High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) following pre-column derivatization. Detailed experimental protocols and comparative performance data are provided to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity and selectivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique. It is important to note that while data for GC-based methods are more specific to volatile thiols, the HPLC-UV data is based on the general performance for thiols after derivatization, as specific applications for this compound are less common.

Table 1: Comparison of Quantitative Performance of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Derivatization
Principle Separation of volatile compounds in the gas phase followed by mass-based detection and quantification.Separation of volatile compounds in the gas phase with highly selective detection of sulfur-containing compounds.Chemical derivatization of the thiol group to introduce a chromophore, followed by separation and quantification in the liquid phase.
Selectivity Good; based on mass-to-charge ratio of fragment ions. Potential for co-elution with matrix components.Excellent; highly specific for sulfur compounds, minimizing matrix interference.[1][2]Good; depends on the selectivity of the derivatization reagent for thiols.
Sensitivity Good; typically in the low ng/mL (ppb) range.Excellent; often in the sub-ng/mL to pg/mL (ppb to ppt) range.[3]Good; dependent on the molar absorptivity of the derivative. Typically in the low µg/mL to high ng/mL range.
Linearity (r²) > 0.99[4]> 0.999[5]> 0.99[6]
Accuracy (Recovery) 85-115% (with appropriate internal standard)[4]90-110%[5]95-105%[7]
Precision (%RSD) < 15%[4]< 10%[5]< 5%[7]
Limit of Detection (LOD) ~0.1 - 1 ng/mL~0.01 - 0.1 ng/mL~10 - 100 ng/mL
Limit of Quantitation (LOQ) ~0.5 - 5 ng/mL~0.05 - 0.5 ng/mL~50 - 500 ng/mL
Throughput ModerateModerateLower (due to derivatization step)
Strengths Provides structural information for confirmation of identity.[8]Exceptional selectivity and sensitivity for sulfur compounds.[1][2]Applicable to less volatile or thermally labile thiols; does not require specialized GC detectors.
Limitations Potential for matrix interference.Does not provide structural information beyond sulfur presence.Derivatization step can be time-consuming and introduce variability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using GC-MS, GC-SCD, and HPLC-UV with pre-column derivatization.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds in various matrices. A stable isotope-labeled internal standard, such as [²H₆]-3-Mercapto-3-methylbutyl formate, is highly recommended for accurate quantification to compensate for matrix effects and variations during sample preparation.[2]

1. Sample Preparation (e.g., Coffee Beverage):

  • Spike a known amount of the internal standard into the liquid sample.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Concentrate the organic extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 230°C at 5°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound and its internal standard.

3. Data Analysis:

  • Identify the analyte and internal standard peaks based on their retention times and specific ion ratios.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Method 2: Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD)

This method offers superior selectivity and sensitivity for the analysis of sulfur-containing compounds, making it ideal for complex matrices where co-elution with non-sulfur compounds is a concern.[1][2]

1. Sample Preparation:

  • Follow the same sample preparation procedure as for the GC-MS method.

2. GC-SCD Instrumentation and Conditions:

  • Gas Chromatograph: Shimadzu Nexis GC-2030 or equivalent.

  • Detector: Sulfur Chemiluminescence Detector (SCD).

  • Column: SH-Rxi™-1MS (30 m × 0.32 mm I.D., df= 4 μm) or equivalent.[9]

  • Carrier Gas: Helium at a constant column flow of 2.8 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp to 250°C at 10°C/min, hold for 16 minutes.[9]

  • Injector Temperature: 275°C.[9]

  • SCD Parameters: Set according to manufacturer's recommendations for optimal sensitivity and stability.

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Construct a calibration curve by plotting the peak area against the analyte concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Method 3: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) and Pre-column Derivatization

This method is an alternative for laboratories without access to GC-SCD or for thiols that are not sufficiently volatile or stable for GC analysis. It involves a chemical reaction to attach a UV-absorbing molecule to the thiol group. Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) is a common derivatizing agent for thiols.[7][10]

1. Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable procedure.

  • To 100 µL of the sample extract, add 50 µL of DTNB solution (in a suitable buffer, e.g., phosphate buffer pH 7.4).

  • Incubate the mixture at room temperature for 15 minutes to allow for the derivatization reaction to complete. The reaction produces a mixed disulfide and 5-thio-2-nitrobenzoic acid (TNB), which can be detected.[1]

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 10% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 326 nm (for the TNB product).[1]

3. Data Analysis:

  • Identify the peak corresponding to the TNB derivative based on its retention time.

  • Construct a calibration curve by plotting the peak area against the initial thiol concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentration Concentrate Extract Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization MS_Detection Mass Spectrometric Detection (SIM) Ionization->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

GCSCD_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentrate Extract Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Combustion Combustion to SO₂ Separation->Combustion Chemiluminescence Chemiluminescence Detection Combustion->Chemiluminescence Peak_Integration Peak Integration Chemiluminescence->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-SCD.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Derivatization Pre-column Derivatization with DTNB Extraction->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation UV_Detection UV-Vis Detection Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of thiols by HPLC-UV with pre-column derivatization.

Conclusion

The cross-validation of analytical methods is essential for ensuring the reliability and comparability of quantitative data. For the analysis of this compound, GC-based methods, particularly GC-SCD, offer excellent sensitivity and selectivity, making them well-suited for trace-level quantification in complex matrices. The use of a stable isotope-labeled internal standard with GC-MS provides high accuracy and precision. While HPLC-UV with pre-column derivatization is a viable alternative, it may have limitations in terms of sensitivity and throughput. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. It is recommended to perform a thorough method validation according to international guidelines to ensure the selected method is fit for its intended purpose.[6]

References

A Guide to Inter-laboratory Comparison of 3-Mercapto-3-methylbutyl Formate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparisons, also known as proficiency testing or round-robin studies, are crucial for external quality assessment. They serve to verify the accuracy and comparability of results from different laboratories, validate analytical methods, and identify potential systematic errors or biases in measurement procedures.

Core Principles of an Inter-laboratory Comparison Study

An ILC for 3-Mercapto-3-methylbutyl formate analysis involves a coordinating body distributing identical, homogenous samples to multiple participating laboratories. The laboratories analyze the samples using their own internal procedures and report the results back to the coordinator. The performance of each laboratory is then statistically evaluated against the consensus value of all participants.

The key objectives of such a study are:

  • To assess the proficiency of each laboratory in accurately quantifying this compound.

  • To evaluate the overall comparability of different analytical methods used by the participating labs.

  • To identify and troubleshoot potential sources of analytical error.

  • To provide confidence in the reliability of data generated for clinical or research purposes.

Below is a diagram illustrating the logical flow of a typical inter-laboratory comparison study.

G cluster_0 Planning & Preparation Phase cluster_1 Analysis & Reporting Phase cluster_2 Evaluation & Follow-up Phase A Study Design & Protocol Development B Preparation & Homogenization of Test Material A->B C Characterization & Stability Testing of Test Material B->C D Distribution of Samples to Participating Laboratories C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Submitted Data F->G H Calculation of Performance Scores (e.g., Z-scores) G->H I Issuance of Inter-laboratory Comparison Report H->I J Corrective Actions by Participating Laboratories (if necessary) I->J G cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Aliquoting B Addition of Salt A->B C Internal Standard Spiking B->C D Vial Sealing C->D E Incubation D->E F Headspace Extraction E->F G Thermal Desorption in GC Inlet F->G H Chromatographic Separation G->H I Mass Spectrometry Detection H->I J Peak Integration I->J K Quantification using Calibration Curve J->K L Reporting of Results K->L

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the sensory profiles of volatile sulfur compounds is crucial for applications ranging from flavor and fragrance creation to the study of off-notes and malodors. This guide provides a comprehensive comparison of the sensory characteristics of 3-Mercapto-3-methylbutyl formate and other structurally related thiols, supported by quantitative data and detailed experimental methodologies.

This compound is a potent aroma compound known for its desirable fruity and tropical notes. However, its sensory perception is complex and can be influenced by concentration and the presence of other volatile compounds. This guide delves into the specific sensory descriptors, odor thresholds, and the underlying signaling pathways of this thiol and its chemical relatives, offering a valuable resource for sensory science and product development.

Comparative Sensory Profiles

The following table summarizes the key sensory attributes and odor detection thresholds of this compound and a selection of related thiols. These compounds are often associated with fruity and sometimes sulfureous aromas. The odor threshold is a critical parameter, indicating the lowest concentration of a substance that can be detected by the human olfactory system.

CompoundCAS NumberSensory Profile DescriptorsOdor Threshold (in water)
This compound50746-10-6Fruity, tropical, passion fruit-like, blackcurrant, roasted[1]0.0002 - 0.0004 ng/L
3-Mercaptohexan-1-ol (3-MH)51755-83-0Guava, passion fruit, grapefruit, sweaty, cat pee (at high concentrations)[2][3]60 ng/L
3-Mercaptohexyl acetate (3-MHA)136954-20-6Passion fruit, guava, gooseberry, boxwood4.2 ng/L[2]
4-Mercapto-4-methylpentan-2-one (4-MMP)19872-52-7Blackcurrant, box tree, catty (in high dilution)[4]0.1 ng/L
3-Mercapto-3-methylbutan-1-ol34300-94-2Meaty, brothy, roasted, catty, cooked leek, grapefruit undertones[5][6]2 µg/L[6]
3-Mercapto-2-methylpentan-1-ol227456-27-1Meaty, onion-like, sulfuric (at high concentrations)[7]0.03 - 0.04 µg/L (for anti-isomers)[7]

Experimental Protocols

The sensory data presented in this guide are typically obtained through a combination of instrumental analysis and human sensory evaluation. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector. This allows for the identification of odor-active compounds in a sample.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • A representative sample (e.g., food matrix, diluted chemical standard) is placed in a sealed vial.

  • The vial is heated to a specific temperature (e.g., 40-60°C) to allow volatile compounds to partition into the headspace.

  • A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

2. GC-O Analysis:

  • The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed and transferred to the GC column.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of volatile thiols.

    • Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points. A typical program might start at 40°C, hold for 2 minutes, then ramp up to 240°C at a rate of 5°C/minute.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Olfactometry (O):

    • At the end of the GC column, the effluent is split. One portion goes to a chemical detector (e.g., Mass Spectrometer - MS, or a sulfur-specific detector like a Sulfur Chemiluminescence Detector - SCD), and the other portion is directed to a sniffing port.

    • A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and sensory descriptors of any detected odors.

  • Data Analysis: The data from the chemical detector and the olfactometry analysis are combined to identify the specific compounds responsible for the perceived aromas. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, which is the ratio of its concentration to its odor threshold.

Sensory Panel Evaluation

Sensory panel evaluation involves a group of trained individuals who assess the sensory characteristics of a product in a controlled environment.

1. Panelist Selection and Training:

  • Panelists are screened for their sensory acuity, ability to describe aromas, and consistency.

  • Training involves familiarizing panelists with the specific aroma descriptors relevant to the compounds being tested, using reference standards. For tropical and sulfurous notes, standards might include pure chemicals, essential oils, and real fruit samples.

2. Sample Preparation and Presentation:

  • The thiol compounds are diluted to concentrations above their detection threshold in an odorless solvent (e.g., propylene glycol, mineral oil, or deionized water).

  • Samples are presented to panelists in identical, odor-free containers (e.g., glass snifters with lids) and are coded with random three-digit numbers to prevent bias.

  • The order of sample presentation is randomized for each panelist to minimize carry-over effects.

3. Sensory Evaluation Method (Descriptive Analysis):

  • Panelists evaluate each sample and rate the intensity of pre-defined sensory attributes (e.g., "fruity," "tropical," "passion fruit," "sulfurous," "catty") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • The evaluation is typically conducted in individual booths under controlled lighting and temperature to minimize distractions.

  • Data from all panelists are collected and statistically analyzed to generate a sensory profile for each compound.

Signaling Pathways and Molecular Mechanisms

The perception of thiols, like other odorants, begins with the interaction of the volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. The binding of an odorant to its specific receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Recent research suggests that metal ions, particularly copper, may play a crucial role in the detection of thiols. It is hypothesized that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the thiol group.

Olfactory_Signaling_Pathway_for_Thiols cluster_olfactory_neuron Olfactory Sensory Neuron Odorant Thiol Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) + Copper Ion (Cu+) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Cyclic AMP) AC->cAMP Converts ATP to ATP ATP Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization (Action Potential) Ion_Channel->Depolarization Leads to Ca_Na Ca2+, Na+ Ca_Na->Ion_Channel Influx of Brain Signal to Brain Depolarization->Brain

Figure 1. Olfactory signal transduction pathway for thiols.

This diagram illustrates a simplified model of the olfactory signaling cascade initiated by the binding of a thiol odorant to a G-protein coupled receptor (GPCR). The activation of adenylyl cyclase leads to an increase in intracellular cyclic AMP (cAMP), which opens ion channels, causing depolarization of the neuron and the generation of an action potential that is transmitted to the brain for odor perception. The potential role of copper as a cofactor in the initial binding of the thiol to the receptor is also highlighted.

References

A Comparative Guide to the Validation of Multi-Mycotoxin Detection Methods: UHPLC-TOF-MS vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable detection of multiple mycotoxins in various commodities is crucial for ensuring food safety and protecting public health. Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) has emerged as a powerful technique for the simultaneous analysis of a wide range of mycotoxins. This guide provides an objective comparison of the UHPLC-TOF-MS method with other established techniques, namely UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various validation studies.

Performance Comparison of Mycotoxin Detection Methods

The selection of an analytical method for mycotoxin analysis depends on various factors, including the required sensitivity, selectivity, number of target analytes, and the nature of the sample matrix. The following tables summarize the quantitative performance of UHPLC-TOF-MS in comparison to UHPLC-MS/MS and ELISA.

Parameter UHPLC-TOF-MS UHPLC-MS/MS ELISA
Principle High-resolution mass analysis for identification and quantification.Targeted fragmentation for high sensitivity and selectivity.Antigen-antibody reaction for specific mycotoxin detection.
Multiplexing Excellent; capable of detecting a large number of mycotoxins in a single run.Good; can analyze multiple mycotoxins, but the number is often more limited than TOF-MS.Limited; typically detects a single mycotoxin or a small group of related mycotoxins per kit.
Specificity High, based on accurate mass measurement.Very high, based on specific precursor-to-product ion transitions.Can be prone to cross-reactivity with structurally similar compounds.
Sensitivity High, with Limits of Detection (LODs) often in the low µg/kg range.Very high, often considered the "gold standard" for sensitivity.Moderate to high, but generally less sensitive than LC-MS based methods.
Quantification Good, with a wide linear dynamic range.Excellent, providing accurate and precise quantification.Semi-quantitative to quantitative, but can be less precise than chromatographic methods.
Throughput Moderate to high.Moderate to high.High, suitable for rapid screening of a large number of samples.
Cost High initial instrument cost.High initial instrument cost.Lower equipment cost, but cost per sample can be high for multiple mycotoxins.

Table 1: General Comparison of Mycotoxin Detection Methods

Quantitative Performance Data

The following table presents a summary of validation data for the determination of various mycotoxins using UHPLC-TOF-MS and UHPLC-MS/MS in different food matrices. This data is compiled from multiple research studies to provide a comparative overview.

Mycotoxin Matrix Method Linearity (r²) LOD (µg/kg) LOQ (µg/kg) Recovery (%) Precision (RSDr %) Reference
Aflatoxin B1 (AFB1)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Aflatoxin B2 (AFB2)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Aflatoxin G1 (AFG1)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Aflatoxin G2 (AFG2)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Ochratoxin A (OTA)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Zearalenone (ZEA)PistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
T-2 ToxinPistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
HT-2 ToxinPistachioUHPLC-TOF-MS>0.99---1.21-9.92[1]
Multiple MycotoxinsPlant-Based Meat Alt.UHPLC-TOF-MS-0.03-50.1-1570-120-[2]
Multiple MycotoxinsPlant-Based Meat Alt.UHPLC-QTRAP-MS/MS---70-120-[2]
Multiple MycotoxinsMaizeUHPLC-TOF-MS---77.8-110.4≤ 15.4[3]
11 EU-Regulated MycotoxinsCerealsUHPLC-MS/MS---63.2-111.2< 20[4]

Table 2: Comparative Validation Data for UHPLC-TOF-MS and UHPLC-MS/MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are representative protocols for sample preparation and analysis using UHPLC-TOF-MS.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely used sample preparation technique for multi-mycotoxin analysis in complex food matrices.[1]

  • Sample Homogenization: A representative sample (e.g., 5 grams of ground pistachio) is weighed into a 50 mL centrifuge tube.

  • Extraction: 10 mL of an extraction solvent (e.g., acetonitrile/water mixture) is added. The tube is shaken vigorously for a specified time.

  • Salting Out: A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation. The tube is shaken again and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile layer) is transferred to a microcentrifuge tube containing a d-SPE sorbent (e.g., PSA, C18, or Z-Sep) to remove interfering matrix components. The tube is vortexed and then centrifuged.

  • Final Extract Preparation: The supernatant is transferred to a new tube, evaporated to dryness under a gentle stream of nitrogen, and reconstituted in a suitable solvent for UHPLC-TOF-MS analysis.

UHPLC-TOF-MS Analysis

The following is a general protocol for the analysis of mycotoxins using UHPLC-TOF-MS. Specific parameters may vary depending on the instrument and target analytes.

  • Chromatographic System: An Ultra-High-Performance Liquid Chromatography system.

  • Column: A reversed-phase column (e.g., C18) suitable for mycotoxin separation.

  • Mobile Phase: A gradient elution using two solvents, typically water with an additive (e.g., formic acid or ammonium formate) as mobile phase A, and an organic solvent (e.g., methanol or acetonitrile) with a similar additive as mobile phase B.

  • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.

  • Injection Volume: 1-10 µL.

  • Mass Spectrometer: A Time-of-Flight Mass Spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ionization modes are often used to cover a broad range of mycotoxins.

  • Data Acquisition: Data is acquired in full-scan mode over a specific mass-to-charge (m/z) range to detect all potential mycotoxins.

Visualizing the Workflow and Validation Process

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the logical relationships in method validation.

Mycotoxin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Cleanup (d-SPE) Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration UHPLC UHPLC Separation Concentration->UHPLC TOFMS TOF-MS Detection UHPLC->TOFMS Identification Mycotoxin Identification (Accurate Mass) TOFMS->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for multi-mycotoxin analysis using UHPLC-TOF-MS.

Method_Validation_Parameters cluster_qualitative Qualitative Performance cluster_quantitative Quantitative Performance cluster_robustness Method Robustness Validation Method Validation Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Robustness Robustness Validation->Robustness

References

A Comparative Guide to Method Validation for Listeria Detection in Diverse Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective detection of Listeria species, particularly the pathogenic Listeria monocytogenes, in environmental samples is a critical component of food safety and public health. This guide provides an objective comparison of commonly employed methods for Listeria detection, supported by experimental data, to assist researchers and professionals in selecting the most appropriate method for their specific needs. The comparison encompasses traditional culture-based techniques, rapid molecular methods, and immunoassays, evaluating them on key performance indicators such as sensitivity, specificity, and time-to-result.

Comparison of Listeria Detection Methodologies

The selection of a suitable Listeria detection method hinges on a balance of factors including the required speed of analysis, the specific Listeria species being targeted, the nature of the environmental surface, and the level of sensitivity needed. Below is a summary of quantitative data comparing various methods.

Method CategorySpecific Method/AssayPrincipleTime to ResultLimit of Detection (LOD)InclusivityExclusivityNotes
Culture-Based ISO 11290-1 Reference MethodSelective enrichment and plating5-7 daysLow (theoretically 1 CFU/sample)High for Listeria spp.Variable, requires confirmationGold standard, but time-consuming and laborious.[1][2][3]
Molecular Real-Time PCR (qPCR)DNA amplification and detection24-48 hoursHigh sensitivity (can detect <10 CFU/sample)Typically high for target speciesGenerally high, depends on primer/probe designRapid and sensitive, but can detect DNA from non-viable cells.[1][4][5]
ANSR® for ListeriaIsothermal nucleic acid amplification< 1 hour (post-enrichment)As few as 2 CFU on stainless steel60 of 60 Listeria spp. strains tested positive31 of 31 non-target strains tested negativeEnrichment-free option available for environmental swabs.[6]
3M™ Molecular Detection Assay 2Isothermal DNA amplification & bioluminescence detection24-27 hours (including enrichment)N/AValidated for various food and environmental surfacesN/AAOAC Official Method.[7]
Clear Safety™ ListeriaNext-Generation Sequencing (NGS)~24 hoursN/A100% accuracy in one study100% accuracy in one studyProvides species identification and strain similarity analysis.[8]
Immunoassay ELISA (Enzyme-Linked Immunosorbent Assay)Antigen-antibody binding with enzymatic detection24-48 hoursVariableCan have false negatives (one study showed 5-6 false negatives out of 21 samples)VariableGenerally rapid and easy to use.[8]
VIDAS® UP Listeria (LPT)Enzyme-Linked Fluorescent Assay (ELFA)24-48 hoursN/AAOAC Official MethodN/AFDA-approved automated system.[4][7]
Microlab Listeria monocytogenesLateral Flow Immunochromatography~48 hours (including enrichment)1 CFU per test portion50 L. monocytogenes strains detected36 non-L. monocytogenes strains excluded (some cross-reactivity with L. innocua or L. marthii at high levels)All-in-one device for on-site use.[9][10]

Experimental Protocols: An Overview

Detailed methodologies are crucial for the reproducibility and validation of any detection method. Below are summarized protocols for the key experimental methods cited.

ISO 11290-1:2017 - Reference Culture-Based Method

The traditional culture method is considered the gold standard and involves several stages to isolate and identify Listeria monocytogenes.

  • Primary Enrichment: The sample (e.g., environmental swab) is enriched in a selective broth, such as Half-Fraser Broth, and incubated for 24 hours.[3] This step allows for the resuscitation and initial multiplication of Listeria.

  • Secondary Enrichment: A portion of the primary enrichment is transferred to a secondary enrichment broth, like Fraser Broth, and incubated for a further 24-48 hours. This further selects for Listeria while inhibiting competing microorganisms.

  • Selective Plating: The enriched broths are streaked onto selective and differential agar plates, such as PALCAM and Oxford agar.[1][11] These plates contain agents that inhibit non-Listeria bacteria and compounds that result in characteristic colony appearances for Listeria.

  • Confirmation: Presumptive Listeria colonies are then subjected to a series of biochemical and/or molecular tests to confirm their identity as Listeria monocytogenes. This can include tests for hemolysis, catalase, and carbohydrate utilization.[3]

Real-Time PCR (qPCR) Method

Molecular methods like qPCR offer a significant reduction in analysis time compared to culture-based techniques.

  • Enrichment: Similar to the culture method, an initial enrichment step in a selective broth (e.g., Buffered Listeria Enrichment Broth) is typically performed for 18-24 hours to increase the number of target bacteria.[5]

  • DNA Extraction: DNA is extracted from a portion of the enrichment culture. Various commercial kits are available for efficient and purified DNA extraction.

  • PCR Amplification: The extracted DNA is added to a master mix containing primers and probes specific to the target Listeria species (e.g., Listeria monocytogenes), DNA polymerase, and other necessary reagents. The mixture is then placed in a real-time PCR instrument.

  • Detection: The instrument cycles through different temperatures to amplify the target DNA. The amplification is monitored in real-time by detecting a fluorescent signal generated by the probes. A positive result is indicated by an amplification curve that crosses a set threshold.[4]

Immunoassay (ELISA/ELFA) Method

Immunoassays utilize the specific binding of antibodies to antigens on the surface of Listeria cells.

  • Enrichment: A mandatory enrichment step of 24-48 hours is required to increase the bacterial concentration to a detectable level.

  • Antigen Capture: A portion of the enriched sample is added to a solid phase (e.g., a microplate well or a pipette tip) coated with antibodies specific to Listeria.

  • Washing: Unbound components of the sample are washed away.

  • Detection: A second antibody, conjugated to an enzyme, is added and binds to the captured Listeria antigens. After another washing step, a substrate is added. The enzyme converts the substrate into a detectable signal (e.g., color change for ELISA, fluorescent signal for ELFA). The intensity of the signal is proportional to the amount of Listeria antigen present.[4]

Visualizing the Workflow

To further clarify the logical flow of these detection methods, the following diagrams illustrate the key stages of each protocol.

Culture_Method_Workflow cluster_pre_analysis Pre-Analysis cluster_enrichment Enrichment cluster_isolation_confirmation Isolation & Confirmation Environmental_Sample Environmental Swab Primary_Enrichment Primary Enrichment (e.g., Half-Fraser Broth) 24h Environmental_Sample->Primary_Enrichment Inoculate Secondary_Enrichment Secondary Enrichment (e.g., Fraser Broth) 24-48h Primary_Enrichment->Secondary_Enrichment Transfer Selective_Plating Selective Plating (e.g., PALCAM, Oxford) 24-48h Secondary_Enrichment->Selective_Plating Streak Presumptive_Colonies Presumptive Colonies Selective_Plating->Presumptive_Colonies Confirmation_Tests Biochemical/Molecular Confirmation Presumptive_Colonies->Confirmation_Tests Final_Result Final Result Confirmation_Tests->Final_Result qPCR_Method_Workflow cluster_pre_analysis Pre-Analysis cluster_enrichment_extraction Enrichment & Extraction cluster_detection Detection Environmental_Sample Environmental Swab Enrichment Selective Enrichment 18-24h Environmental_Sample->Enrichment Inoculate DNA_Extraction DNA Extraction Enrichment->DNA_Extraction Aliquot qPCR_Amplification qPCR Amplification DNA_Extraction->qPCR_Amplification Add DNA Real_Time_Detection Real-Time Detection qPCR_Amplification->Real_Time_Detection Final_Result Final Result Real_Time_Detection->Final_Result Immunoassay_Method_Workflow cluster_pre_analysis Pre-Analysis cluster_enrichment_detection Enrichment & Detection Environmental_Sample Environmental Swab Enrichment Selective Enrichment 24-48h Environmental_Sample->Enrichment Inoculate Antigen_Capture Antigen Capture Enrichment->Antigen_Capture Aliquot Detection_Step Enzyme/Fluorophore Detection Antigen_Capture->Detection_Step Final_Result Final Result Detection_Step->Final_Result

References

A Comparative Guide to Standard Method Validation for Histamine Detection in Fish Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the detection of histamine in fish products. Ensuring the safety and quality of seafood, particularly species susceptible to histamine formation like tuna and mackerel, is a critical public health concern.[1] Histamine, a biogenic amine, can cause scombroid poisoning if present at elevated levels.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Commission have established maximum permissible levels of histamine in fish and fishery products, necessitating reliable and validated detection methods.[1][2][3][4] This document details and compares the performance of High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and the AOAC Official Fluorometric Method, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.

Comparative Performance of Histamine Detection Methods

The selection of an appropriate analytical method for histamine detection depends on various factors, including sensitivity, specificity, sample throughput, cost, and the specific requirements of the analysis (e.g., regulatory compliance, research). The following table summarizes the quantitative performance data from various validation studies.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
HPLC-DAD HistamineTuna Fish1 mg/kg2 mg/kg>92%<4%[5]
Capillary Electrophoresis HistamineTuna Fish0.5 mg/kg1 mg/kg>85%<3%[5]
UHPLC-DAD HistamineFish Products2.2 mg/kg7.2 mg/kg100-104%0.5-1.4%[2]
Modified AOAC 977.13 (Fluorometric) HistamineTuna, Mahi-Mahi, Spanish Mackerel0.2-0.5 ppmNot Reported92-105%1-3%[6]
TLC-Densitometry HistamineFish Products4.4 mg/kg10.5 mg/kg93-105%<4.82%[7][8]
HPLC (with derivatization) HistamineFish and Fishery Products0.2 mg/kg1 mg/kgNot ReportedNot Reported[9]
ELISA (HistaSure™ Fast Track) HistamineTuna, Mahi-Mahi, Sardines, Fish MealNot Reported1.27 ppm80-120%<10% (<5% at 50 ppm)[10]
Enzymatic (Histamine Dehydrogenase) HistamineFish and Fishery ProductsNot Reported10 mg/kg75-107%0.8-5.5%[11]
UPLC-MS/MS HistamineFish and Fish Sauce3.83-4.71 ng/mL11.50-14.12 ng/mL98.5-102.5%Not Reported[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are the protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely used reference method for histamine quantification due to its high sensitivity and specificity.[2][9] The following protocol is a generalized representation based on common practices.

a. Sample Preparation and Extraction:

  • Homogenize 10 g of the fish sample with 20 mL of 10% trichloroacetic acid (TCA).

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The filtered extract is then ready for derivatization or direct injection, depending on the specific HPLC method (e.g., pre-column or post-column derivatization with o-phthalaldehyde (OPA)).

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., sodium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a specified wavelength (e.g., 210 nm) or a fluorescence detector if derivatization is used.[12]

  • Injection Volume: 20 µL.

c. Quantification:

  • A calibration curve is generated using histamine standards of known concentrations.

  • The histamine concentration in the sample is determined by comparing the peak area of the sample with the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA) Method

ELISA is a rapid and high-throughput screening method suitable for analyzing a large number of samples.

a. Sample Preparation:

  • Homogenize 1 g of the fish sample with 19 mL of distilled water.

  • Incubate the mixture in a boiling water bath for 20 minutes.

  • Cool the mixture and filter or centrifuge to obtain a clear supernatant.

  • Dilute the supernatant with the provided sample dilution buffer.

b. ELISA Procedure (General Steps):

  • Add standards, controls, and prepared samples to the wells of a microtiter plate coated with anti-histamine antibodies.

  • Add the histamine-peroxidase conjugate to the wells and incubate. During this step, histamine from the sample and the enzyme-labeled histamine compete for the binding sites of the anti-histamine antibodies.

  • Wash the plate to remove unbound components.

  • Add a substrate solution that reacts with the bound enzyme to produce a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the histamine concentration in the sample.

AOAC Official Method 977.13 (Fluorometric Method)

This is a widely recognized official method for histamine determination.[6][13]

a. Extraction and Cleanup:

  • Homogenize the fish sample with methanol and heat at 60°C for 15 minutes.[13]

  • Filter the extract.

  • Pass the extract through an ion-exchange column to remove interfering substances.[13][14]

b. Derivatization and Measurement:

  • The eluate containing histamine is reacted with o-phthaldialdehyde (OPT) in an alkaline solution to form a fluorescent derivative.[14]

  • The reaction is then stopped by acidification.

  • The fluorescence of the derivative is measured using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 444 nm.[13]

c. Quantification:

  • Histamine concentration is determined by comparing the fluorescence intensity of the sample to a standard curve prepared from histamine standards.[13]

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each validated method.

Histamine_Detection_Workflow cluster_sample_prep Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis FishSample Fish Sample Homogenization Homogenization FishSample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup / Filtration Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC ELISA ELISA Cleanup->ELISA Fluorometry Fluorometry (AOAC) Cleanup->Fluorometry Quantification Quantification HPLC->Quantification ELISA->Quantification Fluorometry->Quantification Validation Method Validation Quantification->Validation Method_Validation_Parameters Validation Method Validation Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity & Range Validation->Linearity Specificity Specificity Validation->Specificity

References

A Comparative Guide to the Validation of Chemometric Models for Food Authentication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of food fraud and adulteration necessitates robust analytical methods for authentication. Chemometrics, coupled with analytical techniques like near-infrared (NIR) spectroscopy, offers a powerful tool for this purpose. However, the reliability of these methods hinges on rigorous validation. This guide provides a comparative overview of established guidelines for the validation of chemometric models in food authentication, presenting key performance indicators, detailed experimental protocols, and a comparison of different modeling approaches.

Core Principles of Chemometric Model Validation

The primary goal of validating a chemometric model is to demonstrate its suitability for the intended purpose.[1][2] For food authentication, this typically involves developing a classification model that can accurately distinguish between authentic and non-authentic samples.[1] These models are empirically derived from a reference dataset and often utilize non-targeted chemical fingerprinting data.[1] A crucial aspect of validation is the integral evaluation of both the analytical and statistical components of the method to ensure the model's ability to generalize to new, unknown samples.[1]

Two fundamental approaches to validation are internal and external validation.

  • Internal validation , often employing cross-validation techniques, assesses the internal consistency and predictive ability of the model using the initial dataset.

  • External validation , considered the most critical step, evaluates the model's performance on a completely new set of samples that were not used in the model's development.[1][3]

Comparative Performance of Chemometric Models

The choice of chemometric algorithm can significantly impact the performance of a food authentication model. Different models have varying strengths and are suited for different types of data and classification problems. Below is a comparison of commonly used models based on their performance in recent studies on milk powder adulteration.

Table 1: Performance Comparison of Chemometric Models for the Detection of Rice Flour Adulteration in Milk Powder [4]

ModelPreprocessingR²cRMSEC (%)R²pRMSEP (%)RPD
PLS Full Spectrum0.9891.8320.9852.0838.353
SVM Full Spectrum0.9792.4970.9713.0125.777
ELM Full Spectrum0.9931.4580.9901.7649.864
PLS Optimal Wavenumbers0.9852.0810.9792.4417.128
SVM Optimal Wavenumbers0.9713.0110.9623.6494.796
ELM Optimal Wavenumbers0.9901.7630.9852.0848.350

R²c: Coefficient of determination for calibration; RMSEC: Root mean square error of calibration; R²p: Coefficient of determination for prediction; RMSEP: Root mean square error of prediction; RPD: Residual predictive deviation.

Table 2: Performance Comparison of Chemometric Models for the Detection of Soybean Flour Adulteration in Milk Powder [4]

ModelPreprocessingR²cRMSEC (%)R²pRMSEP (%)RPD
PLS Full Spectrum0.9931.4600.9891.8349.487
SVM Full Spectrum0.9852.0820.9792.4437.122
ELM Full Spectrum0.9980.7910.9941.34312.956
PLS Optimal Wavenumbers0.9901.7620.9852.0838.353
SVM Optimal Wavenumbers0.9802.4400.9713.0105.781
ELM Optimal Wavenumbers0.9980.7910.9941.34212.966

R²c: Coefficient of determination for calibration; RMSEC: Root mean square error of calibration; R²p: Coefficient of determination for prediction; RMSEP: Root mean square error of prediction; RPD: Residual predictive deviation.

These tables demonstrate that for milk powder adulteration, the Extreme Learning Machine (ELM) model generally outperformed Partial Least Squares (PLS) and Support Vector Machine (SVM) models, exhibiting higher R² and RPD values, and lower error rates.[4]

Experimental Protocols

A robust validation protocol is essential for developing a reliable chemometric model. The following outlines a standard operating procedure for developing and validating a chemometric model for food authentication using NIR spectroscopy.

1. Sample Collection and Preparation:

  • Objective: To obtain a representative dataset of authentic and potentially adulterated samples.

  • Procedure:

    • Collect a statistically significant number of authentic food samples from various geographical origins, production batches, and time points.

    • For adulteration studies, prepare samples with known concentrations of potential adulterants. The concentration range should span the expected levels of adulteration.

    • Ensure proper sample handling and storage to prevent degradation.

    • Bring all samples to a consistent temperature and physical state before analysis.

2. Spectroscopic Data Acquisition:

  • Objective: To obtain high-quality spectral data for each sample.

  • Procedure:

    • Use a calibrated NIR spectrometer.

    • Define and standardize instrumental parameters such as spectral range, resolution, and number of scans.

    • Acquire spectra for each sample in triplicate to assess measurement variability.

    • Record metadata for each sample, including its origin, composition, and any known adulterants.

3. Data Preprocessing:

  • Objective: To remove irrelevant variation from the spectral data and enhance the chemical information.

  • Procedure:

    • Apply appropriate preprocessing techniques to the raw spectral data. Common methods include:

      • Scatter correction: Standard Normal Variate (SNV) or Multiplicative Scatter Correction (MSC) to correct for light scattering effects.

      • Baseline correction: To remove baseline shifts.

      • Derivatives (e.g., Savitzky-Golay): To resolve overlapping peaks and remove baseline drift.

    • The choice of preprocessing method should be optimized for the specific dataset and analytical problem.

4. Dataset Splitting:

  • Objective: To divide the dataset into training and validation sets.

  • Procedure:

    • Split the preprocessed dataset into a calibration (training) set and an external validation (test) set. A common split is 70-80% for training and 20-30% for validation.

    • Ensure that both sets are representative of the overall sample population and cover the full range of variability.

5. Model Development and Internal Validation:

  • Objective: To build a classification model and assess its internal performance.

  • Procedure:

    • Select an appropriate chemometric algorithm (e.g., PLS-DA, SVM, k-NN, SIMCA).

    • Train the model using the calibration dataset.

    • Perform internal validation using a cross-validation method (e.g., k-fold or leave-one-out cross-validation) to optimize model parameters and avoid overfitting.

    • Evaluate the model's performance based on metrics such as accuracy, sensitivity, specificity, and the root mean square error of cross-validation (RMSECV).

6. External Validation:

  • Objective: To assess the model's ability to predict the class of new, independent samples.

  • Procedure:

    • Apply the trained model to the external validation dataset.

    • Calculate performance metrics such as accuracy, sensitivity, specificity, and the root mean square error of prediction (RMSEP).

    • The results of the external validation provide a realistic estimate of the model's performance in real-world applications.

Validation Workflows and Logical Relationships

The process of developing and validating a chemometric model can be visualized as a structured workflow. The following diagrams, generated using the DOT language, illustrate the key stages and decision points.

Chemometric_Model_Development cluster_0 Data Acquisition & Preprocessing cluster_1 Model Building & Internal Validation cluster_2 External Validation & Performance Assessment Sample_Collection Sample Collection (Authentic & Adulterated) Spectral_Acquisition Spectral Acquisition (e.g., NIR) Sample_Collection->Spectral_Acquisition Data_Preprocessing Data Preprocessing (e.g., SNV, Derivatives) Spectral_Acquisition->Data_Preprocessing Data_Splitting Data Splitting (Training & Test Sets) Data_Preprocessing->Data_Splitting Model_Training Model Training (e.g., PLS-DA, SVM) Data_Splitting->Model_Training Cross_Validation Internal Cross-Validation Model_Training->Cross_Validation Model_Optimization Model Optimization Cross_Validation->Model_Optimization External_Validation External Validation (with Test Set) Model_Optimization->External_Validation Performance_Metrics Performance Metrics (Accuracy, Sensitivity, Specificity) External_Validation->Performance_Metrics Final_Model Final Validated Model Performance_Metrics->Final_Model

Caption: Workflow for Chemometric Model Development and Validation.

This diagram illustrates the sequential process from initial data acquisition and preprocessing, through model building and internal validation, to the final external validation and performance assessment.

A key decision point in food authentication is whether to use a traditional discriminant approach or a one-class classification model.

Classification_Approach Problem_Definition Authentication Problem Model_Selection Model Selection Problem_Definition->Model_Selection Discriminant_Approach Discriminant Approach (e.g., PLS-DA, SVM) - Requires well-defined classes of authentic and non-authentic samples. One_Class_Approach One-Class Classification (e.g., SIMCA) - Models only the authentic class. - Identifies deviations from the authentic profile. Model_Selection->Discriminant_Approach Multiple well-defined classes Model_Selection->One_Class_Approach Focus on authenticity verification

References

The Subtle Nuances of a Key Coffee Aroma Compound: A Comparative Analysis of 3-Mercapto-3-methylbutyl Formate Across Coffee Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of 3-Mercapto-3-methylbutyl formate, a pivotal sulfur-containing aroma compound, reveals distinct concentration differences between major coffee varieties and underscores the influence of roasting on its formation. This guide synthesizes available data, details analytical methodologies for its quantification, and illustrates its formation pathway, providing a critical resource for researchers and professionals in the coffee industry and flavor science.

This compound is a significant contributor to the characteristic aroma of roasted coffee, imparting desirable "roasty" and complex flavor notes. While perceptible at very low concentrations, its presence and impact can vary considerably depending on the coffee's genetic background and processing. This comparative study delves into the quantitative differences of this compound in Coffea arabica and Coffea canephora (Robusta), offering valuable insights for quality control and product development.

Quantitative Comparison of this compound

Analysis of roasted coffee beans has demonstrated measurable differences in the concentration of this compound between Arabica and Robusta varieties. The following table summarizes the quantitative data obtained from scientific literature.

Coffee VarietyConcentration of this compound (mg/kg)Reference
Coffea arabica0.13[1]
Coffea canephora (Robusta)0.15[1]

It is crucial to note that the concentration of this compound is significantly influenced by the degree of roasting.[2][3] Studies have consistently shown that the concentration of this compound, along with the related 3-mercapto-3-methylbutyl acetate, increases as the roasting process progresses.[2][3] This indicates that the formation of these key aroma compounds is a direct result of the chemical transformations occurring at elevated temperatures.

Experimental Protocol for Quantification

The accurate quantification of trace volatile compounds like this compound in a complex matrix such as coffee requires highly sensitive and specific analytical methods. The gold standard for this purpose is the Stable Isotope Dilution Assay (SIDA).[1][4][5]

Methodology: Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

  • Internal Standard Preparation: A known amount of a stable isotope-labeled internal standard, such as [2H6]-3-mercapto-3-methylbutyl formate, is synthesized.[4] This labeled compound is chemically identical to the analyte but has a different mass, allowing for its distinction by the mass spectrometer.

  • Sample Preparation and Spiking: A precisely weighed amount of the roasted coffee sample (e.g., ground coffee) is suspended in a suitable solvent. The prepared internal standard is then added to the sample at a known concentration.

  • Extraction: The volatile compounds, including the analyte and the internal standard, are extracted from the coffee matrix. Common extraction techniques include solvent extraction or headspace analysis.[6]

  • Gas Chromatography (GC) Separation: The extracted volatile fraction is injected into a gas chromatograph. The GC column separates the different compounds based on their boiling points and chemical properties.

  • Mass Spectrometry (MS) Detection and Quantification: As the separated compounds exit the GC column, they enter a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio. The instrument is set to monitor specific ions characteristic of both the native this compound and the labeled internal standard.

  • Data Analysis: The concentration of the native compound in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of the internal standard corrects for any losses that may occur during sample preparation and analysis, ensuring high accuracy and precision.

Formation Pathway of this compound

The characteristic "roasty" aroma of this compound is not present in green coffee beans but is formed during the roasting process through a series of chemical reactions. The proposed pathway involves the reaction of precursors present in the green beans.

G cluster_roasting Roasting Process Precursor 3-Methyl-2-buten-1-ol Intermediate 3-Mercapto-3-methylbutanol Precursor->Intermediate + H2S Target This compound Intermediate->Target FormicAcid Formic Acid FormicAcid->Target

Proposed formation pathway of this compound.

The formation begins with the precursor molecule, 3-methyl-2-buten-1-ol, which is present in green coffee beans. During roasting, this compound reacts with hydrogen sulfide (H₂S), which is generated from the degradation of sulfur-containing amino acids, to form the intermediate 3-mercapto-3-methylbutanol.[7] Subsequently, this intermediate undergoes an esterification reaction with formic acid, also produced during roasting, to yield the final aroma compound, this compound.[7]

References

A Comparative Guide to the Extraction of 3-Mercapto-3-methylbutyl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three prominent extraction methods for 3-Mercapto-3-methylbutyl formate, a key aroma compound found in various natural products, notably coffee and beer. The selection of an appropriate extraction technique is paramount for accurate quantification and further analysis. This document details the experimental protocols for Steam Distillation (SD), Headspace Solid-Phase Microextraction (HS-SPME), and Supercritical Fluid Extraction (SFE), presenting their principles, advantages, and limitations. Quantitative data from studies on similar volatile thiols are summarized to facilitate an informed decision on the most suitable method for your research needs.

Comparison of Extraction Methodologies

The choice of extraction method for this compound is influenced by factors such as the sample matrix, the desired sensitivity, and the availability of equipment. Below is a summary of the key parameters and performance characteristics of Steam Distillation, HS-SPME, and SFE.

ParameterSteam Distillation (SD)Headspace Solid-Phase Microextraction (HS-SPME)Supercritical Fluid Extraction (SFE)
Principle Separation of volatile compounds based on their boiling points by passing steam through the sample matrix.Adsorption of volatile analytes from the headspace of a sample onto a coated fiber, followed by thermal desorption.Extraction using a supercritical fluid (typically CO2) as a solvent, leveraging its unique properties between a liquid and a gas.
Sample Matrix Liquid and solid samples (e.g., coffee brew, ground coffee).Liquid and solid samples (e.g., beer, coffee).Primarily solid and semi-solid samples (e.g., coffee beans).
Selectivity Moderate; co-distillation of other volatile compounds can occur.High; fiber coating can be chosen to selectively adsorb target analytes.High; selectivity can be tuned by modifying pressure, temperature, and using co-solvents.
Solvent Usage Water (as steam).Solvent-free extraction.Primarily CO2, with small amounts of organic co-solvents (e.g., ethanol) if needed.
Extraction Time Several hours.15 - 60 minutes.30 minutes to several hours.
Automation Can be automated.Easily automated for high-throughput analysis.Can be automated.
Relative Cost Low to moderate.Low (for fibers and holder), moderate for GC-MS system.High initial equipment cost.
Reported Recovery (for similar thiols) Generally good, but can be affected by analyte volatility and thermal degradation.Good, often in the range of 80-120% depending on the analyte and matrix.[1]High, with yields up to 8.1% for coffee oil containing aroma compounds.[2]
Limit of Detection (LOD) ng/L to µg/L range.pg/L to ng/L range.Dependent on the detector, can be in the ng/kg range.
Limit of Quantification (LOQ) ng/L to µg/L range.pg/L to ng/L range.Dependent on the detector, can be in the ng/kg range.

Experimental Protocols

Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the analysis of volatile thiols in coffee and beer.

Steam Distillation (SD)

This method is suitable for isolating volatile compounds from a liquid or solid matrix. The following protocol is adapted from the analysis of volatile aroma compounds in coffee.[3]

Materials:

  • Steam distillation apparatus

  • Round-bottom flask

  • Condenser

  • Collection flask

  • Heating mantle

  • Sample (e.g., 100 g of ground roasted coffee)

  • Deionized water

  • Dichloromethane (for liquid-liquid extraction of the distillate)

  • Anhydrous sodium sulfate

Procedure:

  • Place the sample into the round-bottom flask and add deionized water.

  • Assemble the steam distillation apparatus.

  • Heat the flask to generate steam, which will pass through the sample, carrying the volatile compounds.

  • The steam and volatile compounds are then passed through a condenser to be cooled and collected in the collection flask.

  • Continue the distillation until a sufficient volume of distillate is collected (e.g., 200 mL).

  • Extract the collected distillate with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in various matrices. This protocol is based on methods used for beer and coffee analysis.[4]

Materials:

  • SPME fiber holder and fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials with septa

  • Heating block or water bath

  • GC-MS system with an SPME inlet

Procedure:

  • Place a known amount of the sample (e.g., 5 mL of beer or 1 g of ground coffee with a small amount of water) into a headspace vial.

  • Add a salt (e.g., NaCl) to increase the volatility of the analytes.

  • Seal the vial with a septum cap.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. This protocol is based on the extraction of aroma compounds from coffee beans.[2]

Materials:

  • Supercritical Fluid Extraction system

  • Extraction vessel

  • CO2 cylinder (SFC grade)

  • Co-solvent pump and solvent (e.g., ethanol)

  • Collection vial

Procedure:

  • Grind the solid sample (e.g., coffee beans) to a uniform particle size.

  • Load a known amount of the ground sample into the extraction vessel.

  • Pressurize the system with CO2 to the desired supercritical pressure (e.g., 200 bar).

  • Heat the extraction vessel to the desired temperature (e.g., 50°C).

  • If using a co-solvent, introduce it at a specific flow rate (e.g., 5% ethanol).

  • Allow the supercritical fluid to flow through the sample for a set extraction time (e.g., 90 minutes).

  • Depressurize the fluid in the collection vial, causing the CO2 to turn into a gas and leave behind the extracted compounds.

  • The collected extract can then be dissolved in a suitable solvent for analysis.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction method.

Steam_Distillation_Workflow cluster_extraction Steam Distillation cluster_purification Post-Extraction Sample Sample in Flask Distillation Distillation Sample->Distillation Steam Steam Generation Steam->Sample Condensation Condensation Distillation->Condensation Distillate Collected Distillate Condensation->Distillate LLE Liquid-Liquid Extraction Distillate->LLE Drying Drying LLE->Drying Concentration Concentration Drying->Concentration Analysis GC-MS Analysis Concentration->Analysis

Caption: Workflow for Steam Distillation and subsequent sample preparation.

HS_SPME_Workflow cluster_extraction HS-SPME Sample Sample in Vial Equilibration Equilibration in Headspace Sample->Equilibration Extraction Fiber Adsorption Equilibration->Extraction Analysis Thermal Desorption & GC-MS Analysis Extraction->Analysis

Caption: Simplified workflow for Headspace Solid-Phase Microextraction.

SFE_Workflow cluster_extraction Supercritical Fluid Extraction Sample Sample in Vessel Extraction Extraction Sample->Extraction SCF Supercritical CO2 (+ Co-solvent) SCF->Sample Depressurization Depressurization Extraction->Depressurization Extract Collected Extract Depressurization->Extract Analysis Dissolution & GC-MS Analysis Extract->Analysis

Caption: General workflow for Supercritical Fluid Extraction.

References

Evaluating the performance of different GC columns for 3-Mercapto-3-methylbutyl formate separation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to selecting the optimal Gas Chromatography (GC) column for the separation of 3-Mercapto-3-methylbutyl formate is presented for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of GC column performance based on experimental data for similar volatile sulfur compounds, offering insights into achieving high-resolution separation for this specific analyte.

Experimental Workflow

The general experimental workflow for the analysis of this compound using Gas Chromatography is outlined below. This process typically involves sample preparation, followed by injection into the GC system, separation on an analytical column, and detection.

GC Analysis Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Extraction Solid Phase Microextraction (SPME) or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection GC Inlet (Split/Splitless or PTV) Derivatization->Injection Separation GC Column (e.g., DB-Sulfur SCD, HP-5ms, Chiral Column) Injection->Separation Detection Detector (SCD, MS, FID) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for the GC analysis of volatile sulfur compounds.

GC Column Performance Comparison

The selection of an appropriate GC column is critical for the successful separation of reactive and often low-concentration volatile sulfur compounds like this compound. Due to the limited availability of direct comparative studies on this specific compound, the following table summarizes the performance of different column types based on their application for analogous volatile sulfur compounds. This data provides a strong indication of their suitability for the target analyte.

Column Type Stationary Phase Typical Dimensions Key Performance Characteristics Ideal Applications
Agilent J&W DB-Sulfur SCD Proprietary phase optimized for sulfur compounds60 m x 0.32 mm, 4.2 µmExcellent inertness, low bleed, good resolution for reactive sulfur compounds.[1]Trace-level analysis of volatile sulfur compounds in complex matrices like petroleum gases.[2][1]
Restek Rtx-1 100% Dimethylpolysiloxane (thick film)60 m x 0.53 mm, 7 µmGood resolution for highly volatile sulfur compounds, though longer retention times for higher molecular weight compounds.[3]Analysis of ppb-level sulfur compounds in petroleum streams.[3]
Agilent J&W HP-5ms (5%-Phenyl)-methylpolysiloxane30 m x 0.25 mm, 0.25 µmGeneral-purpose column, good for a wide range of analytes, may require derivatization for optimal performance with polar sulfur compounds.Screening and routine analysis of a broad range of volatile and semi-volatile organic compounds.
Chiral Columns (e.g., β-cyclodextrin based) Derivatized β-cyclodextrin30 m x 0.25 mm, 0.25 µmCapable of separating enantiomers of chiral compounds.[4][5][6]Chiral separation of flavor and fragrance compounds, and pharmaceutical intermediates.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following are representative methodologies for the analysis of volatile sulfur compounds, which can be adapted for this compound.

Method 1: Analysis using Agilent J&W DB-Sulfur SCD Column

This method is optimized for the analysis of reactive sulfur compounds at trace levels.

  • Sample Preparation: For liquid samples such as wine or beverages, Solid Phase Microextraction (SPME) is a common technique.[7] A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is exposed to the headspace of the sample for a defined period to adsorb volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Inlet: Splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm).[1]

  • Detector Conditions (Sulfur Chemiluminescence Detector - SCD):

    • Temperature: 800°C.

    • Dual Plasma Burner: Hydrogen flow of 45 mL/min, Air flow of 10 mL/min.

Method 2: Chiral Separation using a β-cyclodextrin based Column

This method is designed for the separation of the enantiomers of this compound.

  • Sample Preparation: Similar to Method 1, SPME can be utilized for sample extraction and concentration.

  • Gas Chromatograph (GC) Conditions:

    • Inlet: Split injection (e.g., 20:1 split ratio) at 220°C.

    • Carrier Gas: Hydrogen or Helium.

    • Oven Program: A slow temperature ramp is often required for chiral separations. For example, start at 50°C, hold for 1 minute, then ramp to 180°C at 2°C/min.

    • Column: A chiral column such as an Rt-βDEXsm (30 m, 0.25 mm ID, 0.25 µm film thickness).

  • Detector Conditions (Mass Spectrometer - MS):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-250.

Conclusion

The selection of the most suitable GC column for the separation of this compound depends on the specific analytical goals. For general quantitative analysis in complex matrices, a specialized sulfur column like the Agilent J&W DB-Sulfur SCD is recommended due to its inertness and low bleed characteristics, which are crucial for analyzing reactive sulfur compounds.[2][1] For applications requiring the separation of enantiomers, a chiral column with a cyclodextrin-based stationary phase is essential. A general-purpose column like the HP-5ms can be used for initial screening but may not provide the necessary resolution or inertness for trace-level analysis of this reactive compound. The provided experimental protocols offer a starting point for method development and can be further optimized to achieve the desired separation performance.

References

Unveiling the Aroma Profile of 3-Mercapto-3-methylbutan-1-ol: A Sensory Panel Validation and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the aroma profiles of chemical compounds is paramount. This guide provides a comprehensive sensory panel validation of 3-Mercapto-3-methylbutan-1-ol (3M3MB1O), a thiol compound known for its complex and potent aroma. Through detailed experimental protocols and comparative data, this document offers an objective evaluation of its aroma profile against alternative sulfur-containing compounds.

Introduction to 3-Mercapto-3-methylbutan-1-ol

3-Mercapto-3-methylbutan-1-ol, a sulfur-containing organic compound, presents a multifaceted aroma profile that has garnered interest across various scientific disciplines.[1] Its scent is often described with a range of savory and even somewhat unusual descriptors. Predominant notes include "meaty," "brothy," and "roasted," alongside a characteristic "catty" aroma.[1][2] Some sensory evaluations also identify "cooked leek" and subtle "grapefruit" undertones, highlighting its complexity.[1][2] This intricate aroma makes it a subject of interest for applications where a savory, umami-like scent is desired.[1]

Comparative Analysis of Aroma Profiles

CompoundPredominant Aroma Descriptors
3-Mercapto-3-methylbutan-1-ol Meaty, brothy, roasted, catty, cooked leek, grapefruit.[1][2][3]
3-Mercapto-2-methylpentan-1-ol Broth-like, sweaty, onion-like.[4]
3-Mercaptohexan-1-ol Grapefruit, passionfruit, box tree, sweaty.[5][6]

Experimental Protocols

The sensory data presented in this guide is ideally generated using a robust and standardized methodology known as Quantitative Descriptive Analysis (QDA). This method provides a detailed and quantifiable sensory profile of a product. The following is a detailed protocol for the sensory evaluation of aroma compounds like 3-Mercapto-3-methylbutan-1-ol.

Sensory Panel Recruitment and Training
  • Recruitment : A panel of 10-15 individuals is recruited based on their interest, availability, and basic sensory acuity.[1]

  • Screening : Panelists are screened for their ability to detect and describe different aroma compounds.[1] This includes tests for anosmia (smell blindness) and basic aroma identification.

  • Training : A rigorous training program is conducted over several sessions.[1]

    • Term Generation : Panelists are presented with the target compounds and a range of other aroma references. Through discussion facilitated by a panel leader, they collaboratively develop a lexicon of descriptive terms for the aromas perceived.[1]

    • Reference Standardization : Panelists are trained to associate each descriptor with a specific reference standard to ensure consistency.

    • Intensity Rating : Panelists practice rating the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

Quantitative Descriptive Analysis (QDA) Workflow

QDA_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Recruitment & Screening B Panelist Training & Lexicon Development A->B Selected Panelists C Sample Preparation & Presentation (Coded, Randomized) B->C D Sensory Evaluation in Booths C->D E Data Collection (Intensity Ratings) D->E F Data Analysis (ANOVA, PCA) E->F G Generation of Sensory Profile F->G

Quantitative Descriptive Analysis (QDA) Workflow.
Sample Preparation and Presentation

  • Dilution : The thiol compounds are diluted to a concentration that is clearly perceivable but not overwhelming. Propylene glycol is a common solvent for this purpose.[3]

  • Blinding and Randomization : Samples are presented in identical, odor-free containers labeled with random three-digit codes. The order of presentation is randomized for each panelist to avoid bias.

  • Environment : Evaluations are conducted in a controlled environment with neutral lighting and good ventilation to prevent olfactory fatigue and cross-contamination.

Data Analysis and Interpretation

The intensity ratings collected from the panelists are analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the sensory attributes between the compounds. Principal Component Analysis (PCA) can be used to visualize the relationships between the compounds and their sensory attributes.

Signaling Pathway of Olfactory Transduction

The perception of aroma compounds like 3-Mercapto-3-methylbutan-1-ol is initiated by the binding of odorant molecules to olfactory receptors in the nasal cavity. This triggers a signaling cascade that ultimately leads to the perception of smell in the brain.

Olfactory_Signaling cluster_receptor Olfactory Receptor Neuron cluster_brain Brain Odorant Odorant Molecule (e.g., 3M3MB1O) OR Olfactory Receptor (GPCR) Odorant->OR G_protein G-protein (Golf) OR->G_protein activates AC Adenylyl Cyclase III G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG opens Ca_Na Ca2+ / Na+ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Action Potential to Olfactory Bulb Depolarization->Signal Perception Aroma Perception Signal->Perception

Simplified Olfactory Signaling Pathway.

References

Comparative study of branched-chain ester precursors in fruits

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Branched-Chain Ester Precursors in Fruits for Researchers, Scientists, and Drug Development Professionals

The aroma and flavor profiles of many fruits are significantly influenced by the presence of volatile esters, particularly those with branched chains. These esters are biosynthesized from precursors derived from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. Understanding the distribution and concentration of these precursors—BCAAs and their corresponding α-keto acids—is crucial for research in fruit ripening, flavor chemistry, and the development of natural flavoring agents. This guide provides a comparative analysis of these precursors in various fruits, supported by experimental data and detailed methodologies.

Biosynthesis of Branched-Chain Esters

Branched-chain esters in fruits are primarily derived from the de novo synthesis of their precursors during ripening.[1][2] The key precursors are the branched-chain α-keto acids, which are directly converted into branched-chain acyl-CoAs and subsequently esterified with alcohols.[3] The concentration of these α-keto acids is closely linked to the pool of free BCAAs—isoleucine, leucine, and valine—through reversible transamination reactions.[1] Therefore, the availability of these BCAAs is a critical determinant of the final ester profile of a fruit.[1][4]

The biosynthesis of BCAAs themselves is a regulated process. For instance, in apples, a citramalate synthase pathway allows for the production of isoleucine and its derived esters, bypassing typical feedback inhibition mechanisms.[5] This highlights that the accumulation of specific BCAA precursors is a programmed aspect of fruit ripening, tailored to produce the characteristic aroma of the fruit.[1][4]

Comparative Analysis of Branched-Chain Amino Acid Precursors

The concentration of free leucine, isoleucine, and valine varies significantly among different fruits. The following table summarizes the quantitative data for these key precursors in a selection of common fruits.

FruitLeucine (mg/100g)Isoleucine (mg/100g)Valine (mg/100g)
Apple13[6]6[6]12[6]
Banana68[7]28[7]47[7]
Strawberry34[5]16[5]19[5]
Orange23[4]25[4]40[4]
Tomato25[3]18[3]18[3]
Cantaloupe Melon29[8]21[8]33[8]
Grapefruit (Pink/Red)34[9]18[9]34[9]
Watermelon18[10]19[10]16[10]

Note: The values presented are based on raw, edible portions and can vary depending on the cultivar, ripeness, and growing conditions.

Experimental Protocols

The quantification of free amino acids in fruits is essential for understanding the precursor pool for ester biosynthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Protocol 1: Free Amino Acid Analysis by HPLC

This method involves the pre-column derivatization of amino acids followed by separation and detection using a reversed-phase HPLC system.

1. Sample Preparation and Extraction:

  • Homogenize 5-10g of fresh fruit tissue in liquid nitrogen.

  • Extract the homogenized sample with a solution of 0.1 M HCl.

  • Centrifuge the extract to pellet solid debris.

  • The supernatant containing the free amino acids is collected for derivatization.

2. Derivatization:

  • A common derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[11][12]

  • Mix the extracted sample with the AQC reagent in a buffered solution.

  • The reaction is typically rapid and proceeds at room temperature.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetate buffer and acetonitrile is commonly used.

  • Detection: Fluorescence detection is employed for AQC derivatives.

  • Quantification: Amino acid concentrations are determined by comparing peak areas to those of known standards.

Protocol 2: Branched-Chain Amino Acid Analysis by GC-MS

This method involves the derivatization of amino acids to increase their volatility for gas chromatographic separation and mass spectrometric detection.

1. Sample Preparation and Extraction:

  • Follow the same extraction procedure as for HPLC analysis.

  • The extract may require a clean-up step using ion-exchange chromatography to remove interfering compounds.

2. Derivatization:

  • A two-step derivatization is common: esterification followed by acylation.

  • For example, esterification with an alcohol (e.g., n-butanol) in an acidic medium, followed by acylation with an agent like trifluoroacetic anhydride (TFAA).

3. GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless or split injection depending on the concentration.

  • Mass Spectrometry: Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Quantification: Isotope-labeled internal standards for each BCAA are often used for accurate quantification.

Visualizing Biosynthetic Pathways and Workflows

To better understand the relationships between precursors and final products, as well as the analytical process, the following diagrams are provided.

Biosynthesis_of_Branched_Chain_Esters cluster_BCAA_Pool Branched-Chain Amino Acid Pool cluster_Keto_Acids α-Keto Acids cluster_Acyl_CoA Acyl-CoA cluster_Esters Branched-Chain Esters Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate BCAT Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate BCAT Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate BCAT Methylbutanoyl_CoA 2-Methylbutanoyl-CoA alpha_Keto_beta_methylvalerate->Methylbutanoyl_CoA BCKDH Methylpropanoyl_CoA 3-Methylbutanoyl-CoA alpha_Ketoisocaproate->Methylpropanoyl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisovalerate->Isovaleryl_CoA BCKDH Methylbutanoate_Esters 2-Methylbutanoate Esters Methylbutanoyl_CoA->Methylbutanoate_Esters AAT Methylpropanoate_Esters 3-Methylbutanoate Esters Methylpropanoyl_CoA->Methylpropanoate_Esters AAT Isovalerate_Esters Isovalerate Esters Isovaleryl_CoA->Isovalerate_Esters AAT Alcohol_Pool Alcohol Pool Alcohol_Pool->Methylbutanoate_Esters Alcohol_Pool->Methylpropanoate_Esters Alcohol_Pool->Isovalerate_Esters Experimental_Workflow Fruit_Sample Fruit Sample Homogenization Homogenization (Liquid Nitrogen) Fruit_Sample->Homogenization Extraction Extraction (e.g., 0.1 M HCl) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Free Amino Acids) Centrifugation->Supernatant Derivatization Derivatization (e.g., AQC or TFAA) Supernatant->Derivatization Analysis Analysis Derivatization->Analysis HPLC HPLC Analysis->HPLC Liquid Phase GCMS GC-MS Analysis->GCMS Gas Phase Data_Processing Data Processing & Quantification HPLC->Data_Processing GCMS->Data_Processing

References

A Comparative Safety Assessment of Fragrance Ingredients: Ethyl 3-Mercaptobutyrate and Isoamyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the toxicological data and safety assessment approaches for two fragrance ingredients, ethyl 3-mercaptobutyrate and isoamyl butyrate, is presented for researchers, scientists, and drug development professionals. This guide highlights the differences in safety assessments for data-poor versus data-rich fragrance ingredients, with a focus on the methodologies employed by the Research Institute for Fragrance Materials (RIFM).

This guide provides a comparative analysis of the safety profiles of two fragrance ingredients: ethyl 3-mercaptobutyrate, known for its sulfurous and fruity notes, and isoamyl butyrate, which possesses a fruity, banana-like aroma. The comparison illustrates two distinct scenarios in fragrance ingredient safety assessment: the use of the Threshold of Toxicological Concern (TTC) for substances with limited toxicological data, as is the case for ethyl 3-mercaptobutyrate, and a data-driven assessment for ingredients like isoamyl butyrate, for which more extensive toxicological data is available.

Comparative Toxicological Data

The following table summarizes the available quantitative toxicological data for ethyl 3-mercaptobutyrate and isoamyl butyrate, based on their respective RIFM safety assessments.

Toxicological EndpointEthyl 3-Mercaptobutyrate (CAS: 156472-94-5)Isoamyl Butyrate (CAS: 106-27-4)
Genotoxicity No data available for mutagenicity or clastogenicity. Exposure (0.0001 µg/kg/day) is below the TTC for genotoxicity (0.0025 µg/kg/day). Found negative in the BlueScreen assay.[1]Not a concern for genetic toxicity based on Ames test (OECD 471) and in vivo micronucleus test (OECD 474).[2]
Repeated Dose Toxicity No NOAEL available. Total systemic exposure (0.0001 µg/kg/day) is below the TTC for a Cramer Class I material (30 µg/kg/day).[1]Derived NOAEL of 333 mg/kg/day based on read-across to ethyl 2-methylbutyrate.[3]
Reproductive Toxicity No NOAEL available. Total systemic exposure is below the TTC for a Cramer Class I material.[1]MOE >100 based on read-across to isoamyl acetate (NOAEL = 1000 mg/kg/day).[3]
Skin Sensitization Does not present a safety concern for skin sensitization under current declared levels of use.Not a concern for skin sensitization at the current declared use levels, based on data and read-across to isoamyl acetate.[2][3]
Photoirritation/Photoallergenicity Not expected to be photoirritating or photoallergenic based on UV/Vis spectra.[1]Not expected to be photoirritating or photoallergenic based on UV/Vis spectra.[3]

Experimental Protocols

Detailed methodologies for key toxicological assays referenced in the safety assessments are outlined below. These protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Genotoxicity Assays

1. BlueScreen HC™ Assay: The BlueScreen HC™ assay is a high-throughput screening tool that utilizes a human-derived p53-competent TK6 cell line.[4] These cells contain a reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress. An increase in the expression of the Gaussia luciferase (GLuc) reporter gene, quantified by luminescence, indicates a potential genotoxic effect.[4] The assay can be performed with and without the addition of a metabolic activation system (S9 fraction) to detect genotoxic metabolites.[3]

2. Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[5] The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix).[6] If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is then counted to determine the mutagenic potential.[6]

3. In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects chromosomal damage in cultured mammalian cells (e.g., human lymphocytes, CHO, TK6).[1][7] Cells are exposed to the test substance, and after treatment, the cells are examined for the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division, indicating chromosomal breakage or loss.[8]

Repeated Dose Toxicity Study

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD TG 408: This study provides information on the potential health hazards from repeated exposure to a substance over a prolonged period.[9][10] The test substance is administered daily to rodents (usually rats) at three or more dose levels for 90 days.[9][10] Throughout the study, animals are observed for signs of toxicity. At the end of the study, detailed examinations of blood, clinical chemistry, organs, and tissues are performed to identify any adverse effects.[11] The highest dose that does not produce a statistically or biologically significant adverse effect is determined as the No Observed Adverse Effect Level (NOAEL).[11]

Skin Sensitization Assay

Local Lymph Node Assay (LLNA): BrdU-ELISA - OECD TG 442B: The LLNA is a murine model used to assess the skin sensitization potential of a substance.[12][13] The test substance is applied to the ears of mice for three consecutive days. If the substance is a sensitizer, it will induce the proliferation of lymphocytes in the draining auricular lymph nodes. This proliferation is measured by quantifying the incorporation of 5-bromo-2-deoxyuridine (BrdU) into the DNA of the lymph node cells using an ELISA method.[13][14] A Stimulation Index (SI) is calculated, and an SI of ≥1.6 is indicative of a skin sensitizer.[13]

Visualizing the Fragrance Safety Assessment Workflow

The following diagrams illustrate the logical flow of a RIFM fragrance ingredient safety assessment, highlighting the different paths for data-poor and data-rich substances.

cluster_start Initial Assessment cluster_data_eval Data Evaluation cluster_data_poor Data-Poor Pathway cluster_data_rich Data-Rich Pathway start Fragrance Ingredient data_review Review Existing Data (Toxicological, Physicochemical) start->data_review ttc Threshold of Toxicological Concern (TTC) Is exposure below TTC? data_review->ttc Insufficient Data endpoint_assessment Endpoint-Specific Assessment (Genotoxicity, Repeated Dose, etc.) data_review->endpoint_assessment Sufficient Data ttc_safe Deemed Safe at Current Exposure ttc->ttc_safe Yes ttc_further_testing Further Testing Required ttc->ttc_further_testing No risk_characterization Risk Characterization (e.g., Margin of Exposure) endpoint_assessment->risk_characterization dr_safe Safe Under Intended Use risk_characterization->dr_safe Acceptable Risk risk_management Risk Management Measures risk_characterization->risk_management Unacceptable Risk

Caption: RIFM Safety Assessment Workflow.

G cluster_pathways Toxicological Endpoint Evaluation Pathways geno Genotoxicity geno_in_vitro In Vitro Assays (Ames, Micronucleus, BlueScreen) geno->geno_in_vitro rpt Repeated Dose Toxicity rpt_in_vivo In Vivo Study (e.g., 90-day) Determine NOAEL rpt->rpt_in_vivo sens Skin Sensitization sens_in_vivo In Vivo Assay (LLNA) Determine EC3/SI sens->sens_in_vivo geno_result Weight of Evidence Conclusion geno_in_vitro->geno_result rpt_result Calculate Margin of Exposure (MOE) rpt_in_vivo->rpt_result sens_result Quantitative Risk Assessment (QRA) sens_in_vivo->sens_result

Caption: Endpoint-Specific Testing Pathways.

References

Safety Operating Guide

Proper Disposal of 3-Mercapto-3-methylbutyl Formate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 3-Mercapto-3-methylbutyl formate, a combustible liquid commonly used as a flavoring and fragrance agent. Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be proficient in its proper disposal. While this compound is not classified as hazardous under GHS (Globally Harmonized System) criteria according to most reports, its combustible nature and potential for environmental impact necessitate careful management of its waste stream.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is vital for a comprehensive risk assessment prior to handling and disposal.

PropertyValueSource
Molecular FormulaC₆H₁₂O₂S[3]
Molecular Weight148.22 g/mol [3][4]
AppearanceColorless to light yellow liquid[3]
Flash Point77.5 °C (171.5 °F)[4][5]
Boiling Point196 °C[3]
Storage Class10 - Combustible liquids[4][5]
SolubilitySoluble in organic solvents; low water solubility[3]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol provides a detailed methodology for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A standard laboratory coat is required.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[1]

2. Waste Collection and Storage:

  • Waste Container: Use a designated, properly labeled, and sealed waste container for liquid chemical waste. The container should be compatible with organic compounds.

  • Segregation: Do not mix this compound waste with incompatible chemicals.

  • Storage Location: Store the waste container in a well-ventilated area, away from sources of ignition, and in accordance with institutional guidelines for combustible liquid waste.

3. Disposal of Uncontaminated and Contaminated Materials:

  • Liquid Waste: Collect all waste this compound in the designated liquid waste container.

  • Contaminated Solids: Any materials such as absorbent pads, gloves, or paper towels that come into direct contact with the chemical should be collected in a separate, sealed waste bag or container and treated as chemical waste.

  • Empty Containers: Completely emptied containers can be recycled if they are thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as chemical waste. Handle contaminated packages in the same way as the substance itself.[1]

4. Final Disposal:

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or released into the environment.[1]

  • Waste Management Facility: Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor. Ensure compliance with all local, state, and federal regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal A Identify 3-Mercapto-3-methylbutyl formate waste B Wear appropriate PPE (goggles, gloves, lab coat) A->B C Is the waste liquid or contaminated solid? B->C D Collect in a designated, labeled liquid waste container C->D Liquid E Collect in a separate, sealed container for solid waste C->E Solid F Store waste in a well-ventilated area away from ignition sources D->F E->F G Arrange for pickup by a licensed hazardous waste contractor F->G I Do NOT pour down the drain or release to the environment F->I H Document waste disposal according to institutional policy G->H

References

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3-Mercapto-3-methylbutyl formate
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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.